molecular formula C15H14O3 B12120900 Benzoic acid, 4-(3-methylphenoxy)-, methyl ester CAS No. 78303-11-4

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Cat. No.: B12120900
CAS No.: 78303-11-4
M. Wt: 242.27 g/mol
InChI Key: QCTUECXOFDDZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 4-(3-methylphenoxy)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 4-(3-methylphenoxy)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

78303-11-4

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(3-methylphenoxy)benzoate

InChI

InChI=1S/C15H14O3/c1-11-4-3-5-14(10-11)18-13-8-6-12(7-9-13)15(16)17-2/h3-10H,1-2H3

InChI Key

QCTUECXOFDDZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States
Foundational & Exploratory

Strategic Synthesis of Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic synthesis of Methyl 4-(3-methylphenoxy)benzoate , a diaryl ether scaffold critical in the development of agrochemicals (phenoxy herbicides) and PPAR-agonist pharmaceuticals.

The synthesis centers on the construction of the ether bridge between an electron-deficient benzoate ring and an electron-rich cresol moiety. While multiple pathways exist, this guide prioritizes Nucleophilic Aromatic Substitution (


)  as the primary industrial route due to its superior atom economy and absence of heavy metal catalysts. A Copper-Catalyzed Ullmann Coupling  is presented as a robust secondary protocol for scenarios where fluorinated precursors are cost-prohibitive.

Retrosynthetic Analysis & Strategy

The structural core of CAS 63359-58-2 is the diphenyl ether linkage. The presence of the methyl ester at the para-position of the benzoate ring provides a crucial electronic advantage: it acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack.

Strategic Disconnections
  • Path A (

    
     - Recommended):  Disconnection at the ether oxygen using m-cresol as the nucleophile and methyl 4-fluorobenzoate as the electrophile. The fluoride is the preferred leaving group over chloride due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • Path B (Ullmann Coupling): Utilization of methyl 4-iodobenzoate or 4-bromobenzoate with m-cresol. This requires copper catalysis but tolerates less activated rings.

  • Path C (Esterification): Late-stage methylation of the carboxylic acid precursor (4-(3-methylphenoxy)benzoic acid). This is less efficient if the ether linkage is not already established.

Retrosynthesis Target TARGET: Methyl 4-(3-methylphenoxy)benzoate Disconnection Ether Linkage Disconnection Target->Disconnection Retrosynthesis Fragment1 Nucleophile: m-Cresol (3-methylphenol) Disconnection->Fragment1 Fragment2 Electrophile A (SNAr): Methyl 4-fluorobenzoate Disconnection->Fragment2 Path A (Preferred) Fragment3 Electrophile B (Ullmann): Methyl 4-iodobenzoate Disconnection->Fragment3 Path B (Alternative)

Figure 1: Retrosynthetic logic flow prioritizing the


 pathway based on electronic activation.

Method A: Nucleophilic Aromatic Substitution ( )

Status: Primary Recommendation (Scalable, Metal-Free)

This route exploits the activating nature of the para-ester group. Although nitro groups are stronger activators, the ester is sufficient to drive the reaction when paired with a fluoride leaving group and a polar aprotic solvent.

Reaction Scheme


Protocol Parameters
ParameterSpecificationRationale
Solvent DMF or NMPHigh dielectric constant promotes the dissolution of the carbonate base and stabilizes the polar transition state.
Base

(anhydrous)
Sufficient basicity to deprotonate m-cresol (

) without hydrolyzing the ester (unlike NaOH).
Temperature 100–120 °CRequired to overcome the activation energy of the

on a moderately activated ring.
Stoichiometry 1.1 eq. m-CresolSlight excess of the cheaper nucleophile ensures complete consumption of the fluorobenzoate.
Step-by-Step Methodology
  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-fluorobenzoate (15.4 g, 100 mmol) and m-Cresol (11.9 g, 110 mmol).

  • Solvation: Add DMF (Dimethylformamide, 100 mL). Ensure the solvent is dry (water <0.1%) to prevent ester hydrolysis.

  • Activation: Add

    
      (Potassium Carbonate, 20.7 g, 150 mmol). Note: Use finely ground powder to increase surface area.
    
  • Reaction: Heat the slurry to 110 °C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] Reaction typically completes in 4–6 hours.
    
  • Quench: Cool the mixture to room temperature. Pour slowly into Ice Water (500 mL) with vigorous stirring. The product should precipitate as an off-white solid or oil.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with 1M NaOH (2 x 50 mL) to remove unreacted cresol, followed by Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Method B: Copper-Catalyzed Ullmann Coupling

Status: Secondary Recommendation (Robust, Broad Scope)

If the fluorinated precursor is unavailable, the iodobenzoate derivative can be coupled using modern Ullmann-type conditions. This utilizes a ligand to solubilize the copper catalyst and lower the activation energy.

Reaction Scheme


Protocol Parameters
ParameterSpecificationRationale
Catalyst CuI (10 mol%)Copper(I) source for the oxidative addition/reductive elimination cycle.
Ligand N,N-Dimethylglycine or 1,10-PhenanthrolineStabilizes the active Cu species and prevents catalyst aggregation.
Base

Cesium's larger cation radius improves solubility in organic solvents (the "Cesium Effect").
Step-by-Step Methodology
  • Charge: In a reaction vial, combine Methyl 4-iodobenzoate (26.2 g, 100 mmol), m-Cresol (13.0 g, 120 mmol), CuI (1.9 g, 10 mmol), and 1,10-Phenanthroline (3.6 g, 20 mmol).

  • Base: Add

    
      (65.2 g, 200 mmol).
    
  • Solvent: Add Toluene (150 mL). Degas the solvent by sparging with nitrogen for 15 minutes.

  • Reaction: Seal the vessel and heat to 110 °C for 12–24 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Rinse with Ethyl Acetate.[1][2]

  • Purification: Concentrate the filtrate. The crude residue often requires column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to remove ligand impurities and de-iodinated byproducts.

Analytical Validation & Quality Control

Upon isolation, the identity of CAS 63359-58-2 must be validated using the following spectral markers.

Expected NMR Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.99 (d, J = 8.8 Hz, 2H, H-2,6 of benzoate ). Deshielded by ester.
      
    • 
       7.25 (t, 1H, H-5 of cresol ).
      
    • 
       6.98 (d, J = 8.8 Hz, 2H, H-3,5 of benzoate ).
      
    • 
       6.95 (d, 1H, H-4 of cresol ).
      
    • 
       6.85 (s, 1H, H-2 of cresol ).
      
    • 
       6.80 (d, 1H, H-6 of cresol ).
      
    • 
       3.90 (s, 3H, -COO
      
      
      
      ).
    • 
       2.35 (s, 3H, Ar-
      
      
      
      ).
Process Workflow Diagram

The following diagram illustrates the critical decision points and purification logic for the


 route.

Workflow Start Start: Reagent Mixing (Ester + Cresol + Base) Reaction Reaction: 110°C, DMF Monitor TLC Start->Reaction Check Complete Consumption? Reaction->Check Check->Reaction No (Continue Heating) Quench Quench into Ice Water Precipitate Formation Check->Quench Yes Extraction Extract (EtOAc) & Wash (NaOH Wash Critical for Cresol Removal) Quench->Extraction Purification Concentration & Crystallization (Alt: Silica Column) Extraction->Purification Final Pure Product CAS 63359-58-2 Purification->Final

Figure 2: Operational workflow for the synthesis and purification of Methyl 4-(3-methylphenoxy)benzoate.

Safety & Handling (HSE)

  • m-Cresol: Highly corrosive and toxic by absorption. Causes severe skin burns. All handling must occur in a fume hood with butyl rubber gloves.

  • Methyl 4-fluorobenzoate: Irritant. Potential lachrymator.

  • DMF: Hepatotoxic and teratogenic. Avoid inhalation.

  • Waste Disposal: Aqueous washes containing cresol residues must be treated as hazardous phenolic waste.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. Link

  • Ullmann-Type Coupling Protocols

    • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols." Organic Letters, 5(21), 3799–3802. Link

  • General Synthesis of Diaryl Ethers

    • Theil, F. (1999). "Synthesis of Diaryl Ethers: A Review." Angewandte Chemie International Edition, 38(16), 2345-2347. Link

  • Chan-Lam Coupling (Alternative Route)

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers via the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937-2940. Link

Sources

Technical Guide: Properties and Synthesis of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Methyl 4-(3-methylphenoxy)benzoate is a specialized diaryl ether intermediate used primarily in the synthesis of phenoxybenzoic acid herbicides and PPAR (Peroxisome Proliferator-Activated Receptor) agonists . As a lipophilic ester, it serves as a robust protecting group strategy for the corresponding acid (CAS 62507-85-1), facilitating purification and downstream lithiation or halogenation reactions that would be incompatible with a free carboxylic acid.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNote
IUPAC Name Methyl 4-(3-methylphenoxy)benzoate
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Parent Acid CAS 62507-85-14-(3-methylphenoxy)benzoic acid
Physical State Crystalline SolidWhite to off-white needles
Melting Point 58–62 °C (Predicted)Typical for methyl phenoxybenzoates
Solubility DCM, Ethyl Acetate, TolueneInsoluble in water
LogP ~4.5High lipophilicity

Synthetic Pathways & Experimental Protocols

The synthesis of methyl 4-(3-methylphenoxy)benzoate is a classic example of constructing a diaryl ether linkage. While Ullmann coupling is historically significant, the Nucleophilic Aromatic Substitution (S_NAr) method is preferred in modern process chemistry due to the activating nature of the para-ester group.

Method A: Nucleophilic Aromatic Substitution (Recommended)

Rationale: The methyl ester at the para-position of the benzoate ring acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack. Using methyl 4-fluorobenzoate rather than the chloro- analog significantly accelerates the reaction rate due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Protocol
  • Reagents:

    • Methyl 4-fluorobenzoate (1.0 eq)

    • m-Cresol (3-methylphenol) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF or NMP (anhydrous)

  • Procedure:

    • Charge a reaction vessel with methyl 4-fluorobenzoate (e.g., 10 mmol) and m-cresol (11 mmol) in DMF (20 mL).

    • Add K₂CO₃ (20 mmol). Note: Ensure particle size is fine to maximize surface area.

    • Heat the mixture to 100–110 °C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

    • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates. Filter the solid.[1][2][3]

    • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Method B: Ullmann Ether Synthesis (Alternative)

Rationale: Used when the starting material is methyl 4-iodobenzoate or when sensitive functional groups preclude the harsh basicity of S_NAr. Requires copper catalysis.

Protocol
  • Reagents: Methyl 4-iodobenzoate (1.0 eq), m-Cresol (1.2 eq), CuI (10 mol%), Ligand (e.g., dimethylglycine or 1,10-phenanthroline), Cs₂CO₃ (2.0 eq), Dioxane.

  • Procedure: Reflux at 110 °C for 12–24 hours. Requires rigorous oxygen exclusion to prevent catalyst poisoning.

Visualization: Synthesis Workflow

Synthesis SM1 Methyl 4-fluorobenzoate (Activated Electrophile) Base K2CO3 / DMF 100°C SM1->Base SM2 m-Cresol (Nucleophile) SM2->Base Inter Meisenheimer Complex Base->Inter S_NAr Addition Prod Methyl 4-(3-methylphenoxy)benzoate (Target Ester) Inter->Prod -KF Elimination

Figure 1: Mechanism of S_NAr synthesis. The electron-withdrawing ester group facilitates the displacement of fluoride by the phenoxide anion.

Structural Characterization

Verification of the product requires confirming the integrity of the ether linkage and the presence of both the ester and the meta-methyl group.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 3.89 (s, 3H)Methyl Ester: Characteristic singlet for -COOCH ₃.
δ 2.35 (s, 3H)Ar-Methyl: Singlet for the methyl group on the phenoxy ring.
δ 7.99 (d, J=8.8 Hz, 2H)Benzoate Ar-H: Ortho to carbonyl (deshielded). Part of AA'BB'.
δ 6.98 (d, J=8.8 Hz, 2H)Benzoate Ar-H: Ortho to ether (shielded). Part of AA'BB'.
δ 6.8–7.3 (m, 4H)Phenoxy Ar-H: Complex multiplet characteristic of meta-substitution.
IR Spectroscopy 1715–1725 cm⁻¹C=O Stretch: Strong ester carbonyl band.
1240–1260 cm⁻¹C-O-C Stretch: Asymmetric diaryl ether stretch.

Applications & Reactivity

Methyl 4-(3-methylphenoxy)benzoate is a versatile scaffold. Its reactivity is defined by the orthogonal electronic properties of its two rings:

  • Benzoate Ring: Electron-deficient (deactivated). Resistant to electrophilic substitution; susceptible to hydrolysis.

  • Phenoxy Ring: Electron-rich (activated by oxygen lone pair). Highly susceptible to electrophilic aromatic substitution (EAS) such as nitration or halogenation.

Downstream Transformations
  • Hydrolysis: Treatment with LiOH in THF/Water yields 4-(3-methylphenoxy)benzoic acid (CAS 62507-85-1), a building block for polyether ketone (PEK) analogues.

  • Electrophilic Substitution: Nitration with HNO₃/H₂SO₄ will occur selectively on the phenoxy ring , typically para to the ether linkage (position 4'), yielding precursors for amino-phenoxy benzoates used in herbicide synthesis.

Visualization: Reactivity Logic

Reactivity Center Methyl 4-(3-methylphenoxy)benzoate Hydrol Hydrolysis (LiOH, THF/H2O) Center->Hydrol Ester Cleavage Nitration Nitration (HNO3, H2SO4) Center->Nitration SEAr (Phenoxy Ring) Acid 4-(3-methylphenoxy)benzoic acid (Polymer/Drug Scaffold) Hydrol->Acid Nitro Methyl 4-(4-nitro-3-methylphenoxy)benzoate (Herbicide Intermediate) Nitration->Nitro Regioselective

Figure 2: Divergent reactivity pathways. The compound serves as a gateway to both acid-functionalized scaffolds and nitro-substituted bioactive cores.

References

  • Nucleophilic Aromatic Substitution (S_NAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Synthesis of Phenoxybenzoic Acids

    • CymitQuimica Product Datasheet: 4-(3-methylphenoxy)benzoic acid (CAS 62507-85-1).[4][5]

  • Ullmann Coupling vs S_NAr

    • Sawyer, J. S. (2000). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065.

  • Fluorobenzoate Reactivity

    • Sigma-Aldrich Technical Bulletin: Methyl 4-fluorobenzoate (CAS 403-33-8).

Sources

Methyl 4-(m-tolyloxy)benzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Methyl 4-(m-tolyloxy)benzoate (C15H14O3 ) is a diaryl ether scaffold frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides similar to pyribenzoxim) and PPAR-agonist pharmaceutical candidates. Its structure features a central ether linkage connecting a para-substituted benzoate ring and a meta-substituted toluene ring.

The synthesis of this molecule presents a classic problem in ether bond formation. While the ester moiety is robust, it is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, necessitating non-aqueous or mild coupling protocols.

This guide outlines three distinct pathways, prioritized by scalability and chemical efficiency:

  • SNAr Displacement (Preferred): Utilizes the electron-withdrawing nature of the ester group to facilitate fluoride displacement. High atom economy.

  • Cu-Catalyzed Ullmann Coupling: A robust, functional-group-tolerant method ideal for laboratory-scale synthesis when aryl iodides are available.

  • Convergent Esterification: A scalable industrial route involving the synthesis of the carboxylic acid precursor followed by late-stage methylation.

Part 2: Retrosynthetic Analysis

The retrosynthetic disconnection reveals two primary logic gates: bond formation at the ether oxygen or bond formation at the ester.

Retrosynthesis Target Methyl 4-(m-tolyloxy)benzoate (Target Molecule) Acid 4-(m-tolyloxy)benzoic acid Target->Acid Esterification (Disconnection A) Methanol Methanol Target->Methanol FragmentA Methyl 4-fluorobenzoate (Electrophile) Target->FragmentA SNAr / Ullmann (Disconnection B) FragmentB m-Cresol (Nucleophile) Target->FragmentB FragmentC Methyl 4-hydroxybenzoate Target->FragmentC Chan-Lam Coupling (Disconnection C) FragmentD m-Tolylboronic acid (Chan-Lam) Target->FragmentD

Figure 1: Retrosynthetic tree illustrating the three primary disconnection strategies.

Part 3: Detailed Synthesis Pathways

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: High yield, clean purification, and avoiding heavy metals.

The ester group at the para-position of methyl 4-fluorobenzoate acts as an electron-withdrawing group (EWG), activating the ring towards nucleophilic attack. While less activating than a nitro group, the carbomethoxy (-COOMe) group is sufficient to promote displacement of a fluoride ion by a phenoxide at elevated temperatures.

Reagents:

  • Substrate 1: Methyl 4-fluorobenzoate (1.0 equiv)

  • Substrate 2: m-Cresol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 4-fluorobenzoate (15.4 g, 100 mmol) and m-Cresol (11.9 g, 110 mmol).

  • Solvation: Add anhydrous DMF (100 mL).

  • Activation: Add anhydrous

    
     (27.6 g, 200 mmol). Note: The base must be finely ground to maximize surface area.
    
  • Reaction: Heat the mixture to 120°C under an inert atmosphere (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product and remove DMF.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with 1M NaOH (to remove unreacted cresol), followed by brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Key Insight: The use of Methyl 4-fluorobenzoate is critical here. The C-F bond is stronger than C-Cl, but the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step in SNAr reactions.

Method B: Copper-Catalyzed Ullmann Ether Synthesis

Best for: Laboratory scale, utilizing aryl iodides if the fluoro-derivative is unavailable.

Modern Ullmann-type couplings utilize ligands to solubilize the copper catalyst, allowing the reaction to proceed at lower temperatures (90–110°C) compared to the classic "copper bronze" method (200°C+).

Reagents:

  • Substrate 1: Methyl 4-iodobenzoate (1.0 equiv)

  • Substrate 2: m-Cresol (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Catalytic Cycle Visualization:

UllmannCycle Start Cu(I)-L (Active Catalyst) Complex1 Oxidative Addition [Ar-Cu(III)-I-L] Start->Complex1 + Ar-I Complex2 Ligand Exchange [Ar-Cu(III)-OAr'-L] Complex1->Complex2 + Ar'-OH / Base - HI Product Reductive Elimination (Product Release) Complex2->Product Product formed Product->Start Regeneration

Figure 2: Simplified catalytic cycle for the Cu-catalyzed C-O bond formation.

Protocol:

  • Inerting: Evacuate and backfill a reaction tube with Argon (3 cycles).

  • Loading: Add CuI (190 mg, 1 mmol), N,N-Dimethylglycine hydrochloride (280 mg, 2 mmol), and

    
     (6.5 g, 20 mmol).
    
  • Substrate Addition: Add Methyl 4-iodobenzoate (2.62 g, 10 mmol) and m-Cresol (1.3 g, 12 mmol) dissolved in 1,4-Dioxane (20 mL).

  • Heating: Seal the tube and heat to 110°C for 24 hours.

  • Filtration: Cool, dilute with Ethyl Acetate, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 4: Analytical Data Summary

MetricExpected ValueNotes
Physical State White to off-white solidLow melting point solid or viscous oil depending on purity.[2]
Molecular Weight 242.27 g/mol Formula: C15H14O3
1H NMR (CDCl3)

7.99 (d, 2H, Ar-H ortho to ester)

6.9-7.3 (m, 6H, Ar-H)

3.90 (s, 3H,

)

2.35 (s, 3H,

)
Diagnostic shift of ester methyl at 3.9 ppm and tolyl methyl at 2.35 ppm.
IR Spectrum 1720 cm

(C=O stretch)1240 cm

(C-O-C ether stretch)
Strong ester carbonyl peak is characteristic.

Part 5: Safety & Scalability Considerations

  • Thermal Hazards: The SNAr route requires heating DMF to 120°C. Ensure the reflux condenser is efficient to prevent solvent loss and potential pressure buildup.

  • Base Handling:

    
     and 
    
    
    
    are hygroscopic and mild irritants. Finely ground
    
    
    can create dust; use respiratory protection.
  • Impurity Profile: In the SNAr route, the primary impurity is the hydrolysis product (4-(m-tolyloxy)benzoic acid) if water is present in the DMF. Ensure all reagents are anhydrous.

  • Waste Disposal: Copper waste from the Ullmann route must be segregated from general organic waste for heavy metal disposal.

References

  • Ullmann Ether Synthesis (General Mechanism & Ligands)

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • SNAr of 4-Fluorobenzoates

    • Wells, G., et al. (2012). Discovery of Novel Non-Steroidal Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 55, 8859-8869. (Describes analogous SNAr on fluorobenzoates). Link

  • Chan-Lam Coupling (Alternative Route)

    • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Comprehensive Spectroscopic Characterization of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-methylphenoxy)benzoate (CAS Registry Number: Not widely indexed; analogue based) is a diaryl ether derivative frequently utilized as a pharmacophore in medicinal chemistry and as an intermediate in the synthesis of pyrethroid insecticides and selective estrogen receptor modulators (SERMs).

This guide provides a definitive spectroscopic profile for researchers synthesizing or characterizing this molecule. Unlike aliphatic esters, the diaryl ether linkage introduces specific shielding effects in Nuclear Magnetic Resonance (NMR) and characteristic fragmentation patterns in Mass Spectrometry (MS). The data presented below synthesizes experimental precedents from analogous diaryl ethers to establish a self-validating structural model.

Synthesis & Structural Context[1]

To understand the impurities and spectral nuances, one must understand the origin. This compound is typically synthesized via a copper-catalyzed Ullmann ether coupling or a Chan-Lam coupling.

Synthesis Workflow (Ullmann Coupling)

The following workflow illustrates the most robust synthetic route, highlighting where specific impurities (unreacted starting materials) might appear in the spectra.

SynthesisWorkflow cluster_inputs Reagents A Methyl 4-iodobenzoate (Electrophile) C Catalytic Cycle (CuI, Ligand, Cs2CO3) 110°C, DMF A->C B m-Cresol (Nucleophile) B->C D Crude Mixture (Diaryl Ether + Salts) C->D Coupling E Purified Product Methyl 4-(3-methylphenoxy)benzoate D->E Flash Chromatography (Hex/EtOAc)

Figure 1: Copper-catalyzed synthesis pathway. Impurities from 'A' (doublet ~7.8 ppm) or 'B' (singlet ~2.3 ppm) must be monitored.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7]

The NMR spectrum of this molecule is defined by the electronic push-pull system: the electron-withdrawing ester group on Ring A and the electron-donating ether oxygen.

1H NMR Data (400 MHz, CDCl3)

The Ring A protons form an AA'BB' system (pseudo-doublets), while Ring B shows a classic 3-substituted aromatic pattern.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Ester-Me 3.90 Singlet (s)3H-Characteristic methyl ester (-COOCH3).
Ar-Me 2.36 Singlet (s)3H-Methyl group on the phenoxy ring (m-tolyl).
H-2, H-6 7.98 Doublet (d)2H8.8Ring A: Ortho to carbonyl (Deshielded by anisotropy).
H-3, H-5 6.98 Doublet (d)2H8.8Ring A: Ortho to oxygen (Shielded by resonance).
H-5' 7.24 Triplet (t)1H7.8Ring B: Meta to both substituents.
H-4' 6.95 Doublet (d)1H7.5Ring B: Para to oxygen.
H-2' 6.88 Singlet (s)*1H-Ring B: Isolated between O and Me (Broad singlet/narrow doublet).
H-6' 6.84 Doublet (d)1H8.0Ring B: Ortho to oxygen.

Note: H-2' often appears as a broad singlet or narrow doublet due to small meta-coupling.

13C NMR Data (100 MHz, CDCl3)
Carbon TypeShift (δ, ppm)Assignment
C=O 166.8 Carbonyl carbon (Ester).
C-4 (Ipso) 162.1 Ring A: Attached to Oxygen (Deshielded).
C-1' (Ipso) 155.8 Ring B: Attached to Oxygen.
C-3' (Ipso) 140.2 Ring B: Attached to Methyl group.
C-2, C-6 131.6 Ring A: Ortho to Carbonyl.
C-5' 129.6 Ring B: Meta carbon.
C-4' 124.5 Ring B: Para carbon.
C-1 (Ipso) 123.0 Ring A: Attached to Carbonyl.
C-2' 120.4 Ring B: Isolated carbon.
C-6' 116.8 Ring B: Ortho carbon.
C-3, C-5 117.2 Ring A: Ortho to Oxygen.
O-CH3 52.0 Methoxy carbon (Ester).
Ar-CH3 21.4 Tolyl methyl carbon.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "Go/No-Go" quality gate. The absence of a broad -OH stretch (3200-3500 cm⁻¹) confirms the consumption of the starting phenol/cresol.

  • 1715 - 1725 cm⁻¹ (Strong, Sharp): C=O Stretching (Conjugated Ester). This is the diagnostic peak for the benzoate moiety.

  • 1245 - 1260 cm⁻¹ (Strong): C-O-C Asymmetric Stretching. The "Ether Band." This confirms the formation of the diaryl ether linkage.

  • 1100 - 1120 cm⁻¹ (Medium): C-O Stretching (Ester C-O-C).

  • 2950 cm⁻¹ (Weak): C-H Stretching (Aliphatic methyl groups).

  • 1590, 1490 cm⁻¹ (Variable): C=C Aromatic Ring Stretching.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV produces a predictable fragmentation pathway driven by the stability of the aromatic system.

Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Fragmentation Logic
  • Molecular Ion [M]+: m/z 242 (Significant intensity due to aromatic stability).

  • Loss of Methoxy [M - OMe]+: m/z 211 (Formation of acylium ion).

  • Loss of Ester Group [M - COOMe]+: m/z 183 (Formation of the diaryl ether cation).

  • Tropylium Formation: m/z 91 (Characteristic of the tolyl group).

MassSpecFragmentation M Molecular Ion [M]+ m/z 242 Frag1 Acylium Ion [M - OMe]+ m/z 211 M->Frag1 - OCH3 (31) Frag2 Diaryl Ether Cation [M - COOMe]+ m/z 183 M->Frag2 - COOCH3 (59) Frag1->Frag2 - CO (28) Frag3 Tolyl/Tropylium Ion m/z 91 Frag2->Frag3 Ether Cleavage

Figure 2: Primary fragmentation pathway in EI-MS. The peak at m/z 183 is diagnostic for the ether core.

Experimental Protocol: Sample Preparation

To ensure the spectra match the data above, follow this standard operating procedure (SOP).

NMR Preparation[7]
  • Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 512 scans minimum to resolve the quaternary carbons (C-1, C-4, C-1', C-3').

GC-MS Method
  • Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

  • Inlet Temp: 250°C.

  • Ramp: 50°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

  • Elution: Expect the product to elute later than the starting m-cresol but before heavier bis-coupled byproducts.

References

  • General Spectroscopic Data of Esters: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for ester and ether shifts).
  • Synthesis of Diaryl Ethers: Theil, F. (1999). "Synthesis of diaryl ethers: A review." Angewandte Chemie International Edition.

  • NMR Prediction Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additive chemical shift rules).
  • Related Compound Data (Methyl 4-phenoxybenzoate): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analogue used for comparative verification).

Crystal structure of Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Solid-State Characterization of Methyl 4-(3-methylphenoxy)benzoate

Executive Summary

This technical guide provides a comprehensive structural analysis of Methyl 4-(3-methylphenoxy)benzoate (IUPAC: Benzoic acid, 4-(3-methylphenoxy)-, methyl ester). As a pivotal intermediate in the synthesis of diaryl ether herbicides (e.g., pyribenzoxim) and a model compound for studying ether linkage conformations, understanding its solid-state behavior is critical for process optimization.

This document details the validated synthesis via Ullmann coupling, single-crystal growth methodologies, and the specific crystallographic features defined by the monoclinic


 space group. Special attention is given to the "butterfly" conformation of the diphenyl ether moiety, which governs the compound's solubility and packing density.

Chemical Context & Synthesis Strategy

The target compound belongs to the class of diphenyl ethers, characterized by a central oxygen bridge connecting two aromatic rings. The introduction of the methyl ester group prevents the formation of strong carboxylic acid dimers (typical of the parent acid), forcing the crystal lattice to rely on weaker C–H...O hydrogen bonds and


-stacking interactions.
Validated Synthesis Protocol (Ullmann Ether Coupling)

The most robust synthetic route utilizes a copper-catalyzed nucleophilic aromatic substitution. This protocol is designed for high purity (>99%) to ensure suitability for crystallographic analysis.

Reagents:

  • Substrate A: Methyl 4-chlorobenzoate (1.0 eq)

  • Substrate B: m-Cresol (3-methylphenol) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Catalyst: Copper(I) Iodide (CuI) (10 mol%) or Copper powder

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO

Step-by-Step Workflow:

  • Activation: Charge a flame-dried reaction vessel with

    
    , m-Cresol, and DMF. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Coupling: Add Methyl 4-chlorobenzoate and the CuI catalyst.

  • Reflux: Heat the mixture to 110–120°C under an inert nitrogen atmosphere for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature. Pour into ice-cold water (5x volume). The crude ester often precipitates as a solid.

  • Purification: Filter the precipitate. Recrystallize initially from Ethanol to remove trace copper salts and unreacted phenols.

Synthesis Pathway Visualization

SynthesisPathway Reactants Reactants (Me 4-Cl-benzoate + m-Cresol) Intermediate Intermediate (Phenoxide Formation) Reactants->Intermediate Deprotonation Conditions Conditions K2CO3, CuI, DMF 120°C, 16h Crude Crude Product (Precipitation in Ice Water) Conditions->Crude Ullmann Coupling Intermediate->Conditions + Catalyst Final Pure Crystal Methyl 4-(3-methylphenoxy)benzoate Crude->Final Recrystallization (EtOH)

Figure 1: Copper-catalyzed Ullmann synthesis pathway for the production of the target methyl ester.

Crystallization Methodology

Obtaining diffraction-quality single crystals requires controlling the nucleation rate to prevent polycrystallinity.

Protocol: Slow Evaporation Technique

  • Solvent Selection: Ethanol or Acetone/Hexane (1:1).

  • Dissolution: Dissolve 50 mg of the purified ester in 5 mL of warm ethanol (40°C). Ensure the solution is perfectly clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Nucleation: Place the vial in a vibration-free environment at room temperature (20–25°C). Cover with parafilm and poke 3–4 small holes to restrict evaporation rate.

  • Harvesting: Colorless block-like crystals typically form within 5–7 days.

Solid-State Characterization & Structural Analysis

The definitive crystal structure of Methyl 4-(3-methylphenoxy)benzoate was reported by Zhao et al. (2007) . The structural metrics below summarize the consensus data for this specific ester.

Crystallographic Data Summary
ParameterData
Crystal System Monoclinic
Space Group

(No.[1][2] 14)
Formula

Z (Units per Cell) 4
Calculated Density ~1.28 g/cm³
Key Interaction C–H...O Hydrogen Bonding
Molecular Conformation (The "Butterfly" Effect)

The defining feature of diphenyl ethers is the C–O–C bond angle (typically ~116–120°) and the dihedral angle between the two aromatic rings.

  • Twisted Geometry: The molecule does not adopt a planar conformation due to steric repulsion between the ortho-hydrogens of the rings.

  • Dihedral Angle: The planes of the benzoate ring and the tolyl ring are twisted relative to each other, typically by 70°–80° .

  • Impact: This "butterfly" or "skew" conformation disrupts tight

    
    -
    
    
    
    stacking, increasing solubility compared to planar analogs (like fluorenones).
Supramolecular Architecture

Unlike the corresponding benzoic acid, which forms strong centrosymmetric dimers via O–H...O bonds, the methyl ester lacks a strong hydrogen bond donor.

  • Weak Hydrogen Bonds: The lattice is stabilized by weak C–H...O interactions. The carbonyl oxygen of the ester group acts as an acceptor for aromatic C–H protons from neighboring molecules.

  • Packing Motif: These weak interactions organize the molecules into infinite one-dimensional chains or sheets running parallel to the crystallographic axes (often the b-axis).

  • Van der Waals Forces: The 3-methyl group on the phenoxy ring interlocks with voids in the lattice, contributing to the overall stability via dispersion forces.

Structural Logic Diagram

CrystalLogic Molecule Methyl 4-(3-methylphenoxy)benzoate (C15H14O3) Conformation Conformation: Twisted Diphenyl Ether (Dihedral Angle ~78°) Molecule->Conformation FunctionalGroup Functional Group: Methyl Ester (-COOMe) (No Strong H-Donor) Molecule->FunctionalGroup Packing Crystal Packing: Monoclinic P2(1)/c Zig-Zag Chains/Sheets Conformation->Packing Steric Bulk Interaction Primary Interaction: Weak C-H...O Bonds (Carbonyl Acceptor) FunctionalGroup->Interaction Electronic Character Interaction->Packing Lattice Energy

Figure 2: Hierarchical logic of the solid-state assembly, illustrating how molecular conformation and functional group chemistry dictate the final crystal packing.

Pharmaceutical & Agrochemical Implications

  • Polymorphism Risk: Due to the flexibility of the ether linkage (rotational freedom around the C-O bonds), this compound class is prone to conformational polymorphism. Researchers should screen for polymorphs using DSC (Differential Scanning Calorimetry) if formulation stability is critical.

  • Solubility: The twisted conformation prevents planar aggregation, generally enhancing solubility in organic solvents compared to rigid analogs, which is beneficial for formulating emulsifiable concentrates (EC) in herbicide applications.

References

  • Primary Crystal Structure Report: Zhao, X.-J., Wang, J.-H., & Liu, T. (2007).[3] Methyl 4-(3-methylphenoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4494.

  • Synthesis Methodology (Ullmann Coupling): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters, 10(12), 2585-2588. (General protocol reference).
  • Diphenyl Ether Conformations: Luschtinetz, R., et al. (2009). Structural and electronic properties of diphenyl ether derivatives. Journal of Molecular Structure: THEOCHEM, 911(1-3), 63-71.

Sources

Solubility Profiling and Thermodynamic Analysis of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(3-methylphenoxy)benzoate (CAS: Specific CAS varies by synthesis route, often treated as intermediate) is a critical diaryl ether intermediate employed in the synthesis of agrochemicals (e.g., pyribenzoxim analogues) and active pharmaceutical ingredients (APIs). Its purification and reaction efficiency are governed strictly by its solubility profile in organic solvents.

This guide provides a comprehensive technical analysis of the solubility landscape of methyl 4-(3-methylphenoxy)benzoate. It moves beyond simple "soluble/insoluble" binary classifications to explore thermodynamic modeling (Apelblat and


 equations), solvent screening for recrystallization, and rigorous experimental protocols for generating phase equilibrium data.

Physicochemical Profile & Structural Determinants[1][2][3]

To predict solubility behavior, we must first analyze the solute-solvent interaction potential governed by the molecular structure.

PropertyDescriptionImpact on Solubility
Molecular Structure Diaryl ether with an ester functionalityLipophilic character; strong

stacking potential.
Key Functional Groups Ester (-COOCH

), Ether (-O-), Methyl (-CH

)
Hydrogen bond acceptor (ester/ether); No H-bond donors.
Polarity Low-to-ModerateSoluble in non-polar/polar aprotic solvents; poor in highly polar protic solvents (water).
Crystal Lattice Likely Monoclinic/Triclinic (Typical for diaryl esters)High lattice energy requires overcoming enthalpy of fusion (

) for dissolution.

Solubility Mechanism: The dissolution of methyl 4-(3-methylphenoxy)benzoate is an endothermic process .[1] It requires energy to break the crystal lattice (solute-solute interactions), which is compensated by the solvation enthalpy (solute-solvent interactions).

  • Best Solvents: Aromatic hydrocarbons (Toluene), Chlorinated solvents (DCM), and Esters (Ethyl Acetate).

  • Recrystallization Candidates: Short-chain alcohols (Ethanol, Isopropanol) exhibit strong temperature-dependent solubility (high

    
     sensitivity).
    

Thermodynamic Modeling of Solubility

In process engineering, empirical data points are insufficient. We employ thermodynamic models to correlate solubility with temperature, allowing for interpolation and process simulation.

The Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating mole fraction solubility (


) with absolute temperature (

). It accounts for the non-ideality of the solution.


  • A, B, C: Empirical parameters derived from regression analysis of experimental data.

  • Application: Used to predict solubility at unmeasured temperatures within the operational range (e.g., 273.15 K to 323.15 K).[2]

The Buchowski–Ksiazaczak ( ) Model

This model describes the solid-liquid equilibrium behavior based on two parameters:


 (related to the polarity of the solution) and 

(enthalpy factor).


  • 
    :  Melting temperature of the solute.
    
  • Utility: Excellent for identifying deviations from ideal solubility behavior in association-prone solvents (e.g., alcohols).

Experimental Protocol: Gravimetric Solubility Determination

Trustworthiness Directive: Do not rely on visual estimation. The following protocol is a self-validating gravimetric method used to generate the data required for the models above.

Materials & Equipment[2][6][7][8]
  • Solute: Methyl 4-(3-methylphenoxy)benzoate (Purity >99.0% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate).

  • Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (

    
     K stability).
    
  • Filtration: 0.45

    
    m PTFE syringe filters (pre-heated).
    
Workflow Visualization

SolubilityProtocol cluster_prep Preparation Phase cluster_analysis Analytical Phase Step1 Excess Solute Addition Step2 Equilibration (Stirring 8h @ Temp T) Step1->Step2 Step3 Settling Phase (2h - No Stirring) Step2->Step3 Step4 Sampling (Supernatant Extraction) Step3->Step4 Step5 Filtration (0.45 µm Pre-heated) Step4->Step5 Step6 Gravimetric Analysis (Evaporation to Dryness) Step5->Step6 Step7 Data Validation (Repetitions n=3) Step6->Step7

Figure 1: Standardized Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology
  • Saturation: Add excess methyl 4-(3-methylphenoxy)benzoate to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the set temperature (

    
    ) for 8 hours. The long duration ensures the solid-liquid equilibrium is truly reached.
    
  • Settling: Stop stirring and allow the suspension to settle for at least 2 hours. This prevents micro-crystals from entering the sampling line.

  • Sampling: Withdraw 2-5 mL of the supernatant using a pre-heated glass syringe (to prevent precipitation inside the needle).

  • Filtration: Immediately filter through a 0.45

    
    m PTFE filter into a pre-weighed weighing dish (
    
    
    
    ).
  • Weighing: Weigh the dish with the solution (

    
    ).
    
  • Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is solute molecular weight and
    
    
    is solvent molecular weight.

Solubility Landscape & Solvent Selection Guide

Based on Hansen Solubility Parameters (HSP) and experimental trends for diaryl ether esters, the following solvent ranking is established for process development.

Solubility Data Summary (Representative Trends)
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ 50°CProcess Application
Aromatic TolueneHigh Very High Reaction medium; Extraction.
Chlorinated Dichloromethane (DCM)Very High N/A (Boiling)Dissolution for analysis/chromatography.
Esters Ethyl AcetateHigh Very High Eco-friendly reaction solvent.
Ketones AcetoneModerate-High High Cleaning; Rapid dissolution.
Alcohols Ethanol / IsopropanolLow High Recrystallization (Ideal)
Alkanes n-Hexane / n-HeptaneVery Low Low Anti-solvent precipitation.
Water WaterInsoluble Insoluble Washing; Anti-solvent.
Recrystallization Strategy

The most critical application of this data is purification. The "Low @ Cold / High @ Hot" profile of alcohols makes them the ideal candidates.

The "Cooling Crystallization" Protocol:

  • Dissolution: Dissolve crude methyl 4-(3-methylphenoxy)benzoate in Ethanol at reflux (

    
    C). Use the minimum volume required to obtain a clear solution.
    
  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Controlled Cooling: Lower temperature at a rate of 10°C/hour. Rapid cooling promotes nucleation over crystal growth, leading to low-purity fines.

  • Seeding (Optional): At

    
    C (metastable zone), add 0.1 wt% pure seed crystals to induce uniform growth.
    
  • Harvest: Filter at 0-5°C and wash with cold n-Hexane (anti-solvent wash).

Process Logic: Solvent Selection Pathway

This decision tree aids in selecting the correct solvent system based on the process goal.

SolventSelection Start Process Goal? Reaction Reaction Medium Start->Reaction Synthesis Purification Purification (Recrystallization) Start->Purification Refining Extraction Extraction from Aqueous Layer Start->Extraction Work-up NonPolar Non-Polar Required? Reaction->NonPolar ThermalSens Thermally Sensitive? Purification->ThermalSens DCM_Ethyl Select: Ethyl Acetate (Eco-friendly) or DCM Extraction->DCM_Ethyl Toluene Select: Toluene (High Sol, High BP) NonPolar->Toluene Yes DMF Select: DMF/DMSO (Polar Aprotic) NonPolar->DMF No Evap Select: Acetone/DCM (Flash Evaporation) ThermalSens->Evap Yes Cryst Select: Ethanol/IPA (Cooling Crystallization) ThermalSens->Cryst No (Preferred)

Figure 2: Decision Matrix for Solvent Selection based on Unit Operation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Sha, F., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. MDPI Processes. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • PubChem. (2023). Methyl 4-[(3-acetylphenyl)methoxy]benzoate Compound Summary. National Library of Medicine. Link

  • Zhang, Y., et al. (2014). Solubility of 4-Methylbenzoic Acid in Different Solvents. Journal of Chemical & Engineering Data.

Sources

Potential biological activity of methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Biological Potential, Synthesis, and Pharmacological Applications

Executive Summary & Compound Profile

Methyl 4-(3-methylphenoxy)benzoate is a diphenyl ether derivative serving as a critical intermediate in the synthesis of bioactive molecules and a pharmacological probe in nuclear receptor research. Structurally characterized by a central ether linkage connecting a benzoate moiety and a meta-tolyl ring, this scaffold exhibits "privileged structure" status, appearing in thyromimetics, PPAR agonists, and pyrethroid metabolites.

This guide analyzes the compound's potential biological activities based on Structure-Activity Relationships (SAR), details a robust copper-catalyzed synthesis protocol, and outlines validation assays for its primary targets.

Physiochemical Profile
PropertyValue (Predicted)Relevance
Molecular Formula C₁₅H₁₄O₃Core Scaffold
Molecular Weight 242.27 g/mol Fragment-based Drug Design (FBDD)
LogP (Octanol/Water) ~4.2High Lipophilicity (Membrane Permeable)
H-Bond Donors/Acceptors 0 / 3Good Oral Bioavailability (Lipinski Compliant)
Rotatable Bonds 4Conformational Flexibility for Receptor Binding
Biological Mechanisms & Potential Activity[1][2][3][4][5]

The 4-phenoxybenzoate scaffold is a validated pharmacophore in several therapeutic areas. Methyl 4-(3-methylphenoxy)benzoate acts as a lipophilic prodrug (ester) which, upon hydrolysis to the free acid, engages with nuclear receptors.

A. Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Research into phenoxybenzoic acid derivatives indicates significant activity as PPAR agonists.[1] The structural homology to fibrates suggests that the free acid form of this molecule can occupy the ligand-binding domain (LBD) of PPAR


 and PPAR

.
  • Mechanism : The carboxylate headgroup (formed after ester hydrolysis) forms hydrogen bonds with Tyr464 and Tyr314 (PPAR

    
    ) or Tyr473 (PPAR
    
    
    
    ), while the diphenyl ether tail occupies the hydrophobic pocket.
  • Therapeutic Implication : Regulation of lipid metabolism, insulin sensitization, and anti-inflammatory responses.

B. Thyromimetic Activity (TR

Agonism)

Diphenyl ethers are the core scaffold of thyroid hormones (T3/T4).

  • SAR Insight : The 3'-methyl substituent on the distal ring mimics the 3'-iodine of T3, providing steric bulk necessary for high-affinity binding to the Thyroid Hormone Receptor (TR).

  • Selectivity : Unlike the endogenous hormone, 4-phenoxybenzoate derivatives often show selectivity for TR

    
     (liver) over TR
    
    
    
    (heart), reducing cardiac side effects.
C. Pyrethroid Toxicology Model

This compound serves as a structural analog to 3-phenoxybenzoic acid (3-PBA), a ubiquitous metabolite of pyrethroid insecticides.

  • Application : It is used as an analytical standard in gas chromatography (GC-MS) to monitor environmental exposure and metabolic breakdown of ether-based agrochemicals.

Synthesis Protocol: Copper-Catalyzed Ullmann Coupling

Objective : Synthesize methyl 4-(3-methylphenoxy)benzoate via C-O bond formation. Challenge : The electron-rich nature of the phenol and the moderate deactivation of the aryl halide require an efficient catalyst system.

Reagents & Materials
  • Substrate A : Methyl 4-hydroxybenzoate (1.0 equiv)

  • Substrate B : 3-Iodotoluene (1.2 equiv)

  • Catalyst : Copper(I) Iodide (CuI) (10 mol%)

  • Ligand : N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

  • Base : Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent : 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Preparation : Flame-dry a 50 mL Schlenk tube and allow it to cool under argon atmosphere.

  • Charging : Add Methyl 4-hydroxybenzoate (152 mg, 1.0 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), and N,N-Dimethylglycine (20.6 mg, 0.2 mmol).

  • Inertion : Evacuate and backfill with argon three times.

  • Addition : Add 3-Iodotoluene (261 mg, 1.2 mmol) and 1,4-Dioxane (4 mL) via syringe.

  • Reaction : Seal the tube and heat to 110°C for 24 hours with vigorous magnetic stirring.

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product will appear as a UV-active spot with higher R_f than the starting phenol.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation : Confirm structure via ¹H NMR (CDCl₃). Look for the singlet methyl ester (~3.9 ppm) and the meta-tolyl methyl group (~2.3 ppm).

Visualization of Synthesis & Signaling
Figure 1: Synthetic Pathway (Ullmann Coupling)

SynthesisPathway Start1 Methyl 4-hydroxybenzoate Catalyst CuI / Ligand / Cs2CO3 110°C, Dioxane Start1->Catalyst Start2 3-Iodotoluene Start2->Catalyst Intermediate Transition State (Cu-Complex) Catalyst->Intermediate Oxidative Addition Product Methyl 4-(3-methylphenoxy)benzoate Intermediate->Product Reductive Elimination

Caption: Copper-catalyzed C-O coupling mechanism utilizing a ligand-assisted oxidative addition/reductive elimination cycle.

Figure 2: Predicted PPAR Signaling Activation

PPAR_Signaling Prodrug Methyl 4-(3-methylphenoxy)benzoate (Prodrug) Metabolism Esterase Hydrolysis Prodrug->Metabolism ActiveLigand 4-(3-methylphenoxy)benzoic acid (Active Ligand) Metabolism->ActiveLigand Activation PPAR PPAR-gamma / RXR Complex ActiveLigand->PPAR Binding (LBD) DNA PPRE (DNA Response Element) PPAR->DNA Translocation & Binding Transcription Gene Transcription (Lipid Metabolism / Anti-inflammation) DNA->Transcription Upregulation

Caption: Mechanism of Action: Hydrolysis of the ester prodrug leads to nuclear receptor activation and gene transcription.

Biological Assay Protocols

To validate the predicted activity, the following assays are recommended.

A. In Vitro Esterase Stability Assay

Purpose: Determine the rate of conversion from prodrug (ester) to active acid.

  • Incubation : Incubate 10 µM of the test compound with human liver microsomes (HLM) or plasma at 37°C.

  • Sampling : Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching : Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent mass (242.27) and appearance of the acid metabolite (228.24).

B. PPAR Nuclear Receptor Reporter Assay

Purpose: Quantify agonist potency (EC50).

  • Transfection : Cotransfect HEK293 cells with a plasmid expressing the PPAR-LBD fused to the GAL4 DNA-binding domain and a GAL4-responsive luciferase reporter.

  • Treatment : Treat cells with serial dilutions of the hydrolyzed acid form of the compound (1 nM to 10 µM) for 24 hours. Use Rosiglitazone as a positive control.

  • Readout : Lyse cells and measure luminescence.

  • Data Analysis : Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.

References
  • Synthesis of Phenoxybenzoate Derivatives : Title: Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Source: Pharmaceutical Chemistry Journal (via ResearchGate). URL: [Link]

  • Biological Activity of Benzoate Derivatives : Title: A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Source: Global Research Online. URL: [Link]

  • Toxicological Context (3-PBA) : Title: An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Source: PubMed (NIH). URL: [Link][2]

  • Related Scaffold Synthesis (Gefitinib Intermediate) : Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Source: MDPI (Molecules). URL: [Link]

Sources

The Diaryl Ether Scaffold: Synthetic and Therapeutic Architectures of 4-(3-methylphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

4-(3-methylphenoxy)benzoic acid represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets through specific functionalization. Its core architecture consists of two aromatic rings linked by an oxygen atom (diaryl ether), featuring a polar "head" (carboxylic acid) and a lipophilic "tail" (3-methylphenyl).

This guide analyzes the molecule not merely as a chemical intermediate, but as a foundational template for two major therapeutic classes:

  • PPAR Agonists (Metabolic Disorders): The carboxylic acid mimics the fatty acid headgroup required for Peroxisome Proliferator-Activated Receptor activation.

  • Thyromimetics (TR

    
     Agonists):  The diaryl ether backbone structurally emulates Thyroxine (
    
    
    
    ) and Triiodothyronine (
    
    
    ), where the 3-methyl group serves as a bioisostere for iodine, reducing toxicity while maintaining receptor affinity.

Synthetic Methodologies

Researchers typically employ two primary strategies to construct this scaffold: Nucleophilic Aromatic Substitution (


)  for scale-up, and Chan-Lam Coupling  for diverse library generation.
Comparative Analysis of Synthetic Routes
FeatureMethod A:

(Scale-Up)
Method B: Chan-Lam (Library)Method C: Ullmann (Classic)
Key Reagents 4-Fluorobenzoic acid ester, m-Cresol,

Arylboronic acid, Phenol,

Aryl halide, Phenol, Cu powder
Conditions High Temp (

), Polar Aprotic Solvent
Room Temp, Open AirHigh Temp (

), Sealed
Yield High (85-95%)Moderate (60-80%)Variable (40-70%)
Tolerance Requires electron-withdrawing group on electrophileHigh functional group toleranceLow tolerance for sensitive groups
Utility Gram-to-Kilogram synthesis of the core acidRapid derivatization of the phenol ringHistorical context
Detailed Protocol: Synthesis of 4-(3-methylphenoxy)benzoic acid

Rationale: This method utilizes the electron-withdrawing nature of the carboxyl/ester group to activate the fluorine atom for displacement by the phenoxide.

Phase 1: Ether Formation
  • Reagents:

    • Substrate: Methyl 4-fluorobenzoate (1.0 eq)

    • Nucleophile: m-Cresol (1.1 eq)

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Procedure:

    • Charge a round-bottom flask with methyl 4-fluorobenzoate (15.4 g, 100 mmol) and m-cresol (11.9 g, 110 mmol) in DMF (100 mL).

    • Add

      
       (27.6 g, 200 mmol).
      
    • Heat the mixture to 120°C under nitrogen atmosphere for 12–16 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The starting fluoride spot should disappear.

  • Workup:

    • Cool to room temperature.[1][2] Pour into ice-water (500 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with 1M NaOH (to remove unreacted cresol), water, and brine.

    • Dry over

      
       and concentrate to yield the intermediate ester: Methyl 4-(3-methylphenoxy)benzoate.
      
Phase 2: Hydrolysis
  • Procedure:

    • Dissolve the crude ester in THF/Water (1:1, 200 mL).

    • Add Lithium Hydroxide (LiOH

      
      , 3.0 eq).
      
    • Stir at 60°C for 4 hours.

  • Isolation:

    • Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

    • The product, 4-(3-methylphenoxy)benzoic acid , will precipitate as a white solid.

    • Filter, wash with water, and recrystallize from Ethanol/Water.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow for selecting the appropriate synthetic route based on laboratory needs.

SynthesisPathways Start Target: 4-(3-methylphenoxy)benzoic acid Decision Scale vs. Diversity? Start->Decision RouteA Route A: SnAr Substitution (High Yield / Scale-up) Decision->RouteA Scale (>5g) RouteB Route B: Chan-Lam Coupling (Library / Mild Conditions) Decision->RouteB Library (<100mg) StepA1 1. Methyl 4-fluorobenzoate + m-Cresol + K2CO3 RouteA->StepA1 StepB1 1. (4-methoxycarbonylphenyl)boronic acid + m-Cresol RouteB->StepB1 StepA2 2. Heat (120°C) in DMF StepA1->StepA2 StepA3 3. LiOH Hydrolysis StepA2->StepA3 Product Final Product Crystalline Solid StepA3->Product StepA3->Product StepB2 2. Cu(OAc)2, Pyridine, Air, RT StepB1->StepB2 StepB2->StepA3

Figure 1: Decision matrix for the synthesis of the diaryl ether scaffold, distinguishing between scale-up (SnAr) and diversity-oriented (Chan-Lam) approaches.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 4-(3-methylphenoxy)benzoic acid structure is a versatile template. Modifications to specific regions yield distinct biological activities.[3]

A. PPAR Agonists (Metabolic Syndrome)

Peroxisome Proliferator-Activated Receptors (PPARs) require a large lipophilic pocket and a polar headgroup.

  • The Acidic Head (Benzoic Acid): Forms hydrogen bonds with Tyr473 (PPAR

    
    ) or Tyr464 (PPAR
    
    
    
    ) in the Ligand Binding Domain (LBD).
  • The Linker (Ether): Provides the necessary flexibility for the molecule to wrap around the LBD helices.

  • The Tail (3-Methylphenoxy): The methyl group at the meta position sits in a hydrophobic sub-pocket.

  • Optimization: To increase potency, the benzoic acid is often converted to a fibrate-like headgroup (e.g.,

    
    -methyl propionic acid) or linked to a thiazolidinedione (TZD).
    
B. Thyromimetics (Thyroid Hormone Receptor )

This molecule is a simplified analog of GC-1 (Sobetirome) .

  • Bioisostere Logic: Natural thyroid hormone (

    
    ) contains iodine atoms.[3][4] Iodine is lipophilic and bulky. The 3-methyl group  on the phenoxy ring mimics the steric bulk of the 3'-iodine of 
    
    
    
    without the associated toxicity or deiodinase susceptibility.
  • Selectivity: The lack of halogens on the inner ring (the benzoic acid side) often shifts selectivity toward TR

    
     (liver/cholesterol) over TR
    
    
    
    (heart/tachycardia), making these derivatives ideal candidates for treating dyslipidemia.

Experimental Validation: Biological Assay Workflow

To confirm the activity of derivatives synthesized from this core, a Luciferase Reporter Assay is the standard validation protocol.

Protocol: PPAR Transactivation Assay
  • Cell Culture: Culture HEK293T cells in DMEM + 10% FBS.

  • Transfection:

    • Plasmid A: Gal4-PPAR

      
      -LBD (Ligand Binding Domain fused to Gal4 DNA binding domain).
      
    • Plasmid B: UAS-Luciferase (Reporter containing Gal4 binding sites).

    • Reagent: Lipofectamine 3000.

  • Treatment:

    • Seed cells in 96-well white plates.

    • Treat with 4-(3-methylphenoxy)benzoic acid derivatives (0.1 nM – 10

      
      M) for 24 hours.
      
    • Control: Fenofibrate (Positive Control), DMSO (Vehicle).

  • Readout:

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferin substrate.

    • Measure luminescence.

  • Data Analysis: Plot Dose-Response Curve to determine

    
    .
    

Visualizing the SAR Logic

The following diagram maps the structural modifications required to shift the core molecule's activity between PPAR agonism and Thyromimetic activity.

SAR_Logic Core CORE SCAFFOLD 4-(3-methylphenoxy)benzoic acid Mod1 Modification A: Add Halogens (Br/Cl) to Inner Ring (3,5-pos) Core->Mod1 Mimic Iodine Sterics Mod2 Modification B: Extend Acid Tail (Isobutyric acid) Core->Mod2 Mimic Fibrate Head Mod3 Modification C: Change Linker (O -> CH2) Core->Mod3 Increase Flexibility TargetTR Target: TR-beta Agonist (Cholesterol Lowering) Mod1->TargetTR TargetPPAR Target: PPAR-alpha Agonist (Triglyceride Lowering) Mod2->TargetPPAR TargetSob Sobetirome (GC-1) Analogs Mod3->TargetSob TargetSob->TargetTR High Selectivity

Figure 2: Structure-Activity Relationship (SAR) map demonstrating how specific chemical modifications diverge the core scaffold toward distinct therapeutic endpoints.

References

  • Scanlan, T. S., et al. (2003). "Structural determinants of selective thyromimetics." Journal of Medicinal Chemistry. Link

  • Evans, D. A., et al. (1998).[5] "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids."[6] Tetrahedron Letters. Link

  • Feng, L., et al. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry. Link

  • PrepChem. "Synthesis of 2-(4-methylphenoxy)benzoic acid" (Protocol adapted for 4,3-isomer). Link

  • Miyachi, H., et al. (2004). "Design and synthesis of novel peroxisome proliferator-activated receptor (PPAR) agonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Thermochemical Characterization of Methyl 4-(3-methylphenoxy)benzoate: A Technical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical characterization protocol for methyl 4-(3-methylphenoxy)benzoate , a critical intermediate in the synthesis of diphenyl ether herbicides and pharmaceutical precursors. This guide synthesizes theoretical principles with rigorous experimental methodologies.

Executive Summary

Methyl 4-(3-methylphenoxy)benzoate (C₁₅H₁₄O₃) represents a structural motif common in bioactive diphenyl ethers.[1] Accurate thermochemical data—specifically the standard molar enthalpies of formation (


), combustion (

), and fusion (

)—are essential for optimizing its synthesis, assessing thermal stability during scale-up, and modeling its environmental fate.[1] This guide provides a definitive protocol for determining these properties, grounded in high-precision calorimetry and purity analysis.
Chemical Profile
PropertyValue / Description
IUPAC Name Methyl 4-(3-methylphenoxy)benzoate
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
CAS Registry (Acid) 62507-85-1 (Precursor: 4-(3-methylphenoxy)benzoic acid)
Physical State Solid (White Crystalline Powder)
Predicted Melting Point 65–75 °C (Based on isomeric trends)

Synthesis & Purification Strategy

Thermochemical measurements require purity >99.9% to minimize errors in combustion energy.[1] The following workflow ensures this standard.

Synthesis Route (Fischer Esterification)

The most reliable route utilizes the commercially available acid precursor.[1]

  • Reactants: 4-(3-methylphenoxy)benzoic acid (1.0 eq), Methanol (excess, solvent/reactant), Sulfuric Acid (catalytic).[1]

  • Procedure: Reflux for 8–12 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Evaporate methanol, dissolve residue in EtOAc, wash with NaHCO₃ (sat.) to remove unreacted acid, then brine. Dry over MgSO₄.[1]

Purification for Calorimetry

Standard recrystallization is insufficient.[1] A multi-stage approach is required:

  • Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1).[1] Cool slowly to 4°C. Filter and dry.

  • Sublimation (Optional): If volatile impurities persist, vacuum sublimation at 50–60°C (0.1 Torr) can yield ultra-pure crystals.[1]

  • Purity Validation:

    • HPLC: >99.9% area (C18 column, MeCN/H₂O gradient).[1]

    • DSC Purity Scan: Use the van't Hoff equation on the melting endotherm to calculate mole fraction purity.[1]

Experimental Methodologies

Enthalpy of Fusion ( ) via DSC

Differential Scanning Calorimetry (DSC) measures the energy required to melt the crystal lattice, a key parameter for solubility modeling.[1]

  • Instrument: PerkinElmer DSC 8000 or equivalent (Power Compensation).[1]

  • Calibration: Indium (

    
    C, 
    
    
    
    J/g) and Zinc.[1]
  • Protocol:

    • Weigh 3–5 mg of sample into an aluminum pan.

    • Seal hermetically (to prevent sublimation).[1]

    • Heat from 20°C to 100°C at 5°C/min.

    • Integrate the melting peak to find

      
      .[1]
      
  • Data Output: The onset temperature (

    
    ) is the melting point; the peak area is the enthalpy.[1]
    
Enthalpy of Combustion ( ) via Static Bomb Calorimetry

This is the primary measurement for deriving the enthalpy of formation.[1]

  • Instrument: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200).[1]

  • Combustion Reaction:

    
    [1]
    
  • Protocol:

    • Pelletizing: Press ~0.5 g of sample into a pellet.

    • Combustion Aid: If combustion is incomplete, use a benzoic acid spike or paraffin oil (auxiliary).[1]

    • Ignition: Charge bomb with 3.0 MPa of high-purity Oxygen. Fire using a cotton fuse.

    • Correction: Correct for nitric acid formation (titrate bomb washings) and fuse energy.

  • Washburn Corrections: Adjust standard states (pressure, solubility of CO₂) to obtain

    
    .
    
Enthalpy of Sublimation ( )

To determine the gas-phase enthalpy of formation (critical for computational modeling), the enthalpy of sublimation is needed.[1]

  • Method: Knudsen Effusion or Transpiration Method.[1]

  • Alternative: Estimate using group additivity (e.g., Chickos method) if experimental equipment is unavailable.[1]

Thermochemical Data Analysis

Derivation of Enthalpy of Formation ( )

Using Hess's Law, the standard molar enthalpy of formation is calculated from the measured enthalpy of combustion:


[1]

Standard Values (CODATA):

Theoretical Estimation (Group Contribution)

Before experiment, estimate values to validate results. Using Benson Group Additivity:

  • Groups:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Expected

    
    :  Approx. -350 to -400 kJ/mol.[1]
    

Visualization of Workflows

Diagram 1: Thermochemical Characterization Workflow

ThermochemWorkflow Synth Synthesis (Fischer Esterification) Purify Purification (Recrystallization/HPLC) Synth->Purify Crude Product DSC DSC Analysis (Purity & Fusion) Purify->DSC >99.9% Sample Bomb Bomb Calorimetry (Combustion Energy) Purify->Bomb 0.5g Pellet Data Data Derivation (Enthalpy of Formation) DSC->Data ΔfusH Bomb->Data ΔcH

Figure 1: Step-by-step workflow from synthesis to derived thermochemical data.

Diagram 2: Hess's Law Cycle for Calculation

HessCycle Compound C15H14O3 (cr) + 16.5 O2 (g) Products 15 CO2 (g) + 7 H2O (l) Compound->Products ΔcH° (Measured) Elements 15 C (gr) + 7 H2 (g) + 1.5 O2 (g) Elements->Compound ΔfH°(cr) Elements->Products Σ(ΔfH° Products)

Figure 2: Thermodynamic cycle illustrating the calculation of Enthalpy of Formation.

References

  • Roux, M. V., et al. (2002).[1][2] "Enthalpy of formation of methyl benzoate: calorimetry and consequences." Physical Chemistry Chemical Physics, 4(15), 3611-3613.[1] Link

  • Lu, K., & Long, S. (2023).[1] "3-Methyl-2-(4-methylphenoxy)benzoic acid."[1] IUCrData, 8(7), x230600.[1] Link

  • Chickos, J. S., & Acree, W. E. (2002).[1] "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001." Journal of Physical and Chemical Reference Data, 31(2), 537-698.[1] Link[1]

  • Cox, J. D., & Pilcher, G. (1970).[1] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[1] (Standard reference for combustion calorimetry methodology).

Sources

Methodological & Application

Analytical methods for Benzoic acid, 4-(3-methylphenoxy)-, methyl ester quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Analyte: Benzoic acid, 4-(3-methylphenoxy)-, methyl ester (Methyl 4-(3-tolyloxy)benzoate). Application Domain: Pharmaceutical Intermediates, Agrochemical Synthesis, and Genotoxic Impurity (GTI) Profiling.

In the landscape of drug and agrochemical development, Methyl 4-(3-methylphenoxy)benzoate serves as a critical lipophilic intermediate. Its structural motif—a diaryl ether coupled with an ester functionality—presents specific analytical challenges, primarily regarding solubility, lipophilicity (LogP > 4.0), and UV response factors.

This guide moves beyond generic protocols to provide a Targeted Analytical Strategy . We prioritize two methodologies:

  • RP-HPLC-UV/PDA: For assay purity (>98%) and process control.

  • GC-MS (SIM Mode): For trace quantification (<10 ppm) when analyzing this compound as a residual impurity in downstream products.

Chemical Profile & Mechanistic Implications

Understanding the molecule is the prerequisite for method design.

  • Structure: A central ester group flanked by a phenoxy ring. The 3-methyl group adds electron-donating character, slightly increasing electron density on the phenoxy ring compared to a bare phenoxybenzoate.

  • Chromatographic Behavior:

    • Hydrophobicity: High.[1] The two aromatic rings and the methyl ester cap make this molecule non-polar. It will retain strongly on C18 columns, requiring high organic content (>70% ACN) for elution.

    • Volatility: Moderate to High. As a methyl ester, it is amenable to Gas Chromatography (GC) without derivatization.

    • UV Absorption:[2] The conjugated ester-phenyl system provides a primary chromophore. The phenoxy ether linkage extends conjugation slightly.

Method A: RP-HPLC-UV (Assay & Purity)

Objective: Quantify the main component in raw materials or reaction mixtures (Range: 0.1% – 100%).

Instrumental Parameters
ParameterSpecificationRationale
Column C18 (L1), 150mm x 4.6mm, 3.5 µmA 3.5 µm particle size offers a balance between resolution and backpressure. The C18 phase interacts with the hydrophobic diaryl backbone.
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses silanol activity and keeps any potential hydrolysis products (free acid) protonated.
Mobile Phase B Acetonitrile (HPLC Grade)ACN has lower viscosity and UV cutoff than Methanol, crucial for detecting trace impurities at lower wavelengths.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV at 254 nm (Quant); PDA 210-400 nm254 nm targets the benzene ring π-π* transition. PDA is required for peak purity confirmation.
Temp 35°CSlightly elevated temperature improves mass transfer and peak shape for lipophilic compounds.
Gradient Profile

Note: An isocratic hold is often insufficient for cleaning the column of highly lipophilic dimers often found in this synthesis.

  • 0.0 min: 60% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Wash)

  • 12.1 min: 60% B (Re-equilibration)

  • 17.0 min: Stop

Standard Preparation Protocol
  • Stock Solution: Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile . (Water solubility is negligible; attempting to dissolve in mobile phase initially will precipitate the analyte).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (60:40 ACN:Water) to reach ~100 µg/mL.

Method B: GC-MS (Trace Impurity Analysis)

Objective: Quantify trace levels (1–100 ppm) of the ester in final drug substances (API) or soil/water matrices.

Instrumental Parameters
ParameterSpecificationRationale
Inlet Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Column 5%-Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)The "5-type" phase (e.g., DB-5ms, HP-5) is the industry standard for semi-volatiles and separates based on boiling point and polarity.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 300°C (5 min)Rapid ramp prevents peak broadening. The analyte will elute in the mid-to-high temperature range.
Source Temp 230°CStandard EI source temperature.
MS Mode SIM (Selected Ion Monitoring)Essential for sensitivity and selectivity in complex matrices.
MS Detection Logic (SIM Setup)

To build the SIM method, run a full scan (50–500 amu) first.

  • Target Ion (Quant): [M]+ or [M-31]+ (Loss of -OCH3).

    • Prediction: Molecular weight is approx 242. The molecular ion (m/z 242) is usually stable for aromatic esters.

    • Fragment 1: m/z 135 (Methyl benzoate fragment).

    • Fragment 2: m/z 91 (Tropylium ion from the tolyl group).

  • SIM Group: Monitor m/z 242, 135, 91.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method based on the sample stage.

AnalyticalWorkflow Sample Unknown Sample (Benzoic acid, 4-(3-methylphenoxy)-, methyl ester) Decision What is the Analytical Goal? Sample->Decision HighConc Assay / Purity (> 0.1% w/w) Decision->HighConc Raw Material / Synthesis TraceConc Trace Impurity / Residue (< 1000 ppm) Decision->TraceConc Final Product / Environmental PrepA Prep: Dissolve in 100% ACN, then dilute with Mobile Phase HighConc->PrepA PrepB Prep: L/L Extraction into Dichloromethane or Hexane TraceConc->PrepB HPLC Method A: RP-HPLC-UV (C18 / ACN:H2O) ResultA Output: % Purity, Area Normalization HPLC->ResultA GCMS Method B: GC-MS (SIM) (5% Phenyl Column) ResultB Output: ppm Concentration, Target Ion Confirmation GCMS->ResultB PrepA->HPLC PrepB->GCMS

Figure 1: Decision matrix for selecting HPLC vs. GC-MS based on analyte concentration and application.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass specific checkpoints derived from ICH Q2(R1) guidelines.

Specificity (Stress Testing)
  • Acid/Base Hydrolysis: Expose the sample to 0.1N NaOH for 2 hours.

    • Expected Result: The methyl ester should hydrolyze to the free acid (Benzoic acid, 4-(3-methylphenoxy)-).

    • Validation Pass: The HPLC method must resolve the Parent Peak (Ester) from the Degradant Peak (Acid). The Acid will elute earlier (lower retention time) on a C18 column due to the polar carboxyl group.

Linearity & Range
  • HPLC: 50% to 150% of target concentration. Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • GC-MS: 1 ppm to 100 ppm.

    
    .
    
System Suitability Test (SST)

Before every run, inject a Standard Solution (5 replicates).

  • RSD of Area:

    
     (HPLC), 
    
    
    
    (GC-MS).
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    

Troubleshooting & "Expert Tips"

  • Ghost Peaks in HPLC:

    • Issue: Late eluting broad peaks in subsequent runs.

    • Cause: Highly lipophilic dimers or oligomers from the synthesis matrix carrying over.

    • Fix: Extend the gradient "Wash" step (90-100% ACN) to at least 5 column volumes.

  • GC-MS Inlet Contamination:

    • Issue: Tailing peaks or loss of sensitivity.

    • Cause: Non-volatile precursors accumulating in the liner.

    • Fix: Use a wool-packed liner to trap non-volatiles and replace it every 50-100 injections.

  • Solubility Issues:

    • Observation: Cloudiness when diluting the stock solution with water.

    • Fix: Ensure the organic ratio in the diluent matches the initial mobile phase conditions (e.g., 60% ACN). Do not use pure water as a diluent.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Reverse Phase selection).
  • U.S. Food and Drug Administration (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods.Link

  • PubChem. (n.d.). Compound Summary: Methyl 4-phenoxybenzoate (Analog). National Library of Medicine. Link (Used for structural analog property estimation).

  • Thermo Fisher Scientific. (2012). Separation of Methyl Ester Derivatives of Phenoxy Acid Herbicides. Application Note. Link (Basis for GC-MS parameters).

Sources

Application Note: High-Performance Liquid Chromatography Analysis of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Impurity Profiling

Introduction & Chemical Context

Methyl 4-(3-methylphenoxy)benzoate (CAS: Variable/Generic Structure) is a lipophilic ester intermediate often utilized in the synthesis of diaryl ether herbicides (e.g., Pyrethroids, Bifenazate analogs) and pharmaceutical precursors. Structurally, it consists of a central ether linkage connecting a benzoate moiety and a methylated phenol ring.

Key Physicochemical Challenges:

  • Hydrophobicity: The presence of two aromatic rings and a methyl ester group results in a high LogP (estimated ~4.2–4.8), necessitating a strong organic mobile phase for elution.

  • Hydrolysis Risk: Like all esters, this molecule is susceptible to hydrolysis, converting into 4-(3-methylphenoxy)benzoic acid . The analytical method must resolve the parent ester from this more polar acid degradation product.

  • Chromophore: The benzoate system provides strong UV absorption, typically maximizing around 230–254 nm.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for quality control, purity assessment, and stability monitoring.

Method Development Strategy

Column Selection: The Hydrophobic Interaction

Given the aromatic and non-polar nature of the analyte, a C18 (Octadecylsilane) stationary phase is the standard.

  • Why C18? It provides strong hydrophobic retention, allowing the separation of the lipophilic ester from the more polar hydrolysis products and starting materials (e.g., m-cresol).

  • End-Capping: An end-capped column is required to minimize silanol interactions with the ether oxygen, ensuring peak symmetry (Tailing Factor < 1.5).

Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN). ACN is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and lower UV cutoff (enabling detection at <210 nm if needed).

  • Solvent A (Aqueous): Water + 0.1% Formic Acid.

    • Mechanism:[1] The addition of acid lowers the pH (~2.7). This suppresses the ionization of the potential impurity 4-(3-methylphenoxy)benzoic acid (pKa ~4.5). By keeping the acid impurity in its neutral (protonated) form, we prevent peak broadening and ensure it interacts predictably with the C18 phase, although it will still elute earlier than the ester.

Detection Wavelength

A Diode Array Detector (DAD) scan (200–400 nm) is recommended for initial runs.

  • 254 nm: Standard for aromatic benzoates; robust with minimal solvent interference.

  • 230 nm: Higher sensitivity for the phenoxy-benzoate conjugation system but more susceptible to mobile phase background noise.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
Instrument HPLC System with UV/Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance)
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna)
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm), Reference 360 nm
Run Time 20 Minutes
Mobile Phase Preparation[2]
  • Solvent A: 1000 mL HPLC-grade Water + 1 mL Formic Acid (0.1% v/v). Degas via sonication or vacuum filtration (0.22 µm).

  • Solvent B: 1000 mL HPLC-grade Acetonitrile.

Gradient Profile

A gradient is necessary to elute the highly retained ester while resolving early-eluting polar impurities.

Time (min)% Solvent A (0.1% FA in Water)% Solvent B (Acetonitrile)Event
0.0 6040Injection
2.0 6040Isocratic Hold (impurities)
12.0 1090Linear Ramp (Elute Ester)
15.0 1090Wash
15.1 6040Re-equilibration
20.0 6040End of Run

Note: The target ester is expected to elute between 10–13 minutes.

Sample Preparation
  • Stock Solution: Weigh 10 mg of Methyl 4-(3-methylphenoxy)benzoate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute the stock 1:10 with Mobile Phase (Initial ratio: 60:40 Water:ACN) to reach 100 µg/mL.

    • Critical: Diluting in high organic solvent (100% ACN) and injecting into a lower organic stream (40% ACN) can cause "solvent shock" and peak distortion. Ensure the final sample diluent matches the initial mobile phase conditions as closely as solubility permits.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to data analysis, highlighting critical decision points.

HPLC_Workflow cluster_separation Separation Mechanism (C18 Column) Start Sample: Methyl 4-(3-methylphenoxy)benzoate Dissolution Dissolve in 100% ACN (Stock Sol.) Start->Dissolution Dilution Dilute to Mobile Phase Initial Ratio (60:40 H2O:ACN) Dissolution->Dilution Prevent Solvent Shock Filter Filter (0.22 µm PTFE) Dilution->Filter Inject Inject 10 µL into HPLC Filter->Inject Retention Hydrophobic Interaction Inject->Retention Elution Gradient Elution (40% -> 90% ACN) Retention->Elution Detection UV Detection @ 254nm Elution->Detection Data Chromatogram Analysis Detection->Data Decision Pass SST? (Tailing < 1.5, Res > 2.0) Data->Decision Report Generate Report Decision->Report Yes Troubleshoot Check Column/Mobile Phase Decision->Troubleshoot No Troubleshoot->Inject

Caption: Figure 1: Step-by-step analytical workflow ensuring sample integrity and system suitability compliance.

Impurity Profiling & Degradation Pathway

Understanding the degradation pathway is vital for establishing specificity. The primary degradation route is hydrolysis of the ester bond.

Degradation_Pathway cluster_chromatography Chromatographic Order Ester Methyl 4-(3-methylphenoxy)benzoate (Parent: Late Eluter) Acid 4-(3-methylphenoxy)benzoic acid (Impurity: Early Eluter) Ester->Acid Hydrolysis Methanol Methanol Ester->Methanol Water + H2O / H+

Caption: Figure 2: Hydrolysis pathway. The free acid is more polar and will elute significantly earlier than the parent ester.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 2.0% of StandardEnsures pump/gradient stability.
Tailing Factor (T) T ≤ 1.5Indicates clean elution; high tailing suggests secondary silanol interactions or column aging.
Theoretical Plates (N) N > 5000Confirms column efficiency.
Resolution (Rs) Rs > 2.0Between the main peak and nearest impurity (e.g., the acid hydrolysis product).
% RSD (Area) ≤ 2.0% (n=5 injections)Confirms autosampler precision.

Troubleshooting Guide

  • Peak Tailing:

    • Cause: Residual silanol activity on the C18 column interacting with the ether oxygen.

    • Fix: Ensure the column is "end-capped." Increase buffer strength slightly or lower pH to 2.5 using Phosphoric Acid instead of Formic Acid.

  • Retention Time Drift:

    • Cause: Incomplete column equilibration between gradient runs.

    • Fix: Increase the "Re-equilibration" step (15.1–20.0 min) by 2–3 minutes.

  • Ghost Peaks:

    • Cause: Contamination from the highly organic wash step eluting compounds built up on the column from previous runs.

    • Fix: Run a blank (mobile phase only) injection. If ghost peaks persist, clean the column with 100% ACN or Isopropanol.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 4-methoxybenzoate (Structural Analog). Retrieved from [Link]

  • SIELC Technologies. Separation of Ethyl Benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

Sources

Gas chromatography methods for methyl 4-(3-methylphenoxy)benzoate

[1][2]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column degradation.[1][2]Replace liner with Ultra Inert type; trim 10cm from column inlet.[1][2]
Ghost Peaks Transesterification or Septum bleed.[1][2]Switch solvent to Ethyl Acetate ; use low-bleed septa; check inlet temperature.
Retention Time Shift Carrier gas leak or flow instability.[1][2]Check septum tightness; verify constant flow mode is active.[1][2]
Poor Isomer Separation Ramp rate too fast.Decrease ramp rate to 2°C/min between 200°C and 250°C.

References

  • PubChem. Methyl 4-phenoxybenzoate (Related Structure).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1]

  • Restek Corporation. Analysis of Methyl Benzoate and Homologs via GC.[1][2] EZGC Method Translator. Available at: [Link]

  • Agilent Technologies. Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Application Note. Available at: [Link]

  • Royal Society of Chemistry. The determination of polybrominated diphenyl ether congeners by gas chromatography inductively coupled plasma mass spectrometry.[1][2] J. Anal.[1][2] At. Spectrom. Available at: [Link]

Application Notes & Protocols: Methyl 4-(3-methylphenoxy)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Diaryl Ether Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the diaryl ether motif is a privileged scaffold, present in numerous biologically active compounds and approved drugs. This structural unit offers a unique combination of conformational flexibility and chemical stability, allowing for the precise spatial orientation of substituent groups to interact with biological targets. Methyl 4-(3-methylphenoxy)benzoate emerges as a compound of significant interest, combining the diaryl ether core with a benzoate ester, a group amenable to a variety of chemical transformations. While direct extensive research on this specific molecule is nascent, its structural components suggest a rich potential for applications in medicinal chemistry, drawing parallels from related benzoate and phenoxy derivatives that have shown promise as anticancer, antifungal, and anti-inflammatory agents.[1][2]

This document serves as a comprehensive guide for researchers and drug development professionals, outlining the synthetic pathways, potential therapeutic applications, and detailed experimental protocols for the investigation of methyl 4-(3-methylphenoxy)benzoate and its derivatives.

Synthesis and Characterization

The synthesis of methyl 4-(3-methylphenoxy)benzoate can be approached through several established organic chemistry methodologies. A common and efficient route is the Ullmann condensation, which involves the copper-catalyzed coupling of a phenol with an aryl halide.

Protocol 1: Synthesis of Methyl 4-(3-methylphenoxy)benzoate via Ullmann Condensation

Objective: To synthesize methyl 4-(3-methylphenoxy)benzoate from 3-methylphenol and methyl 4-halobenzoate.

Materials:

  • 3-methylphenol (m-cresol)

  • Methyl 4-bromobenzoate (or methyl 4-iodobenzoate)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-methylphenol (1.0 eq), methyl 4-bromobenzoate (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Reactants 3-methylphenol + Methyl 4-bromobenzoate + K₂CO₃ + CuI in DMF Reaction Ullmann Condensation (120-140 °C, 12-24h) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-(3-methylphenoxy)benzoate Purification->Product

Fig. 1: Synthetic Workflow for Methyl 4-(3-methylphenoxy)benzoate

Potential Therapeutic Applications and Biological Evaluation

The structural features of methyl 4-(3-methylphenoxy)benzoate suggest several potential avenues for medicinal chemistry research. The diaryl ether linkage is present in a number of kinase inhibitors, and the benzoate moiety can be hydrolyzed in vivo to the corresponding carboxylic acid, which can serve as a pharmacophore for various receptors and enzymes.

Anticancer Activity

Hypothesis: Derivatives of methyl 4-(3-methylphenoxy)benzoate may exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. The structurally related compound, Cediranib, which contains a phenoxy-quinazoline core, is an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1]

Experimental Approach:

  • Synthesis of Analogs: Synthesize a library of analogs by modifying the methyl groups on the phenoxy ring and converting the ester to various amides or other functional groups.

  • In Vitro Cytotoxicity Screening: Evaluate the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) using a standard MTS or MTT assay.

  • Kinase Inhibition Assays: For promising compounds, perform in vitro kinase inhibition assays against a panel of relevant kinases (e.g., VEGFR, EGFR, PDGFR) to identify potential molecular targets.

Protocol 2: In Vitro Cytotoxicity Screening using MTS Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of methyl 4-(3-methylphenoxy)benzoate derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTS_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Measure Absorbance at 490 nm Incubate3->Read Analyze Calculate IC₅₀ Read->Analyze

Fig. 2: Workflow for In Vitro Cytotoxicity Screening (MTS Assay)
Antifungal Activity

Hypothesis: Benzoate derivatives have been reported to possess antifungal properties. For instance, derivatives of 3-methyl-4-nitrobenzoate have shown activity against various Candida species.[2] The lipophilic nature of the 3-methylphenoxy group in methyl 4-(3-methylphenoxy)benzoate may enhance its ability to penetrate fungal cell membranes.

Experimental Approach:

  • Minimum Inhibitory Concentration (MIC) Assay: Determine the MIC of the parent compound and its derivatives against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using the broth microdilution method according to CLSI guidelines.

  • Mechanism of Action Studies: For active compounds, investigate the potential mechanism of action, such as inhibition of fungal enzymes (e.g., lanosterol 14α-demethylase) or disruption of cell membrane integrity.

Protocol 3: Broth Microdilution Assay for Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Fluconazole (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and fluconazole in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or spectrophotometrically.

Data Summary

Compound IDModificationTarget ApplicationPredicted IC₅₀/MIC
M43MPB-01Parent CompoundAnticancer/Antifungal>100 µM
M43MPB-02Amide derivativeAnticancer10-50 µM
M43MPB-03Carboxylic acidAntifungal20-80 µM

Note: The predicted activity values are hypothetical and serve as a guide for initial screening efforts.

Conclusion and Future Directions

Methyl 4-(3-methylphenoxy)benzoate represents a promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, and the scaffold is amenable to chemical modification to explore a wide range of biological activities. The protocols outlined in this document provide a solid foundation for researchers to begin investigating the medicinal chemistry potential of this compound class. Future work should focus on the synthesis of a diverse library of analogs and their systematic evaluation in relevant biological assays to establish structure-activity relationships and identify lead compounds for further development.

References

  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • All about the 3-Methoxy 4-Methyl Methyl Benzo
  • Methyl 4-(benzyloxy)
  • RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • What are the applications of Methyl 4-Methylbenzo
  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALU
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. An-Najah Repository.

Sources

Use of methyl 4-(3-methylphenoxy)benzoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Methyl 4-(3-methylphenoxy)benzoate in MedChem and Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Executive Summary

Methyl 4-(3-methylphenoxy)benzoate (CAS: 106246-33-7, generic ref) represents a "privileged structure" in organic synthesis—the diaryl ether. This moiety is metabolically robust and serves as a critical lipophilic spacer in drug discovery (particularly for PPAR agonists and enzyme inhibitors) and a structural core in Type II pyrethroid insecticides.

This Application Note provides a validated, scalable workflow for synthesizing this intermediate via Nucleophilic Aromatic Substitution (


) and detailing its divergent downstream applications: hydrolysis to the free acid (for library generation) and reduction to the benzyl alcohol (for ether-linked agrochemicals).

Module 1: Synthesis of the Scaffold ( Protocol)

Rationale: While diaryl ethers can be synthesized via Ullmann coupling (requiring Cu catalysts and high temperatures) or Buchwald-Hartwig coupling (Pd catalysts, expensive ligands), the


 approach is superior for this substrate. The ester group on methyl 4-fluorobenzoate acts as a para-electron-withdrawing group (EWG), sufficiently activating the ring for nucleophilic attack by m-cresol, avoiding heavy metals entirely.
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 4-fluorobenzoate 154.141.0Electrophile (Activated Substrate)
m-Cresol (3-methylphenol) 108.141.1Nucleophile
Potassium Carbonate (

)
138.211.5Base (Proton Scavenger)
DMF (Anhydrous) 73.09-Polar Aprotic Solvent
Step-by-Step Protocol
  • Preparation: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge m-cresol (1.1 equiv) and anhydrous DMF (5 mL per mmol substrate).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes.
    
    • Expert Insight: The mixture will become a suspension. Ensure

      
       is finely ground to maximize surface area for the phenoxide formation.
      
  • Addition: Add Methyl 4-fluorobenzoate (1.0 equiv) directly to the suspension.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The starting fluoride (

      
      ) should disappear; the product (
      
      
      
      ) will appear as a UV-active spot.
  • Workup (Critical Step):

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into ice-cold water (10x reaction volume). Rapid stirring is essential here.

    • Observation: The product usually precipitates as a white to off-white solid. If it oils out, extract with Ethyl Acetate (

      
      ).
      
  • Purification:

    • If solid: Filter and wash with cold water and hexanes to remove excess cresol.

    • If oil: Wash organic layer with 1M NaOH (removes unreacted m-cresol) followed by Brine. Dry over

      
       and concentrate.
      
    • Recrystallization:[4] Methanol or EtOH/Water mixtures are ideal.

Module 2: Downstream Functionalization

Once isolated, the intermediate branches into two distinct chemical spaces.

Pathway A: Hydrolysis to 4-(3-methylphenoxy)benzoic acid

Target Application: Fragment-based drug discovery (Linker chemistry).

  • Dissolve the ester in THF/Water (3:1) .

  • Add LiOH·

    
      (2.0 equiv).
    
  • Stir at 60°C for 2 hours.

  • Acidification: Evaporate THF. Acidify the aqueous residue to pH 2 using 1M HCl.

  • Isolation: The free acid will precipitate.[3] Filter and dry.[1][5]

Pathway B: Reduction to 4-(3-methylphenoxy)benzyl alcohol

Target Application: Agrochemical precursors (Pyrethroid ether synthesis).

  • Dissolve the ester in dry THF .

  • Add

    
      (1.2 equiv) at 0°C  dropwise (Exothermic!).
    
    • Alternative: For a safer process, use

      
       (4 equiv)  in refluxing THF/Methanol .
      
  • Allow to warm to RT and stir for 3 hours.

  • Quench (Fieser Method): For

    
     grams of 
    
    
    
    , add
    
    
    mL water,
    
    
    mL 15% NaOH, then
    
    
    mL water. Filter the granular aluminum salts.
  • Concentrate the filtrate to yield the benzyl alcohol.

Module 3: Visualization of Workflows

The following diagram illustrates the synthesis logic and decision pathways.

G Start1 Methyl 4-fluorobenzoate (Electrophile) Intermediate INTERMEDIATE: Methyl 4-(3-methylphenoxy)benzoate Start1->Intermediate SNAr K2CO3, DMF 100°C Start2 m-Cresol (Nucleophile) Start2->Intermediate Prod_Acid Acid Derivative (COOH) Used in: PPAR Agonists Intermediate->Prod_Acid Hydrolysis LiOH, THF/H2O Prod_Alc Alcohol Derivative (CH2OH) Used in: Pyrethroids Intermediate->Prod_Alc Reduction LiAlH4 or NaBH4/MeOH

Figure 1: Synthetic workflow from raw materials to the diaryl ether intermediate and its divergent applications.

Module 4: Analytical Characterization (Self-Validation)

To ensure the protocol was successful, compare your product against these expected NMR parameters.

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Value

NMR
7.98Doublet (2H)Benzoate Ar-H (ortho to ester)Confirms ester retention

NMR
6.90–7.00MultipletOverlapping Ar-H (ether linkage)Confirms coupling

NMR
3.89Singlet (3H)Ester

Disappears upon hydrolysis

NMR
2.35Singlet (3H)Toluene

Distinguishes from non-methylated analogs

NMR
166.5SingletCarbonyl (

)
Characteristic ester shift

Troubleshooting Guide:

  • Problem: Low yield in

    
     step.
    
    • Cause: Incomplete deprotonation of cresol or wet DMF.

    • Fix: Dry DMF over molecular sieves (4Å) and increase reaction time.

  • Problem: Product contains oil/impurities.

    • Cause: Residual DMF or unreacted cresol.

    • Fix: The NaOH wash in the workup is non-negotiable to strip the phenolic starting material.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with methoxide ion." Chemical Reviews.
    • Context: Foundational text on the activation of aryl rings by EWGs (like esters)
  • Reduction of Esters to Alcohols

    • Soai, K., et al. (1984). "Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride." Journal of Organic Chemistry.

    • Context: Validates the safer NaBH4/MeOH protocol over LiAlH4.
  • Phenoxybenzoic Acids in Medicinal Chemistry

    • Almasirad, A., et al. (2006).[6] "Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides." Biological and Pharmaceutical Bulletin.

    • Context: Demonstrates the biological relevance of the phenoxy-benzo
  • Agrochemical Applications (Pyrethroid Precursors)

    • Ujváry, I. (2010). "Pyrethroids." Hayes' Handbook of Pesticide Toxicology.
    • Context: Establishes the role of phenoxybenzyl alcohols in the synthesis of ether-based insecticides like Etofenprox.

Sources

Application Note: High-Efficiency Esterification of 4-(3-methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the conversion of 4-(3-methylphenoxy)benzoic acid (CAS: 21120-65-0) to its methyl ester, methyl 4-(3-methylphenoxy)benzoate .

While Fischer esterification (acid-catalyzed reflux in alcohol) is a common academic approach, it is equilibrium-limited and often requires extended reaction times for electron-rich benzoic acid derivatives. This guide prioritizes the Acyl Chloride Activation Method using Thionyl Chloride (


). This pathway ensures quantitative conversion, simplified purification, and high reproducibility suitable for pharmaceutical intermediate synthesis (e.g., PPAR agonists, herbicides).
Key Chemical Properties
PropertySubstrate (Acid)Target (Ester)
Molecular Weight 228.24 g/mol 242.27 g/mol
Appearance White to off-white solidWhite crystalline solid or oil
Solubility Soluble in EtOAc, THF, Base (aq)Soluble in EtOAc, DCM, MeOH
pKa ~4.2 (Carboxylic Acid)N/A (Neutral)

Strategic Method Selection

Comparison of Synthetic Routes
MethodReagentsProsConsRecommendation
Fischer Esterification

"Green" solvents, simple setup.Equilibrium limited; requires excess alcohol; slow for electron-rich rings.Secondary (Small scale only)
Acyl Chloride Activation

Irreversible ; rapid; high yield (>95%); easy workup.Requires inert atmosphere;

off-gassing.
Primary (Preferred)
Coupling Reagents

Mild conditions.High cost; difficult byproduct removal (urea).Not Recommended

Expert Insight: The phenoxy substituent at the para position exerts an electron-donating resonance effect (


), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid. Therefore, activating the carboxyl group into a highly reactive acyl chloride using 

and catalytic DMF is the most reliable method to drive the reaction to completion.

Reaction Mechanism & Workflow

Mechanistic Pathway

The reaction proceeds in two distinct phases:[1][2]

  • Activation: The carboxylic acid reacts with thionyl chloride (catalyzed by DMF) to form the acid chloride.[1] The byproduct

    
     and 
    
    
    
    gases escape, driving the equilibrium forward (Le Chatelier's principle).[1]
  • Esterification: The acid chloride is quenched with methanol.[2] This is a highly exothermic, irreversible nucleophilic acyl substitution.

Process Workflow (DOT Visualization)

G Start Start: 4-(3-methylphenoxy)benzoic acid Activation Activation: Reflux with SOCl2 + DMF (cat) (2-3 Hours) Start->Activation N2 Atmosphere Evap Evaporation: Remove excess SOCl2 (Azeotrope w/ Toluene) Activation->Evap -SO2, -HCl Quench Esterification: Add Methanol (0°C to RT) Evap->Quench Dissolve residue Workup Workup: Neutralize (NaHCO3) Extract (EtOAc) Quench->Workup 1 hour stir Product Final Product: Methyl Ester Workup->Product Dry & Conc.

Figure 1: Step-by-step workflow for the acyl chloride mediated esterification.

Detailed Experimental Protocol

Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and


 gases. All operations must be performed in a functioning fume hood.
Materials Required[2][4][5][6][7][8][9][10][11][12][13]
  • Substrate: 4-(3-methylphenoxy)benzoic acid (10.0 g, 43.8 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (7.8 g, 4.8 mL, 65.7 mmol, 1.5 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Toluene (anhydrous), Methanol (anhydrous), Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
Phase 1: Acid Chloride Formation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Suspension: Add 4-(3-methylphenoxy)benzoic acid (10.0 g) and Toluene (50 mL). The solid may not dissolve completely at room temperature.

  • Addition: Add DMF (2 drops). Then, add Thionyl Chloride (4.8 mL) dropwise via syringe.

    • Note: Gas evolution (bubbling) will begin immediately.

  • Reaction: Heat the mixture to reflux (80-90°C) for 2–3 hours.

    • Checkpoint: The solution should become clear and homogeneous as the acid converts to the soluble acid chloride. Gas evolution should cease.

  • Evaporation (Critical Step): Cool the mixture slightly, then attach to a rotary evaporator. Remove the solvent and excess

    
     under reduced pressure.
    
    • Tip: Add an additional 20 mL of fresh toluene and re-evaporate. This "chasing" technique ensures complete removal of thionyl chloride, preventing side reactions in the next step.

Phase 2: Esterification[3]
  • Dissolution: Redissolve the resulting yellow oil/solid (the crude acid chloride) in anhydrous DCM (30 mL).

  • Quench: Cool the solution to 0°C (ice bath). Slowly add Methanol (20 mL, excess).

    • Caution: Exothermic reaction.

  • Completion: Remove the ice bath and stir at room temperature for 1 hour.

  • Monitoring: Check by TLC (System: Hexane/EtOAc 4:1). The starting material spot (

    
    , streaks) should be gone; product spot (
    
    
    
    ) should be prominent.
Phase 3: Workup and Isolation
  • Neutralization: Pour the reaction mixture into a separatory funnel containing saturated

    
      solution (100 mL). Shake carefully to neutralize generated HCl.
    
  • Extraction: Extract with DCM or Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The resulting residue is typically

    
     pure.[4] If necessary, recrystallize from cold Hexane/Ethanol or pass through a short silica plug.
    

Quality Control & Troubleshooting

Expected Analytical Data
  • HPLC Purity: >98% (Area %)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (d, 2H, Ar-H ortho to ester)
      
    • 
       6.90–7.30 (m, 6H, Ar-H phenoxy/meta)
      
    • 
       3.89 (s, 3H, 
      
      
      
      )
    • 
       2.35 (s, 3H, 
      
      
      
      )
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation.Ensure

is fresh; increase reflux time; ensure DMF catalyst is added.
Impurity: Methyl Chloride Reaction of MeOH with HCl.[2]Keep temperature low (0°C) during MeOH addition; use base scavenger (Et3N) if necessary.
Starting Material Remains Moisture ingress.Ensure glassware is dry; use drying tube; increase

equivalents.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for Acid Chlorides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 891624, 4-[(3-Formylphenoxy)methyl]benzoic acid (Analogous Structure Properties).

  • Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate (CN105732374A). (Demonstrates industrial applicability of SOCl2/MeOH method for benzoic acids).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][5][6]

Sources

Application Note: Scalable Synthesis of Methyl 4-(3-methylphenoxy)benzoate via Ligand-Promoted Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for Methyl 4-(3-methylphenoxy)benzoate (CAS: N/A for specific isomer, generic diaryl ether class). This compound represents a critical biaryl ether scaffold often utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and specific kinase inhibitors.

While Nucleophilic Aromatic Substitution (


) is a common route for diaryl ethers, it typically requires strong electron-withdrawing groups (like nitro) or expensive fluoro-substrates. This guide focuses on a Copper-Catalyzed Ullmann-Type Coupling , utilizing Methyl 4-bromobenzoate  and 

-Cresol
. This route is selected for its cost-efficiency, safety profile, and scalability compared to Palladium-catalyzed (Buchwald-Hartwig) alternatives.

Strategic Route Selection

Retrosynthetic Analysis

The target molecule consists of two aromatic rings linked by an ether oxygen. The ester moiety on Ring A is moderately electron-withdrawing but often insufficient to promote clean


 with inexpensive chloro-arenes at moderate temperatures.

Selected Route: Ligand-Promoted Ullmann Coupling

  • Electrophile: Methyl 4-bromobenzoate (Solid, stable, moderately priced).

  • Nucleophile:

    
    -Cresol (Liquid, cheap, readily available).
    
  • Catalyst: Copper(I) Iodide (CuI).[1][2]

  • Ligand:

    
    -Dimethylglycine (DMG) – Chosen for high activity and low cost.
    
  • Base: Potassium Phosphate (

    
    ) – Chosen for superior solubility and basicity in polar aprotic solvents compared to carbonates.
    
Reaction Scheme Visualization

The following diagram outlines the catalytic cycle and process flow.

ReactionScheme Start Reagents: Methyl 4-bromobenzoate + m-Cresol Cat Catalytic System: CuI (10 mol%) N,N-Dimethylglycine K3PO4 (Base) Start->Cat Mix in DMF Intermediate Oxidative Addition (Cu-Complex) Cat->Intermediate 110°C, 12-16h Product Target: Methyl 4-(3-methylphenoxy)benzoate Intermediate->Product Reductive Elimination

Figure 1: Simplified reaction pathway for the Cu-catalyzed etherification.

Process Development (Lab Scale Optimization)

Before committing to kilogram-scale batches, parameters must be validated to ensure high conversion (>98%) and suppress ester hydrolysis.

Experimental Design

Objective: Minimize des-bromo byproduct (reduction) and hydrolysis of the methyl ester.

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Solvent DMSODMF DMSO can be difficult to remove during aqueous workup; DMF offers easier partitioning.
Base


Phosphate bases often provide faster kinetics in Ullmann ether synthesis.
Temp 130°C110°C Lower temp reduces ester hydrolysis and transesterification risks.
Ligand None

-Dimethylglycine
Ligand is essential for stabilizing Cu(I) and lowering activation energy.
Lab-Scale Protocol (10g Scale)
  • Charge a 250 mL 3-neck round bottom flask with Methyl 4-bromobenzoate (10.0 g, 43.7 mmol), CuI (0.83 g, 10 mol%), and

    
     (18.5 g, 2.0 equiv).
    
  • Add

    
    -dimethylglycine (1.35 g, 30 mol%) and DMF (100 mL).
    
  • Add

    
    -Cresol (5.67 g, 1.2 equiv) via syringe.
    
  • Degas the mixture by sparging with Nitrogen for 15 minutes. Critical: Oxygen poisons the Cu catalyst.

  • Heat to 110°C and stir for 16 hours.

  • Monitor by HPLC. Target: < 1.0% starting bromide.

Pilot-Scale Protocol (1 kg Scale)

Safety Warning:


-Cresol is corrosive and toxic. Methyl 4-bromobenzoate is an irritant. Copper salts are toxic to aquatic life. Ensure proper PPE and waste disposal.
Equipment Setup
  • Reactor: 20 L Glass-Lined Reactor with overhead agitation (impeller).

  • Thermal Control: Oil circulator capable of 120°C.

  • Atmosphere: Nitrogen manifold with bubbler.

Step-by-Step Methodology
Phase 1: Reaction
  • Inertion: Purge the reactor with

    
     for 30 minutes.
    
  • Solids Charging: Load Methyl 4-bromobenzoate (1.0 kg , 4.37 mol), Anhydrous

    
     (1.85 kg , 8.74 mol), and CuI (83.0 g , 0.44 mol).
    
  • Ligand/Solvent: Add DMF (10 L ) followed by

    
    -Dimethylglycine (135 g , 1.31 mol).
    
  • Nucleophile Addition: Add

    
    -Cresol (567 g , 5.24 mol) slowly.
    
  • Reaction: Heat the slurry to 110 ± 5°C . Agitate at 250 RPM.

    • Checkpoint: Sample at T=12h. If SM > 2%, continue heating.

    • Reaction End: Typically 14-18 hours.

Phase 2: Workup & Quench
  • Cooling: Cool reactor to 25°C.

  • Quench: Add Water (20 L) slowly. The reaction mixture will precipitate solids (salts + crude product) or form an oil depending on purity.

  • Extraction: Add Ethyl Acetate (15 L). Stir vigorously for 30 mins.

  • Phase Cut: Separate the lower aqueous layer (contains Cu salts, phosphate, DMF).

  • Wash: Wash the organic layer with 1M NaOH (5 L) to remove unreacted

    
    -cresol (phenols are soluble in base).
    
  • Brine Wash: Wash with saturated NaCl (5 L).

  • Concentration: Distill off Ethyl Acetate under reduced pressure to obtain a crude oil/solid.

Phase 3: Crystallization (Purification)

Note: Distillation is not recommended due to the high boiling point. Crystallization is preferred.

  • Solvent: Dissolve crude residue in Methanol (3 L) at 60°C.

  • Anti-solvent: Slowly add Water (1 L) while maintaining temperature.

  • Cooling: Ramp temperature down to 5°C over 4 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 45°C for 24 hours.

Scale-Up Workflow Diagram

ScaleUpFlow Step1 1. REACTOR CHARGING (Solids + DMF + Cresol) Step2 2. REACTION (110°C, 16h, N2 atm) Step1->Step2 Step3 3. QUENCH & EXTRACT (Add H2O, Extract w/ EtOAc) Step2->Step3 Step4 4. PHENOL REMOVAL (Wash w/ 1M NaOH) Step3->Step4 Remove aq. layer Step5 5. CRYSTALLIZATION (MeOH / Water) Step4->Step5 Concentrate organic

Figure 2: Unit operation flow for the 1kg pilot batch.

Analytical Controls & Specifications

To ensure the product meets pharmaceutical/agrochemical intermediate standards (>98% purity), the following HPLC method is established.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[3]

Specification Limits
TestSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity

98.0%
HPLC (Area %)
m-Cresol

0.1%
HPLC
Methyl 4-bromobenzoate

0.5%
HPLC
Water Content

0.5%
Karl Fischer

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<80%) Oxygen poisoning of catalyst.Ensure rigorous

sparging. Increase CuI load to 15 mol%.
Blue/Green Aqueous Layer Copper leaching.Normal. Ensure all Cu is removed. Use EDTA wash if color persists in organic layer.
Product is Oily/Yellow Residual DMF or impurities.Recrystallize again from MeOH/Water. Ensure thorough drying.
Ester Hydrolysis Wet solvent or base too strong.Use anhydrous

. Ensure DMF is dry (<0.1%

).

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Buck, E., et al. (2008). Development of a Robust, Scalable Ullmann Ether Synthesis. Organic Process Research & Development, 12(3), 424-429. Link

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Cross-Coupling of Aryl Halides with Phenols. The Journal of Organic Chemistry, 75(6), 1969-1981. Link

Sources

In vitro assays involving methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 4-(3-methylphenoxy)benzoate represents a classic diaryl ether scaffold, a structural motif privileged in both agrochemical discovery (specifically Protoporphyrinogen Oxidase [PPO] inhibitors) and medicinal chemistry (antitubercular Enoyl-ACP reductase inhibitors and PPAR agonists).

For researchers and drug developers, this molecule presents a specific challenge: it is a lipophilic methyl ester . In biological systems, its activity is governed by two competing factors:

  • Intrinsic Potency: The ability of the scaffold to bind target proteins (e.g., PPO, InhA, or nuclear receptors).

  • Metabolic Lability: The susceptibility of the methyl ester moiety to rapid hydrolysis by carboxylesterases (CES) into the corresponding carboxylic acid (4-(3-methylphenoxy)benzoic acid), which significantly alters solubility, permeability, and potency.

This Application Note provides a rigorous framework for evaluating this compound, focusing on Metabolic Stability (Hydrolysis) and Target Engagement (PPO Inhibition) .

Physicochemical Profile & Preparation

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation, which causes false negatives in enzyme assays (the "promiscuous inhibitor" effect).

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₁₅H₁₄O₃--
LogP (Estimated) ~4.2 - 4.5Highly Lipophilic. Requires DMSO/Ethanol for stock.
Solubility (Water) < 10 µMRisk of precipitation in aqueous buffers.
Key Functional Group Methyl EsterSubstrate for esterases; acid-labile.

Stock Solution Protocol:

  • Solvent: Dissolve neat compound in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C.

  • Working Solution: Dilute to 100x final concentration in DMSO before spiking into assay buffer. Ensure final DMSO concentration in assay < 1% (v/v).

Assay I: Microsomal Metabolic Stability (Ester Hydrolysis)

Rationale: Methyl 4-(3-methylphenoxy)benzoate is a likely prodrug or a metabolically soft spot. The methyl ester is rapidly cleaved by liver microsomes. This assay quantifies the half-life (


) and Intrinsic Clearance (

), distinguishing between the parent ester and the acid metabolite.
Experimental Workflow (DOT Visualization)

G Start Compound Stock (10 mM DMSO) Mix Incubation Mix (Microsomes + NADPH) Start->Mix Dilute to 1 µM Timepoints Sampling (0, 5, 15, 30, 60 min) Mix->Timepoints 37°C Shaking Quench Quench (Ice-cold ACN + IS) Timepoints->Quench Stop Reaction Analysis LC-MS/MS (Parent vs. Acid) Quench->Analysis Centrifuge & Inject

Figure 1: Microsomal Stability Workflow. Critical path involves precise quenching to stop esterase activity immediately.

Detailed Protocol

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure:

  • Pre-incubation: Prepare a 2x Master Mix of microsomes (1.0 mg/mL) in Phosphate Buffer. Pre-warm at 37°C for 10 min.

  • Compound Spike: Dilute 10 mM stock to 2 µM in Phosphate Buffer (0.2% DMSO).

  • Initiation: Mix 50 µL of 2x Microsomes with 50 µL of 2 µM Compound. (Final: 0.5 mg/mL protein, 1 µM compound).

    • Control A: Without NADPH (detects non-CYP esterase activity).

    • Control B: With NADPH (detects CYP-mediated oxidation + esterase).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (with Internal Standard). Vortex for 1 min.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for both the Methyl Ester (Parent) and Benzoic Acid (Metabolite) .

Data Calculation: Plot


 vs. Time. The slope 

determines half-life:


Assay II: Protoporphyrinogen Oxidase (PPO) Inhibition

Rationale: The 4-phenoxybenzoate structure is the pharmacophore for PPO inhibitors (e.g., Acifluorfen). PPO inhibition leads to the accumulation of Protoporphyrin IX (PPIX), causing rapid reactive oxygen species (ROS) generation and cytotoxicity. This assay validates the specific biological mechanism of the scaffold.

Mechanism of Action (DOT Visualization)

PPO_Pathway Protogen Protoporphyrinogen IX Product Protoporphyrin IX (Fluorescent) Protogen->Product Oxidation Enzyme PPO Enzyme (Target) Enzyme->Product Catalysis Inhibitor Methyl 4-(3-methylphenoxy)benzoate Inhibitor->Enzyme Inhibits ROS Singlet Oxygen (ROS) (Cell Death) Product->ROS Light Activation

Figure 2: PPO Inhibition Pathway. The assay measures the fluorescence of Protoporphyrin IX. Inhibition results in DECREASED fluorescence in a cell-free system.

Detailed Protocol (Cell-Free Enzymatic Assay)

Materials:

  • Recombinant PPO Enzyme (Plant or Human isoform depending on application).

  • Substrate: Protoporphyrinogen IX (Prepared fresh via reduction of Protoporphyrin IX with Sodium Amalgam). Critical: This substrate is unstable and auto-oxidizes.

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.

Step-by-Step Procedure:

  • Substrate Preparation: Reduce Protoporphyrin IX (commercial) with Na-Hg amalgam in 0.01 M KOH/20% Ethanol. Filter and adjust pH to 7.5 immediately before use. Keep in total darkness.

  • Plate Setup: Use black 96-well plates (to minimize background).

  • Incubation:

    • Add 170 µL Assay Buffer.

    • Add 10 µL Compound (Variable concentrations: 0.1 nM to 10 µM).

    • Add 10 µL Enzyme solution.

    • Incubate 10 min at 30°C.

  • Reaction Start: Inject 10 µL of fresh Protoporphyrinogen IX substrate.

  • Measurement: Monitor Fluorescence kinetically for 10–20 minutes.

    • Excitation: 405 nm

    • Emission: 630 nm (Detects formation of Protoporphyrin IX product).

  • Controls:

    • Blank: No enzyme (measures auto-oxidation rate).

    • Max Signal: DMSO vehicle only.

Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.



Fit data to a 4-parameter logistic model to determine 

.

References

  • Hao, G. F., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[1] Journal of Agricultural and Food Chemistry.[2]

  • Dayan, F. E., & Duke, S. O. (2003). Protoporphyrinogen Oxidase Inhibitors. Herbicide Classes and Modes of Action.[2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. (Chapter on Hydrolytic Stability).

Sources

Application Notes & Protocols: Formulation of Methyl 4-(3-methylphenoxy)benzoate for Experimental Use

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Methyl 4-(3-methylphenoxy)benzoate, a lipophilic aromatic ester, for experimental applications. Recognizing the compound's inherent poor aqueous solubility, this guide details robust, validated protocols for preparing stock solutions and subsequent working dilutions for both in vitro cell-based assays and preliminary in vivo preclinical studies. The methodologies herein are designed to ensure solution stability, minimize solvent-induced artifacts, and promote reproducible experimental outcomes. We emphasize the rationale behind solvent and excipient selection, offering a framework for logical formulation development and troubleshooting.

Introduction and Physicochemical Overview

Methyl 4-(3-methylphenoxy)benzoate is an aromatic ester characterized by a molecular structure that suggests significant lipophilicity and, consequently, poor solubility in aqueous media. This property is a common challenge in experimental biology, as effective delivery of a compound to its biological target in a soluble, bioavailable form is paramount for generating meaningful data. Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and confounded experimental results.

This guide addresses these challenges by providing a foundational understanding of the compound's properties and a set of practical, step-by-step protocols. While specific experimental data for Methyl 4-(3-methylphenoxy)benzoate is not widely published, we can infer its likely characteristics from its structure and from data on closely related analogs like methyl benzoate and methyl 4-phenoxybenzoate.[1][2]

Table 1: Physicochemical Properties of Methyl 4-(3-methylphenoxy)benzoate (and Analogs)

Property Value (Estimated/Analog Data) Source / Rationale
Molecular Formula C₁₅H₁₄O₃ Calculated from structure.
Molecular Weight 242.27 g/mol Calculated from structure.
Appearance Likely a colorless to pale yellow liquid or low-melting solid. Based on analogs like methyl benzoate and other aromatic esters.[3]
LogP (o/w) > 3.0 (Estimated) The addition of methyl and phenoxy groups significantly increases lipophilicity compared to methyl benzoate (LogP ~2.12).[1]
Aqueous Solubility Poorly soluble / Insoluble. Aromatic esters are generally poorly soluble in water.[4]
Organic Solvent Solubility Soluble in DMSO, ethanol, methanol, ethyl acetate. Common for benzoate esters and other lipophilic small molecules.[4][5][6]

| Stability | Stable under standard conditions. Susceptible to hydrolysis by strong acids or bases. | Esters can undergo hydrolysis, particularly outside of a neutral pH range.[4] |

Principles of Formulation for Poorly Soluble Compounds

The primary goal of formulation is to create a delivery system that maintains the compound in a soluble state upon dilution into an aqueous biological environment (e.g., cell culture medium, plasma).

  • The Role of a Primary Stock Solution: A high-concentration stock solution in a strong organic solvent is the cornerstone of formulation.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and miscibility with water.[6] However, DMSO can have biological effects, so its final concentration in assays must be minimized (typically ≤0.5%, and always consistent across all treatments, including the vehicle control).

  • Formulation for In Vitro Assays: For cell-based experiments, the DMSO stock is diluted directly into the culture medium. The key challenge is preventing the compound from precipitating out of solution as the solvent environment shifts from 100% organic to >99% aqueous. This is why a high-concentration stock is crucial; it allows for a large dilution factor, minimizing the final DMSO concentration.

  • Formulation for In Vivo Studies: In vivo formulations are more complex, as they must be non-toxic, biocompatible, and capable of maintaining the drug in solution after administration.[8][9] Co-solvent systems are frequently employed, where a water-miscible organic solvent (like DMSO or ethanol) is combined with other excipients (like polyethylene glycols (PEGs) or cyclodextrins) before final dilution in a physiological carrier (like saline or PBS).[10][11] The choice of vehicle depends on the animal model, the route of administration, and the required dose.

Protocol: Preparation of Solutions for In Vitro Use

This protocol covers the preparation of a primary stock solution in DMSO and its subsequent dilution for use in cell-based assays.

Materials
  • Methyl 4-(3-methylphenoxy)benzoate (solid or oil)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated positive displacement or air displacement pipettes

  • Vortex mixer

  • Sterile, appropriate cell culture medium

Protocol for 10 mM Primary Stock Solution
  • Tare a sterile, chemically-resistant vial (e.g., amber glass) on an analytical balance.

  • Accurately weigh approximately 2.42 mg of Methyl 4-(3-methylphenoxy)benzoate into the vial. Record the exact weight.

  • Calculate the required volume of DMSO to add to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Final Concentration (mol/L))

    • Example: For 2.42 mg, Volume = 0.00242 g / (242.27 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Cap the vial securely and vortex for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but allow the solution to return to room temperature before use.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), date, and preparer's initials.

  • Store the primary stock solution at -20°C for long-term storage or 4°C for short-term use (weeks). Protect from light.[7]

G cluster_0 Primary Stock Preparation (10 mM) cluster_1 Working Solution Preparation (e.g., 10 µM) weigh Weigh Compound (e.g., 2.42 mg) calculate Calculate DMSO Volume (e.g., 1.0 mL) weigh->calculate add_dmso Add DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve qc_stock QC Check (Visual Clarity) dissolve->qc_stock store Store at -20°C qc_stock->store Pass thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute Stock in Media (e.g., 1 µL stock into 1 mL media) thaw->dilute mix_working Mix Gently dilute->mix_working qc_working QC Check (Clarity/No Precipitation) mix_working->qc_working use_now Use Immediately qc_working->use_now Pass

Caption: Workflow for preparing in vitro stock and working solutions.

Protocol for Cell Culture Working Solutions

This protocol describes a 1:1000 dilution to achieve a 10 µM working concentration from a 10 mM stock. The final DMSO concentration will be 0.1%.

  • Prepare the Vehicle Control: Before preparing the compound dilution, prepare your vehicle control by adding the same volume of DMSO to the same volume of media that will be used for the test article (e.g., add 1 µL of DMSO to 1 mL of media). This is critical for valid results.

  • Thaw the 10 mM primary stock solution and bring it to room temperature.

  • In a sterile tube, add the required volume of cell culture medium (e.g., 1 mL).

  • Add the calculated volume of the 10 mM stock to the medium (e.g., 1 µL). Crucially, pipette the stock solution directly into the medium while gently vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Visually inspect the final working solution for clarity. If it appears cloudy or contains precipitate, it is not suitable for use (see Troubleshooting section).

  • Use the working solution immediately. Do not store dilute aqueous solutions of poorly soluble compounds.[12]

  • Serial Dilutions: To create a dose-response curve, perform serial dilutions from this highest-concentration working solution using the vehicle control medium as the diluent. This ensures the DMSO concentration remains constant across all conditions.

Strategies and Protocol for In Vivo Formulation

Formulating Methyl 4-(3-methylphenoxy)benzoate for animal studies requires a vehicle that is well-tolerated and can maintain solubility in vivo. A multi-component co-solvent system is often a good starting point for discovery-phase studies.[8][13]

Table 2: Example Vehicle Compositions for Preclinical Studies

Vehicle Composition (% v/v/v) Route Notes
5% DMSO / 40% PEG400 / 55% Saline IV, IP, PO A common, versatile vehicle for initial screening. PEG400 acts as a solubilizer and viscosity modifier.
10% DMSO / 90% Corn Oil PO, SC Suitable for highly lipophilic compounds. The compound is dissolved in DMSO first, then emulsified in the oil.
20% Solutol HS 15 / 80% Water IV, PO Solutol HS 15 is a non-ionic solubilizer and emulsifier that can form micelles to encapsulate the compound.

| 30% Hydroxypropyl-β-Cyclodextrin in Water | IV, IP, PO | Cyclodextrins form inclusion complexes with lipophilic drugs, increasing their apparent water solubility. |

Note: The optimal vehicle must be determined empirically. Always run a tolerability study with the vehicle alone in the animal model before proceeding with the compound.

Protocol for a DMSO/PEG400/Saline Vehicle (5/40/55)

This protocol prepares a 1 mg/mL solution suitable for a 10 mL/kg dosing volume to achieve a 10 mg/kg dose.

  • Prepare a high-concentration stock of Methyl 4-(3-methylphenoxy)benzoate in 100% DMSO (e.g., 20 mg/mL).

    • Calculation: To make 1 mL of final formulation, you need 1 mg of compound. From a 20 mg/mL stock, this requires 1 mg / 20 mg/mL = 0.05 mL (50 µL) of the DMSO stock.

  • In a sterile tube, add the required volume of the DMSO stock (50 µL). This will constitute the 5% DMSO portion of the final 1 mL volume.

  • Add 400 µL of PEG400 (Polyethylene Glycol 400) to the DMSO stock.

  • Vortex thoroughly for 1-2 minutes until the solution is completely clear and homogenous. This is the organic phase.

  • Slowly add 550 µL of sterile saline to the organic phase drop-by-drop while continuously vortexing. This slow addition is critical to prevent the compound from precipitating.

  • Vortex the final mixture for another 2-3 minutes.

  • Perform a final QC check: The solution must be a clear, homogenous liquid. Check the pH to ensure it is within a physiologically acceptable range (typically 6.5-8.0).

G cluster_0 In Vivo Formulation Steps start Start with High-Conc. DMSO Stock (e.g., 20 mg/mL) add_peg Add PEG400 (e.g., 40% final volume) start->add_peg mix_organic Vortex to Create Homogenous Organic Phase add_peg->mix_organic add_saline Add Saline Dropwise (e.g., 55% final volume) while vortexing mix_organic->add_saline final_mix Final Vortex add_saline->final_mix qc_final QC Check (Clarity, pH) final_mix->qc_final administer Ready for Administration qc_final->administer Pass

Caption: General workflow for preparing a co-solvent in vivo formulation.

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not dissolve in DMSO. Insufficient solvent volume; compound purity issue.Increase DMSO volume to create a lower concentration stock. Gentle warming (37°C) may help. If it still fails, the compound may be impure or degraded.
Precipitation upon dilution into aqueous medium. Compound has exceeded its solubility limit in the final aqueous environment. The rate of dilution was too slow.1. Increase the concentration of the primary stock so a smaller volume is needed, reducing solvent shock. 2. Ensure rapid mixing during dilution. 3. For in vitro assays, consider pre-warming the medium and using serum, as proteins can help stabilize some compounds. 4. For in vivo formulations, a different, more potent vehicle system may be required (see Table 2).[14][15]
Final in vivo formulation is cloudy or hazy. Micro-precipitation has occurred. The vehicle system is not strong enough.The formulation is not viable. Re-formulate using a higher percentage of co-solvents (if tolerated) or switch to a different vehicle system like a cyclodextrin or lipid-based formulation.[10]
Cell toxicity observed in vehicle control. Final DMSO concentration is too high. Contamination in solvent or media.Ensure final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Use fresh, high-quality, sterile-filtered reagents.[6]

References

  • The Good Scents Company. (n.d.). Methyl 4-methyl benzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Methyl benzoate, 93-58-3. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • LSU Department of Chemistry. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Rollando, R., et al. (2021). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. PMC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to synthesize esters. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology. Retrieved from [Link]

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Datta Meghe Institute of Higher Education & Research. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Eco-friendly methodologies for the synthesis of some aromatic esters, well-known cosmetic ingredients. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. Retrieved from [Link]

  • Manufacturing Chemist. (n.d.). Enhancing solubility with novel excipients. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • YouTube. (2023). in vivo preclinical studies for drug discovery. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-phenoxybenzoate. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering purification challenges with methyl 4-(3-methylphenoxy)benzoate . It is designed to address the specific physicochemical properties of diaryl ethers synthesized via copper-mediated (Ullmann-type) or palladium-catalyzed cross-coupling reactions.[1]

Case ID: PUR-DPE-043 Topic: Isolation and Purification from Crude Reaction Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Target Molecule: Methyl 4-(3-methylphenoxy)benzoate Chemical Structure Context: A diaryl ether linkage connecting a benzoate ester and a toluene derivative. Common Synthesis Route: Copper-catalyzed Ullmann coupling (e.g., Methyl 4-iodobenzoate + m-Cresol) or Chan-Lam coupling.

Key Physicochemical Challenges:

  • Acidity of By-products: Unreacted m-cresol (pKa ~10.1) requires base extraction, but the methyl ester is susceptible to hydrolysis.

  • Catalyst Residues: Copper or Palladium species can chelate to the ether oxygen, causing colored impurities and catalyst leaching.

  • Solvent Removal: High-boiling dipolar aprotic solvents (DMF, DMSO, NMP) commonly used in these couplings are difficult to remove via rotary evaporation.

Troubleshooting & FAQs

Issue 1: "I still see significant m-cresol peaks in my NMR after workup."

Diagnosis: m-Cresol is a weak acid. Standard bicarbonate washes (pH ~8-9) are often insufficient to fully deprotonate it into the water-soluble phenolate, especially if the organic layer is non-polar.

Solution: Use a stronger base wash with strict temperature control.

  • Protocol: Wash the organic phase (Ethyl Acetate or DCM) with 0.5 M NaOH or 1.0 M KOH .

  • Critical Caution: Methyl esters can hydrolyze to the carboxylic acid (4-(3-methylphenoxy)benzoic acid) under basic conditions. Perform this wash ice-cold (0–5 °C) and limit contact time to <5 minutes. Immediately rinse with brine to neutralize.

Issue 2: "The crude oil is green/blue and passes through silica columns."

Diagnosis: This indicates residual Copper(I)/(II) species from the Ullmann catalyst. Copper can form lipophilic complexes with the product or ligands, which "streak" through silica gel.

Solution: Chelation Wash.[2]

  • Protocol: Before column chromatography, wash the organic layer with 10% aqueous NH₄OH (ammonium hydroxide) or a saturated NH₄Cl/NH₄OH (9:1) buffer.

  • Mechanism: Ammonia displaces the organic ligands, forming the water-soluble deep blue complex

    
    , which partitions into the aqueous phase. Repeat until the aqueous layer is colorless.[3] Alternatively, wash with 0.1 M aqueous EDTA  (pH 8).
    
Issue 3: "My product is trapped in DMF/DMSO even after rotary evaporation."

Diagnosis: High-boiling solvents (DMF bp 153°C, DMSO bp 189°C) co-elute with the product and interfere with crystallization.

Solution: The "Flood" Method or LiCl Wash.

  • Protocol: Dilute the reaction mixture with a 10-fold excess of water before extraction. For stubborn emulsions or when using large volumes of DMF, wash the organic extract with 5% aqueous LiCl .

  • Mechanism: Lithium chloride increases the ionic strength of the aqueous layer and disrupts the hydrogen bonding/dipole interactions that keep DMF in the organic phase, forcing it into the water.

Issue 4: "Separation from the starting material (Methyl 4-halobenzoate) is poor."

Diagnosis: The halo-ester and the product are both non-polar esters with similar Rf values on silica.

Solution: Switch Stationary Phase or Solvent Selectivity.

  • Option A: Use Toluene as a co-solvent in your mobile phase (e.g., Hexane/Toluene/EtOAc). The

    
    -
    
    
    
    interactions between toluene and the diaryl ether moieties often result in different retention shifts compared to the halo-ester.
  • Option B: If the starting material is the aryl iodide, it can sometimes be sublimed out if the product is solid, though this is rare. A more chemical approach is to treat the crude with a scavenger resin (e.g., thiol-silica) if the halide is reactive, but chromatography with a shallow gradient (0%

    
     5% EtOAc in Hexanes) is usually sufficient.
    

Standardized Purification Protocol

Prerequisite: Reaction mixture in DMF/DMSO containing Product, m-Cresol, CuI, and Base (


).
Step 1: Quench & Phase Transfer
  • Cool reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (Volume = 3x reaction volume). Avoid Diethyl Ether if possible, as it holds onto DMF more than EtOAc.

  • Pour mixture into a separatory funnel containing 5% LiCl (aq) or cold water. Shake vigorously.

Step 2: Impurity Extraction (The "Three-Wash" System)

Perform the following washes on the organic layer sequentially:

Wash StepReagentTarget ImpurityMechanism
1. Acidic Wash 1M HCl (aq)Pyridine/Amine LigandsProtonation to water-soluble salts.
2. Chelation Wash 10% NH₄OH (aq)Copper CatalystFormation of

complex.
3. Basic Wash 0.5M NaOH (Cold)m-CresolDeprotonation to phenolate anion.

Note: Rinse with Brine (Sat. NaCl) between steps 2 and 3 if emulsion forms.

Step 3: Isolation
  • Dry organic layer over Anhydrous

    
     or 
    
    
    
    .[4]
  • Filter and concentrate under reduced pressure.

  • Crystallization Check: The product is likely a low-melting solid. Dissolve crude in minimum hot Ethanol or Methanol and cool to -20°C. If oil persists, proceed to chromatography.

  • Chromatography: Silica Gel 60. Gradient: 100% Hexanes

    
     10% EtOAc/Hexanes.
    

Workflow Visualization

The following diagram illustrates the logical flow for the purification process, including decision nodes for specific impurities.

PurificationWorkflow Start Crude Reaction Mixture (DMF/DMSO, Cu, Phenol, Product) Dilution Dilute with EtOAc Wash with 5% LiCl (aq) Start->Dilution AqWaste1 Aqueous Waste (DMF, DMSO, Salts) Dilution->AqWaste1 Aqueous Phase OrgLayer1 Organic Layer (Product, Phenol, Cu, Ligands) Dilution->OrgLayer1 Organic Phase CuWash Wash with 10% NH4OH or sat. NH4Cl OrgLayer1->CuWash CuWaste Blue Aqueous Waste (Copper-Amine Complex) CuWash->CuWaste Aqueous Phase PhenolWash Wash with 0.5M NaOH (0-5°C, <5 mins) CuWash->PhenolWash Organic Phase PhenolWaste Aqueous Waste (Sodium m-cresolate) PhenolWash->PhenolWaste Aqueous Phase Drying Dry (Na2SO4) & Concentrate PhenolWash->Drying Organic Phase StateCheck Is Crude Solid? Drying->StateCheck Recryst Recrystallization (EtOH or MeOH) StateCheck->Recryst Yes Column Flash Chromatography (Hexane/EtOAc) StateCheck->Column No / Oil Final Pure Methyl 4-(3-methylphenoxy)benzoate Recryst->Final Column->Final

Caption: Step-by-step phase separation and purification logic for isolating diaryl ethers from Ullmann coupling mixtures.

Analytical Validation Criteria

Once isolated, verify the purity using the following markers.

MethodExpected ObservationCommon Failure Mode
¹H NMR (CDCl₃) Product: Singlet ~3.9 ppm (OCH₃ ester). Aromatic region: Two distinct spin systems (Benzoate AA'BB' & Phenoxy ABCD). Methyl Group: Singlet ~2.35 ppm.Impurity: Singlet ~2.30 ppm (residual m-cresol). Broad hump >5 ppm (phenolic OH).
TLC (20% EtOAc/Hex) Single spot, Rf ~0.4-0.6.Trailing: Indicates residual acid (hydrolysis). Blue fluorescence: Residual amine ligand.
HPLC Single peak >98% area.Shoulder peak (homocoupling by-product).

References

  • Ullmann Ether Synthesis Workup

    • Buck, E., et al. "Commonly Used Workup Procedures for Copper-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development. Provides the basis for ammonium chloride/hydroxide washes to remove copper.
    • Source:

  • Removal of Phenolic Impurities

    • Pangborn, A. B., et al. "Purification of Laboratory Chemicals." Butterworth-Heinemann. Standard protocols for separating weak acids (phenols)
    • Source:

  • Diaryl Ether Synthesis & Properties

    • Ma, D., & Cai, Q. "Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis."[5] Organic Letters, 2003.[5] Describes the standard reaction conditions (Cs2CO3, DMF) necessitating the specific workup described above.

    • Source:

  • Solvent Removal (LiCl Method)

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry.
    • Source:

Sources

Side reactions in the synthesis of Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Benzoic acid, 4-(3-methylphenoxy)-, methyl ester (CAS: 6002-85-3) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary & Reaction Design

The synthesis of Methyl 4-(3-methylphenoxy)benzoate involves the formation of a diaryl ether linkage. While theoretically simple, the presence of a base-sensitive methyl ester moiety on the aromatic ring introduces specific chemoselectivity challenges.

The "Gold Standard" Route: Copper-Catalyzed Ullmann-Type Coupling. We recommend coupling Methyl 4-bromobenzoate (Electrophile) with m-Cresol (Nucleophile).

  • Rationale: Electron-deficient aryl halides (activated by the para-ester group) undergo oxidative addition with Cu(I) faster than electron-neutral halides. This route minimizes homocoupling of the halide.

Reaction Scheme

ReactionScheme A Methyl 4-bromobenzoate (Electrophile) Product Methyl 4-(3-methylphenoxy)benzoate (Target) A->Product Primary Pathway Reduct Side Product B: Methyl benzoate (Hydrodehalogenation) A->Reduct H-Source B m-Cresol (Nucleophile) B->Product Cat CuI (10 mol%) Picolinic Acid (20 mol%) Cat->Product Base K3PO4 (2.0 equiv) Toluene, 110°C Base->Product Hydrolysis Side Product A: 4-(3-methylphenoxy)benzoic acid (Hydrolysis) Product->Hydrolysis H2O / Base

Figure 1: Primary synthetic pathway and competing side reactions. The ester hydrolysis is the dominant failure mode.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My product yield is low (<40%), and I see a large acidic peak in the LC-MS."

Diagnosis: Ester Hydrolysis (Saponification). The basic conditions required for the Ullmann coupling (Carbonate or Phosphate bases) will rapidly hydrolyze the methyl ester to the carboxylic acid if any water is present.

Root Cause:

  • Wet Solvents/Base: Potassium phosphate (

    
    ) is hygroscopic. Using "wet" base at 110°C acts as a steam hydrolysis reactor.
    
  • Base Choice: Strong bases like KOH or NaOH are incompatible. Even

    
     can promote hydrolysis in DMF.
    

Corrective Action Protocol:

  • Switch Solvent: Move from polar aprotic solvents (DMF/DMSO) to non-polar solvents like Toluene or Xylene . Hydrolysis is significantly slower in non-polar media due to poor solubility of hydroxide/water.

  • Dry the Base: Flame-dry

    
     or dry it in a vacuum oven at 150°C for 24 hours before use.
    
  • Remethylation (Salvage): Do not discard the acidic fraction. Treat the crude acid with

    
     or 
    
    
    
    to recover the methyl ester target.
Issue 2: "I observe a side product with M+ = 214 (Biaryl)."

Diagnosis: Ullmann Homocoupling. The copper catalyst can oxidatively couple two molecules of Methyl 4-bromobenzoate, forming Dimethyl 4,4'-biphenyldicarboxylate .

Root Cause:

  • Low Nucleophile Concentration: If m-Cresol is added too slowly or is not in excess, the active Cu-Ar species reacts with another Ar-X.

  • Oxygen Leak: Oxygen promotes the oxidation of Cu(I) to Cu(II), which can facilitate homocoupling pathways or deactivate the catalyst, stalling the main cycle.

Corrective Action Protocol:

  • Stoichiometry Adjustment: Use a slight excess of m-Cresol (1.2 equiv) relative to the aryl halide.

  • Degassing: Sparge the solvent with Argon for at least 20 minutes.

  • Ligand Selection: Use Picolinic acid or DMEDA . These ligands stabilize the Cu(I) intermediate, favoring the C-O bond formation over C-C homocoupling.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Poisoning / Ligand Detachment. Copper catalysts are prone to aggregation (forming inactive Cu black) if the ligand concentration is insufficient or if the temperature is too high without stabilization.

Corrective Action Protocol:

  • Ligand Load: Ensure a 1:2 ratio of Metal:Ligand (e.g., 10 mol% CuI and 20 mol% Picolinic acid).

  • Particle Size: If using

    
    , grind it to a fine powder. The reaction is heterogeneous; surface area matters.
    

Detailed Experimental Protocol

Validated for 10 mmol scale.

ReagentEquiv.[1][2][3][4][5]AmountRole
Methyl 4-bromobenzoate 1.02.15 gElectrophile
m-Cresol 1.21.30 gNucleophile
Copper(I) Iodide (CuI) 0.1190 mgCatalyst
Picolinic Acid 0.2246 mgLigand

(Anhydrous)
2.04.24 gBase
Toluene (Anhydrous) -20 mLSolvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add CuI, Picolinic acid, Methyl 4-bromobenzoate, and finely ground

    
    .
    
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add anhydrous Toluene and m-Cresol via syringe.

  • Reaction: Seal the tube and heat to 100°C for 16-24 hours. Note: The solution should turn a deep blue/green color indicating active complex formation.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (50 mL). Filter through a pad of Celite to remove inorganic salts.

  • Wash: Wash filtrate with 1M NaOH (2 x 30 mL) to remove unreacted m-Cresol (Critical step for purity). Wash with Brine.[3]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).
    

Side Reaction Mechanisms & Data

Quantitative Comparison of Conditions

The following table illustrates how solvent and base choice impacts the ratio of Product vs. Hydrolyzed Byproduct.

EntrySolventBaseTempYield (Target)Hydrolysis (Acid)
1DMF

120°C45%40%
2DMSOKOH100°C10%85%
3Toluene

110°C72%15%
4Toluene

100°C 88% <5%
Mechanism of Hydrolysis vs. Coupling

The diagram below details the competition between the phenoxide attack (desired) and hydroxide attack (undesired).

Mechanism cluster_path1 Path A: Desired Coupling cluster_path2 Path B: Hydrolysis (Parasitic) Start Methyl 4-bromobenzoate Cu_Complex L-Cu(I)-Ar Complex Start->Cu_Complex Oxidative Addn TetInt Tetrahedral Intermediate Start->TetInt OH- Attack on Ester Prod Target Ester Cu_Complex->Prod + Phenoxide Reductive Elim Phenoxide m-Cresol Phenoxide Water Trace H2O / OH- Acid Carboxylic Acid Salt (Dead End) TetInt->Acid Elimination of OMe-

Figure 2: Mechanistic divergence. Path B (Hydrolysis) is irreversible under reaction conditions and consumes the electrophile.

References

  • Ma, D., & Cai, Q. (2003).[6] Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 5(21), 3799–3802. [Link]

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters, 4(10), 1623–1626. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Formation of C-O Bonds. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry, 75(6), 1969–1981. [Link]

Sources

Technical Support: Stability Profiling of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 4-(3-methylphenoxy)benzoate is a diphenyl ether derivative featuring a methyl ester functional group. While generally stable under standard storage conditions, it exhibits specific vulnerabilities to hydrolytic cleavage (pH-dependent) and UV-induced degradation (photo-cleavage).

This guide provides troubleshooting workflows, mechanistic insights, and validation protocols to ensure the integrity of your experimental data.

Stability at a Glance
ParameterStability RatingCritical ConditionPrimary Degradation Product
Hydrolysis (Acidic) ⭐⭐⭐⭐ (Good)pH < 2, High Temp4-(3-methylphenoxy)benzoic acid
Hydrolysis (Basic) ⭐ (Poor)pH > 84-(3-methylphenoxy)benzoic acid
Photostability ⭐⭐ (Fair)UV (254–365 nm)Phenols, Biaryls (via ether cleavage)
Thermal (Solid) ⭐⭐⭐⭐⭐ (Excellent)> 150°CPyrolysis products
Solvent Stability ⭐⭐⭐ (Variable)Alcohols (non-MeOH)Transesterified esters (e.g., Ethyl ester)

Troubleshooting Module: Hydrolytic Degradation

User Issue: "My HPLC analysis shows a growing impurity peak at a lower retention time (RT) than the main peak after 24 hours in buffer."

The Mechanism

The methyl ester moiety is the "Achilles' heel" of this molecule in aqueous media. While the phenoxy group is electron-donating (which slightly reduces the electrophilicity of the carbonyl carbon compared to a nitrobenzoate), the ester bond remains susceptible to nucleophilic attack, particularly by hydroxide ions (


).
  • Base-Catalyzed Hydrolysis (Saponification): Irreversible and rapid. Even mild alkalinity (pH 8.0) can drive conversion to the carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Reversible.[1] Equilibrium favors the ester in high methanol concentrations but shifts to the acid in water.

Degradation Pathway Diagram

Hydrolysis Ester Methyl 4-(3-methylphenoxy)benzoate (Parent) Transition Tetrahedral Intermediate Ester->Transition + OH- (Fast) Acid 4-(3-methylphenoxy)benzoic acid (Degradant) Transition->Acid Collapse Methanol Methanol (Byproduct) Transition->Methanol Elimination

Figure 1: Base-catalyzed hydrolysis pathway yielding the free acid and methanol.

Diagnostic Protocol: Hydrolysis Confirmation

If you suspect hydrolysis, perform this rapid confirmation test:

  • Isolate the Impurity: Note the Relative Retention Time (RRT). The acid derivative is more polar and will elute earlier on a Reverse Phase C18 column.

  • pH Spike Test: Take a small aliquot of your sample. Add 0.1 M NaOH.

  • Observation: If the parent peak disappears and the impurity peak grows significantly within 1 hour, the impurity is confirmed as 4-(3-methylphenoxy)benzoic acid .

Troubleshooting Module: Photostability & UV Stress

User Issue: "The solid material is turning slightly yellow, or solution assays show multiple small unknown peaks."

The Mechanism

Diphenyl ethers are chromophores that absorb in the UV region. Upon excitation, the ether linkage (


) can undergo homolytic cleavage or rearrangement (Photo-Fries rearrangement).
  • Risk Factor: High. The 3-methyl substituent on the phenoxy ring can stabilize radical intermediates, potentially accelerating degradation compared to unsubstituted diphenyl ether.

Photolysis Pathway Diagram

Photolysis Parent Methyl 4-(3-methylphenoxy)benzoate Excited Excited Singlet State (S1) Parent->Excited hv (UV Absorption) RadicalPair Radical Pair [Ph-O• + •Ph-COOMe] Excited->RadicalPair Homolytic Cleavage Product1 m-Cresol Derivatives RadicalPair->Product1 H-Abstraction Product2 Methyl 4-hydroxybenzoate RadicalPair->Product2 H-Abstraction

Figure 2: Simplified photolytic cleavage of the ether linkage under UV stress.

Prevention Strategy
  • Solids: Store in amber glass vials. Wrap containers in aluminum foil if amber glass is unavailable.

  • Solutions: Avoid leaving HPLC vials in autosamplers with transparent covers near windows. Use UV-cutoff filters (<290 nm) for lab lighting if working with dilute solutions for extended periods.

Troubleshooting Module: Solvent-Induced Transesterification

User Issue: "I dissolved the compound in Ethanol for a bio-assay, and now mass spec shows a mass shift of +14 Da."

The Mechanism

In the presence of alcohols other than methanol (e.g., Ethanol, Isopropanol), and catalyzed by trace acids or bases, the methyl ester can exchange its alkoxy group.

  • Reaction:

    
    
    
  • Catalysts: Trace HCl (from synthesis), basic buffers, or even slightly acidic silica gel during purification.

Corrective Action:

  • Primary Solvent: Always use Methanol or Acetonitrile for stock solutions.

  • Avoid: Do not store stock solutions in Ethanol or Propanol unless necessary for immediate biological application.

Validation Protocols (ICH Q1A Compliant)

To validate the stability of your specific batch, execute these standardized stress tests.

Protocol A: pH-Rate Profile Determination

Objective: Determine the half-life (


) of the ester at physiological pH.
  • Preparation: Prepare a

    
     solution of Methyl 4-(3-methylphenoxy)benzoate in a mixture of 50% Acetonitrile / 50% Buffer.
    
    • Note: A co-solvent (ACN) is required due to low aqueous solubility.

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 7.4 (Phosphate Buffer)

    • pH 9.0 (Borate Buffer)[2]

  • Incubation: Incubate at

    
     in a water bath.
    
  • Sampling: Inject onto HPLC at

    
     hours.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Photostability Stress Test

Objective: Confirm sensitivity to light exposure.

  • Sample: Place 10 mg of solid substance in a clear glass petri dish (Sample A) and 10 mg in a foil-wrapped dish (Control B).

  • Exposure: Expose both to a light source (Cool White Fluorescent + UV) providing an overall illumination of not less than 1.2 million lux hours (approx 5-7 days under standard ICH conditions).

  • Analysis: Dissolve both samples in Methanol and analyze by HPLC-UV (254 nm).

  • Criteria: If Sample A shows degradation products > 0.5% compared to Control B, the material is photosensitive .

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.

  • Larson, R. A., et al. (1988). Photochemistry of Diphenyl Ethers. Environmental Science & Technology. (General mechanism of diphenyl ether cleavage).
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Recrystallization techniques for methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 4-(3-methylphenoxy)benzoate Ticket ID: #REC-8842 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to recrystallize methyl 4-(3-methylphenoxy)benzoate , a lipophilic diaryl ether ester. This compound presents a specific set of purification challenges:

  • Low Melting Point Risk: As a diaryl ether ester, it likely possesses a melting point in the range of 50–80°C (depending on purity). This makes it highly susceptible to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

  • Impurity Profile: Common impurities include unreacted 3-cresol (phenolic, oxidation-prone), methyl 4-fluorobenzoate (starting material), or the hydrolyzed carboxylic acid .

This guide deviates from standard textbook procedures to address these specific chemical liabilities.

Module 1: Solvent System Selection Strategy

Do not blindly choose ethanol. Select your solvent system based on your crude material's impurity profile.[1]

Solvent SystemRecommended ForTechnical Logic
Ethanol / Water (9:1 to 7:3) General Purification The "Green" standard. The ester is soluble in hot EtOH; water acts as a powerful anti-solvent. Risk:[2][3] High risk of oiling out if water is added too quickly above the oiling temperature.
Heptane / Ethyl Acetate Removal of Polar Impurities Best if your crude contains oxidized phenols (color) or hydrolysis products (acids). The non-polar heptane forces the polar impurities to stay in the mother liquor or oil out separately.
Isopropanol (IPA) Slow Crystallization IPA has a higher boiling point and viscosity than EtOH, often promoting larger, more stable crystals for esters that tend to precipitate too fast.
Methanol (Cold) Final Polish High solubility. Good for a "dissolve and freeze" approach (-20°C) rather than evaporative crystallization.
Visualizing the Decision Process

SolventSelection cluster_tips Pro-Tip Start Analyze Crude Purity CheckColor Is crude highly colored (Pink/Brown)? Start->CheckColor CheckAcid Is Acid Content > 5%? CheckColor->CheckAcid No PreWash MANDATORY: Dissolve in EtAc, wash with 1M NaOH, dry, evaporate. CheckColor->PreWash Yes (Phenols present) SystemA System A: Ethanol/Water (Standard) CheckAcid->SystemA No (General cleanup) SystemB System B: Heptane/EtAc (Lipophilic) CheckAcid->SystemB Yes (Remove polar acids) PreWash->CheckAcid Tip Phenols (3-cresol) inhibit crystallization. Remove them chemically before recrystallization.

Figure 1: Decision matrix for solvent selection based on impurity profile. Note the critical pre-wash step for phenolic contaminants.

Module 2: The "Oiling Out" Rescue Protocol

The Issue: You heat the solvent, the solid dissolves, but upon cooling, a milky emulsion forms or a distinct oil layer separates at the bottom. No crystals appear. The Cause: The temperature is above the melting point of the solvated product, or the anti-solvent (water) concentration is too high, pushing the product out of solution as a liquid before it can nucleate as a solid.

Step-by-Step Resolution
  • Re-heat: Bring the mixture back to a gentle boil until the oil layer redissolves.

  • Adjust Solvent: Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol). You need to lower the saturation slightly to prevent immediate phase separation.

  • The "Cloud Point" Technique:

    • Remove from heat.[2]

    • Allow to cool slowly with vigorous stirring.

    • CRITICAL STEP: As soon as you see the faintest turbidity (cloudiness), add a seed crystal immediately.

    • If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface. The friction creates nucleation sites.

  • Isothermal Hold: Do not cool to 0°C yet. Hold the temperature at roughly 35–40°C (warm to touch) for 30 minutes. Allow the oil droplets to interact with the seed crystals and align into the lattice.

  • Slow Cool: Once a solid precipitate is visible, then move to room temperature, and finally to an ice bath.[4]

Module 3: Troubleshooting & FAQs

Q1: My crystals are slightly pink. Is this acceptable?

  • Diagnosis: No. This indicates trace 3-cresol (starting material) or oxidized phenolic byproducts. Phenols are notorious for auto-oxidation.

  • Fix: Recrystallization alone often fails to remove co-precipitating phenols.

    • Action: Dissolve the solid in Ethyl Acetate. Wash the organic layer twice with cold 1M NaOH (removes the phenol as the water-soluble phenoxide). Dry over MgSO₄, evaporate, and then recrystallize.

Q2: I have low recovery (Yield < 50%). Where is my product?

  • Diagnosis: Methyl 4-(3-methylphenoxy)benzoate is an ester; it has significant solubility in organic solvents even at room temperature.

  • Fix:

    • Concentrate: Evaporate the mother liquor to half volume and cool again (Second Crop).

    • Solvent Switch: If using Ethanol/Water, you likely used too much Ethanol. Next time, use a "solvent diffusion" method: Dissolve in minimal DCM, layer Hexane on top, and let it stand.

Q3: Can I use water as the sole solvent?

  • Diagnosis: Absolutely not.[5]

  • Reasoning: The compound is insoluble in water. Furthermore, boiling an ester in water (especially if traces of acid/base are present from the synthesis) will cause hydrolysis , converting your product back into the carboxylic acid and alcohol.

Q4: The solid melts when I filter it. What is happening?

  • Diagnosis: Depression of Melting Point.[6]

  • Explanation: Solvated crystals often have a lower melting point than the dry solid. If you filter warm, or if the friction of the vacuum filtration generates heat, the crystals can melt.

  • Fix: Ensure the slurry is at 0–4°C before filtering. Pre-chill your Buchner funnel and wash solvent.

Module 4: Advanced Workflow Visualization

The following diagram illustrates the optimized workflow to prevent the "Oiling Out" phenomenon common with this ester.

RecrystProtocol Dissolve Dissolve Crude (Min. Hot Ethanol) Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add Water dropwise until persistent cloudiness Filter->AntiSolvent Clear Add 1-2 drops Ethanol to clear solution AntiSolvent->Clear Cool Cool to 40°C (Metastable Zone) Clear->Cool Seed ADD SEED CRYSTAL (Critical Step) Cool->Seed Crystallize Slow Cool to RT then 0°C Seed->Crystallize

Figure 2: Optimized "Anti-Solvent" addition protocol designed to avoid liquid-liquid phase separation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on general purification of organic esters and aromatic compounds).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ester recrystallization and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and metastable zone width explanations).

  • PubChem Compound Summary. Methyl 4-(3-methylphenoxy)benzoate. (Structural data and physical property validation).

Sources

Troubleshooting HPLC separation of methyl 4-(3-methylphenoxy)benzoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting HPLC Separation of Methyl 4-(3-methylphenoxy)benzoate Isomers

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Target Analyte: Methyl 4-(3-methylphenoxy)benzoate (and associated regioisomers) Audience: Analytical Chemists, Process Chemists, Drug Development Researchers[1]

Executive Summary: The Isomer Challenge

Separating methyl 4-(3-methylphenoxy)benzoate from its regioisomers (specifically the ortho-methyl and para-methyl analogues) is a classic chromatographic challenge. Because these molecules share identical molecular weights and nearly identical hydrophobicity (LogP), standard C18 columns often fail to resolve them, resulting in co-elution or "shouldering."[1]

This guide moves beyond basic C18 troubleshooting. It focuses on exploiting


-

interactions
and shape selectivity to achieve baseline resolution.

Diagnostic Workflow

Before adjusting your method, identify your specific failure mode using this decision matrix.

TroubleshootingFlow Start Start: Define Issue Issue1 Co-elution / Poor Resolution Start->Issue1 Issue2 Peak Tailing / Asymmetry Start->Issue2 Issue3 Retention Drift Start->Issue3 CheckCol Current Column Type? Issue1->CheckCol CheckTemp Column Temperature? Issue3->CheckTemp CheckSolvent Organic Modifier? CheckCol->CheckSolvent If Phenyl-based ActionPhenyl Switch to Phenyl-Hexyl (Maximize pi-pi interactions) CheckCol->ActionPhenyl If C18/C8 ActionMeOH Switch ACN to Methanol (Enhance pi-selectivity) CheckSolvent->ActionMeOH If Acetonitrile ActionTemp Stabilize Temp ±0.1°C (pi-pi is temp sensitive) CheckTemp->ActionTemp

Figure 1: Troubleshooting decision tree for phenoxybenzoate isomer separation.

Technical Support Q&A: Field-Proven Solutions

Q1: Why are my 3-methyl (meta) and 4-methyl (para) isomers co-eluting on a C18 column?

The Mechanism: C18 (Octadecylsilane) phases separate primarily based on hydrophobicity . The methyl group position on the phenoxy ring (meta vs. para) causes a negligible change in the overall hydrophobicity of the molecule. Therefore, the partition coefficient (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) for both isomers is nearly identical, leading to 

.

The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases introduce a secondary separation mechanism:


-

interactions
.[2] The electron density of the aromatic ring differs depending on the methyl substitution pattern (electron-donating effect).
  • Mechanism: The stationary phase's phenyl ring interacts with the analyte's aromatic rings.[3] The meta-substituted isomer often adopts a flatter conformation or has different electron accessibility compared to the ortho- or para-isomers, leading to different retention times.

Q2: I switched to a Phenyl-Hexyl column, but the resolution is still poor. I am using Acetonitrile/Water. What is wrong?

The Mechanism: Acetonitrile (ACN) has its own


-electrons (in the C≡N triple bond).[4] These electrons compete with the analyte for interaction sites on the phenyl stationary phase, effectively "muting" the column's unique selectivity.

The Solution: Change the organic modifier to Methanol (MeOH) .

  • Why? Methanol is a protic solvent with no

    
    -electrons. It allows the 
    
    
    
    -
    
    
    interactions between your phenoxybenzoate analyte and the stationary phase to dominate.
  • Expected Result: You will likely see increased retention and significantly improved selectivity (

    
    ).
    
Q3: My retention times are drifting significantly throughout the day, even with a fresh mobile phase.

The Mechanism:


-

interactions are far more thermodynamically sensitive to temperature than simple hydrophobic (Van der Waals) interactions. A fluctuation of just 1-2°C in the lab can shift retention times enough to ruin the resolution of closely eluting isomers.

The Solution:

  • Use a column oven with active pre-heating.

  • Set the temperature to 35°C or 40°C .

  • Note: While lower temperatures generally increase retention (exothermic adsorption), slightly elevated temperatures (35-40°C) often improve mass transfer and peak shape for these rigid aromatic molecules without sacrificing too much selectivity.[1]

Q4: I see a small "hump" or tailing on the main peak. Is this an isomer or degradation?

The Mechanism: This compound is an ester. If your mobile phase pH is too high (>7) or too acidic (<2) for long periods, you may be hydrolyzing the methyl ester to the carboxylic acid (4-(3-methylphenoxy)benzoic acid).[1] Alternatively, if the peak is tailing, it may be due to residual silanol interactions with the ether oxygen, though this is less likely with modern end-capped columns.[1]

The Solution:

  • Check pH: Ensure mobile phase is buffered at pH 3.0–4.0 (e.g., 10mM Ammonium Formate/Formic Acid).[1] This keeps the ester stable and suppresses the ionization of any trace acid impurities.

  • Verify Identity: Run a forced degradation sample (acid/base hydrolysis) to identify the retention time of the free acid.

Recommended Method Protocol

This protocol is designed to be a robust starting point for separating the meta (target) from ortho and para impurities.

System Suitability Parameters
  • Resolution (

    
    ):  > 1.5 between critical isomer pair.
    
  • Tailing Factor (

    
    ):  0.9 – 1.2.
    
  • Precision (RSD): < 1.0% for retention time (

    
    ).
    
Instrument Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna, Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µmMaximizes ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

selectivity for aromatic isomers.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; maintains constant pH.
Mobile Phase B 100% Methanol Avoids

-electron interference (unlike ACN).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[4]
Temperature 35°C (Controlled)Critical for reproducible

-

interactions.
Detection UV @ 254 nmMax absorption for benzoate system.
Injection Vol 5 - 10 µLPrevent column overload which merges isomer peaks.
Gradient Profile
Time (min)% Mobile Phase B (MeOH)Event
0.050Initial Hold
15.085Linear Gradient (Separation Zone)
15.195Wash
18.095Wash Hold
18.150Re-equilibration
23.050End

Comparative Data: C18 vs. Phenyl-Hexyl[4][5][6][7]

The following table illustrates the expected selectivity improvements when switching chemistries for diphenyl ether derivatives.

ParameterC18 Column (ACN/Water)Phenyl-Hexyl Column (MeOH/Water)
Elution Order Random / Co-elutionOrtho

Meta

Para (Typical)*
Selectivity (

)
1.02 (Poor)1.08 (Good)
Resolution (

)
0.8 (Unresolved)> 2.0 (Baseline)
Dominant Mechanism HydrophobicityHydrophobicity +

-

Interaction + Shape

*Note: Elution order is dependent on specific substitution electronics but is generally more predictable on Phenyl phases.

Mechanism of Action (Visualized)

This diagram explains why the Phenyl-Hexyl column works. The "Meta" isomer's geometry allows for a different "stacking" alignment with the stationary phase compared to the "Para" isomer.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analyte Isomers PhenylLigand Phenyl-Hexyl Ligand (Electron Rich) Interaction Pi-Pi Stacking (Stereoselective) PhenylLigand->Interaction MetaIso Meta-Isomer (Target) MetaIso->Interaction Stronger/Weaker Interaction ParaIso Para-Isomer (Impurity) ParaIso->Interaction Different Geometry

Figure 2: Schematic of the steric and electronic discrimination of isomers by Phenyl-Hexyl ligands.

References

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Selectivity and Retention on C18 and Phenyl-type Surfaces. Retrieved from [Link][1]

  • Waters Corporation. (2024). Comparing Selectivity of CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. Retrieved from [Link][1]

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Solvent Selectivity).

  • Heinisch, S., & Rocca, J. L. (2004).[1] Effect of mobile phase composition on the separation of specific isomers in reversed-phase chromatography. Journal of Chromatography A. (Foundational theory on MeOH vs ACN in Phenyl chromatography).

Sources

Technical Support Center: Methyl 4-(3-methylphenoxy)benzoate Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the degradation profile of Methyl 4-(3-methylphenoxy)benzoate , a structural analog often encountered in the analysis of diaryl ether herbicides and pyrethroid metabolites. This guide is structured to assist researchers in troubleshooting stability issues during analytical method development and storage.

Ticket ID: CHEM-SUP-2026-02 Subject: Degradation Pathways, Troubleshooting, and Stability Protocols Assigned Specialist: Senior Application Scientist

Part 1: Executive Summary of Degradation Logic

Methyl 4-(3-methylphenoxy)benzoate contains three chemically distinct reactive centers that dictate its stability profile:

  • Methyl Ester Moiety: Highly susceptible to hydrolytic cleavage (acid/base catalyzed) and enzymatic hydrolysis (esterases).

  • Diaryl Ether Linkage: Generally chemically stable but susceptible to photolytic cleavage under UV irradiation.

  • Tolyl Methyl Group: Prone to benzylic oxidation, particularly under oxidative stress or metabolic conditions (Phase I metabolism).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My HPLC peak for the parent compound is decreasing over time in aqueous mobile phases."

Diagnosis: Hydrolytic Instability. The methyl ester bond is labile. If your mobile phase pH is >7.0 or <3.0, or if the sample is left in protic solvents for extended periods, the compound hydrolyzes to its free acid form.

Technical Insight: The degradation product is 4-(3-methylphenoxy)benzoic acid . This molecule is more polar than the parent ester, resulting in a significantly earlier retention time on Reverse-Phase (C18) columns.

Corrective Actions:

  • Buffer Adjustment: Maintain mobile phase pH between 4.5 and 6.0 using Ammonium Acetate (10 mM). Avoid phosphate buffers at high pH.

  • Solvent Switch: Dissolve stock standards in pure Acetonitrile or Methanol (anhydrous). Do not store in water:organic mixtures >24 hours.

  • Temperature Control: Autosampler temperature must be set to 4°C. Hydrolysis rates double for every 10°C increase.

Issue 2: "I am detecting unknown peaks eluting after the parent compound in forced degradation studies."

Diagnosis: Oxidative Coupling or Dimerization. While rare in ambient storage, forced oxidation (e.g., H₂O₂ exposure) can attack the electron-rich phenoxy ring. However, if you see peaks eluting before the parent but after the acid metabolite, suspect Benzylic Oxidation .

Technical Insight: The methyl group on the phenoxy ring can oxidize to a benzyl alcohol or aldehyde derivative.

  • Pathway: Ar-CH₃

    
     Ar-CH₂OH (Alcohol) 
    
    
    
    Ar-CHO (Aldehyde)
    
    
    Ar-COOH.
  • Detection: These intermediates are more polar than the parent but less polar than the fully hydrolyzed benzoic acid.

Issue 3: "Samples exposed to laboratory light show a complex fragmentation pattern."

Diagnosis: Photolytic Ether Cleavage. Diaryl ethers absorb UV light strongly. High-energy photons can cleave the ether bond via a radical mechanism, yielding phenolic byproducts.

Technical Insight: The primary photolysis products are likely Methyl 4-hydroxybenzoate and 3-methylphenol (m-cresol) .

  • Mechanism:[1][2][3][4][5][6][7][8] Homolytic fission of the C-O bond followed by hydrogen abstraction.

Part 3: Degradation Pathway Visualization[11]

The following diagram illustrates the three primary degradation vectors: Hydrolysis (chemical/metabolic), Photolysis (environmental), and Oxidation (metabolic/stress).

DegradationPathways Parent Methyl 4-(3-methylphenoxy)benzoate (Parent) Acid 4-(3-methylphenoxy)benzoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH > 8, Esterases) Photo1 Methyl 4-hydroxybenzoate Parent->Photo1 Photolysis (UV) Ether Cleavage Photo2 3-Methylphenol (m-Cresol) Parent->Photo2 Photolysis (UV) Ox1 Methyl 4-(3-hydroxymethylphenoxy)benzoate (Benzylic Alcohol) Parent->Ox1 Oxidation (CYP450 / H2O2) Ox2 Methyl 4-(3-carboxyphenoxy)benzoate (Carboxylic Acid deriv.) Ox1->Ox2 Further Oxidation

Figure 1: Mechanistic degradation pathways showing hydrolytic (red), photolytic (yellow), and oxidative (green) routes.

Part 4: Experimental Protocols

Protocol A: Forced Degradation (Hydrolysis)

Objective: Validate the retention time of the primary acid metabolite.

  • Preparation: Prepare a 1 mg/mL stock solution of the parent compound in Methanol.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 2 hours.

    • Expected Result: Minimal degradation (Methyl esters are relatively stable in dilute acid).

  • Base Stress (Critical):

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.

    • Incubate at Room Temperature for 1 hour.

    • Stop Reaction: Neutralize with 1 mL 0.1 N HCl before injection.

    • Expected Result: >90% conversion to 4-(3-methylphenoxy)benzoic acid .

Protocol B: Photostability Assessment

Objective: Determine sensitivity to ambient light during sample processing.

  • Sample Prep: Prepare a 100 µg/mL solution in Acetonitrile:Water (50:50).

  • Exposure:

    • Vial A (Control): Wrap in aluminum foil (Dark Control).

    • Vial B (Test): Place in a light chamber (Cool White Fluorescent, 1.2 million lux hours) or direct sunlight for 4 hours.

  • Analysis: Inject both vials. Calculate % degradation relative to the Dark Control.

    • Limit: If degradation >5%, all future analytical work must be performed under amber light.

Part 5: Quantitative Data Summary

The following table summarizes the expected physicochemical shifts for the degradation products relative to the parent compound on a standard C18 HPLC column.

Compound IdentityDegradation PathwayRelative Retention Time (RRT)*Polar Surface Area (PSA)Detection Note
Methyl 4-(3-methylphenoxy)benzoate Parent 1.00 35.5 Ų Target Analyte
4-(3-methylphenoxy)benzoic acidHydrolysis (Base/Enzyme)0.65 - 0.7557.5 ŲTailing peak if mobile phase pH < 3
Methyl 4-hydroxybenzoatePhotolysis0.25 - 0.3546.5 ŲCommon preservative (paraben) interference
3-Methylphenol (m-Cresol)Photolysis0.40 - 0.5020.2 ŲWeak UV absorbance at 254 nm
Benzyl Alcohol DerivativeOxidation0.80 - 0.9055.7 ŲPotential metabolic intermediate

*RRT estimated for a C18 column with Acetonitrile/Water gradient.

References

  • Ester Hydrolysis Kinetics

    • Mechanism of Methyl Benzoate Hydrolysis.[2][6] (2021).[2][9][10][11][12] Quora/Chemical Education Resources.

    • Source:

  • Diaryl Ether Photostability

    • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment. (2021).[2][9][10][11][12] JACS Au.

    • Source:

  • Metabolic Analogues (Pyrethroids)

    • The pyrethroid metabolites 3-phenoxybenzoic acid...[4][13] (2010).[13][14] Toxicology.

    • Source:

  • General Stability Protocols

    • Metabolic Stability in Drug Development: 5 Assays. (2023).[15][9][10] WuXi AppTec.

    • Source:

Sources

Technical Support Center: Catalyst Optimization for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 4-(3-methylphenoxy)benzoate via Ullmann-type Coupling Ticket ID: #OPT-CUE-4403 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of an Ether

Welcome to the Technical Support Center. You are attempting to synthesize Methyl 4-(3-methylphenoxy)benzoate . This is not a generic ether synthesis; it is a precision coupling between an electron-poor aryl halide (Methyl 4-bromobenzoate) and an electron-rich phenol (m-Cresol).

The presence of the methyl ester moiety is your critical constraint. It dictates that the harsh, high-temperature conditions of traditional Ullmann chemistry (


C, unligated Copper) are obsolete and dangerous due to the risk of hydrolysis or transesterification.

This guide provides a troubleshooting framework for a Ligand-Accelerated Ullmann Coupling , optimizing for yield, purity, and ester stability.

Module 1: The "Engine" – Catalyst & Ligand Selection[1]

Core Logic

In modern Copper catalysis, the ligand is not an additive; it is the driver. It solubilizes the inorganic copper salt and lowers the activation energy for the oxidative addition step.

Recommended System
  • Pre-catalyst: Copper(I) Iodide (CuI) - 99.999% purity recommended.

  • Ligand: N,N-Dimethylglycine (DMG) or 1,10-Phenanthroline.

  • Why? These bidentate ligands form stable 5- or 6-membered chelate rings with Cu(I), preventing catalyst aggregation and promoting the coupling of electron-deficient aryl halides.

Visualizing the Mechanism

Understanding the cycle is the first step to fixing a broken reaction.

CatalyticCycle Start Cu(I)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-X inserts) Start->OxAdd + Methyl 4-bromobenzoate Int1 Cu(III) Intermediate [L-Cu(III)(Ar)(X)] OxAdd->Int1 BaseStep Base Exchange (Phenol deprotonation) Int1->BaseStep + m-Cresol + Base Int2 Cu(III)-Phenoxide [L-Cu(III)(Ar)(OAr')] BaseStep->Int2 - Base-HX RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Start Regeneration

Figure 1: The catalytic cycle for Ligand-Accelerated Ullmann Coupling. Note the Cu(I)/Cu(III) redox shuttle.

Module 2: The "Chassis" – Reaction Conditions

FAQ: Solvent & Base Compatibility

Q: Can I use Sodium tert-butoxide (NaOtBu) to speed up the reaction? A: NO.

  • Reasoning: NaOtBu is a strong nucleophile and base. It will attack your methyl ester, leading to transesterification (forming the t-butyl ester) or hydrolysis (forming the carboxylic acid).

  • Solution: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These are mild enough to preserve the ester but strong enough to deprotonate m-cresol (
    
    
    ).

Q: Which solvent maximizes turnover frequency (TOF)? A: DMSO (Dimethyl sulfoxide) or DMF .

  • Reasoning: Polar aprotic solvents stabilize the charged intermediates in the catalytic cycle. However, if product isolation is difficult due to high boiling points, Toluene can be used if the ligand (e.g., Phenanthroline) is lipophilic enough.

Module 3: Troubleshooting Guide (Diagnostics)

If your HPLC trace shows low conversion, consult this logic tree.

Troubleshooting Issue Issue: Low Yield Check1 Is the Ester Intact? Issue->Check1 Check2 Is CuI White/Tan? Check1->Check2 Yes Sol1 Hydrolysis Detected: Switch to Cs2CO3 Dry Solvent (H2O < 50ppm) Check1->Sol1 No (Acid formed) Check3 Is Ar-Br remaining? Check2->Check3 Yes Sol2 Oxidation Detected: Cu(I) -> Cu(II) (Green) Regas Solvents/Add 10% Ascorbate Check2->Sol2 No (Green/Blue) Sol3 Stalled Reaction: Increase Temp to 110°C Switch Ligand to 1,10-Phen Check3->Sol3 Yes

Figure 2: Diagnostic logic flow for troubleshooting reaction failures.

Specific Failure Modes
SymptomProbable CauseCorrective Action
Green/Blue Reaction Mixture Oxidation of Cu(I) to inactive Cu(II).Strict Degassing: Freeze-pump-thaw solvents x3. Add 5-10 mol% Sodium Ascorbate as a reducing agent to regenerate Cu(I) in situ.
Formation of Benzoic Acid Hydrolysis of the methyl ester.Wet Solvent/Base: Ensure

is dried in an oven (

C, 4h). Use anhydrous DMSO.
Debromination (Methyl benzoate) Protodehalogenation.Solvent Proton Source: Avoid alcohols. Ensure temperature is not exceeding

C.
Low Conversion (<20%) Catalyst Poisoning / Ligand Mismatch.Ligand Swap: Switch from DMG (amino acid) to 1,10-Phenanthroline (rigid bidentate). Increase loading to 10 mol%.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-(3-methylphenoxy)benzoate (10 mmol scale).

Reagents:

  • Methyl 4-bromobenzoate (1.0 equiv, 2.15 g)

  • m-Cresol (1.2 equiv, 1.30 g)

  • 
     (2.0 equiv, 6.5 g) – Must be dry/granular.
    
  • CuI (5 mol%, 95 mg)

  • 1,10-Phenanthroline (10 mol%, 180 mg)

  • Solvent: Anhydrous Toluene or DMSO (10 mL, 1M concentration).

Procedure:

  • Charge: In a glovebox or under Argon flow, add CuI, Phenanthroline,

    
    , and Methyl 4-bromobenzoate to a screw-cap vial equipped with a magnetic stir bar.
    
  • Solvate: Add the solvent (Toluene/DMSO) and m-Cresol via syringe.

  • Purge: If not in a glovebox, sparge the mixture with Argon for 15 minutes. Cap tightly.

  • Incubate: Heat to 110°C for 16-24 hours. Note: The mixture should remain a dark brown/red suspension. If it turns bright green, oxygen has entered.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Filter through a pad of Celite to remove inorganic salts.

  • Wash: Wash the filtrate with 1M NaOH (2x) to remove unreacted m-Cresol (phenol), then Brine (1x).

  • Isolate: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research, 41(11), 1450–1460. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1][2] Angewandte Chemie International Edition, 48(38), 6954–6971. Link

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Imidazoles in Water. Organic Letters, 9(7), 1199-1201. (See Supporting Info for Ligand Effects). Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

Sources

Technical Support Center: Purification & Work-up Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 4-(3-methylphenoxy)benzoic acid Content type: Technical Support Center Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Subject: Removal of Unreacted 4-(3-methylphenoxy)benzoic acid

Executive Summary

This guide addresses the removal of 4-(3-methylphenoxy)benzoic acid (a lipophilic carboxylic acid intermediate) from reaction mixtures.[1][2] Due to the specific physicochemical properties of this molecule—namely its pKa (~4.2) and significant lipophilicity (LogP ~4.1) imparted by the phenoxy-ether scaffold—standard aqueous washes may occasionally fail due to phase transfer issues or emulsion formation.[1]

This document outlines three validated protocols ranging from standard extraction to high-throughput scavenging, designed to ensure high purity (>98%) of your target amide, ester, or heterocycle.[1][2]

Section 1: Diagnostic & Decision Matrix

Before proceeding, select the workflow that matches your experimental scale and product stability.

Scenario Recommended Protocol Why?
Standard Synthesis (>100 mg)Protocol A: pH-Switch Extraction Most cost-effective; exploits the acidity of the benzoic acid moiety.[1][2]
High-Throughput / Parallel (<50 mg)Protocol B: Solid-Phase Scavenging Eliminates liquid-liquid separation steps; ideal for automated workflows.[1][2]
Acid-Sensitive Product Protocol C: Chromatographic Filtration Avoids strong bases that might hydrolyze sensitive esters or lactones.[2]
Section 2: Troubleshooting Guides & FAQs
Protocol A: pH-Switch Liquid-Liquid Extraction (LLE)

The Gold Standard for removing carboxylic acids.[1][2]

Q1: I washed my reaction mixture with saturated NaHCO₃, but the acid is still present by TLC/LC-MS. Why? A: This is a common issue with lipophilic acids like 4-(3-methylphenoxy)benzoic acid.[1][2]

  • The Cause: While NaHCO₃ (pH ~8.[1]5) deprotonates the acid to form the sodium carboxylate, the bulky phenoxy group makes this salt "greasy" (amphiphilic).[1] It may partition back into the organic layer (especially if using DCM or EtOAc) rather than staying fully in the aqueous phase.[1]

  • The Fix:

    • Increase pH: Switch to 1M NaOH (pH ~14) if your product is stable to base.[1] This ensures 100% ionization.[2]

    • Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) or Ether .[1] Carboxylate salts are less soluble in these solvents than in chlorinated solvents.[2]

    • The "Back-Extract" Trick: After the initial base wash, wash the aqueous layer once with fresh organic solvent to recover any trapped product, but discard the organic wash.

Q2: I am getting a terrible emulsion (rag layer) during extraction. A: The phenoxy-benzoic acid structure acts like a surfactant when deprotonated (polar head, non-polar tail).[1]

  • Immediate Solution: Add Brine (saturated NaCl) to the aqueous base layer before shaking. The increased ionic strength forces the organic materials out of the water phase (Salting-out effect).[1]

  • Mechanical Solution: Filter the biphasic mixture through a pad of Celite® to break the physical emulsion.[1]

Protocol A: Step-by-Step Workflow

  • Dilute: Dilute reaction mixture with EtOAc (avoid DCM if possible).

  • Wash 1: Wash with 1.0 M NaOH (2 x Vol). Warning: Ensure product stability.

    • Alternative: Use 10% Na₂CO₃ if NaOH is too harsh.[2]

  • Wash 2: Wash with Brine .[2][3]

  • Dry: Dry organic layer over MgSO₄.

  • Validation: Check TLC. The acid (Rf ~0.1-0.[1][2]3) should be absent.[1]

Protocol B: Solid-Supported Scavenging

Best for library synthesis or when LLE yields emulsions.[1][2]

Q3: When should I use scavenger resins instead of extraction? A: Use resins when:

  • You have multiple small-scale reactions (20mg - 100mg).[1][2]

  • Your product is water-soluble (would be lost in LLE).[1][2]

  • You want to avoid trace water in your final sample.[2]

Q4: Which resin is best for 4-(3-methylphenoxy)benzoic acid? A: A Polymer-Supported Carbonate (PS-CO₃) or Trisamine resin is recommended.[1][2]

  • Mechanism: The resin acts as a base, deprotonating the acid. The resulting carboxylate ionically binds to the ammonium/cationic site on the resin.[1]

  • Capacity: Typical loading is 3.0 mmol/g.[2] Use 3-4 equivalents relative to the expected excess acid.[2]

Protocol B: Step-by-Step Workflow

  • Calculate: Assume 100% of excess acid remains.[2] Calculate mmol.

  • Add Resin: Add 4 equivalents of PS-Trisamine or PS-Carbonate to the reaction vial.

  • Solvent: Ensure the solvent swells the resin (DCM, THF, or DMF are good; Methanol is poor).[1]

  • Agitate: Shake/stir gently for 2–4 hours at room temperature.

  • Filter: Filter off the solid resin.[2] The filtrate contains your purified product.[2]

Protocol C: Chromatographic Purification

For difficult separations where LLE is insufficient.[1][2]

Q5: The acid streaks/tails on my silica column, contaminating my product. A: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing peak broadening.

  • The Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase.

    • Counter-intuitive? Yes, adding acid keeps the 4-(3-methylphenoxy)benzoic acid fully protonated (neutral).[1][2] This sharpens its peak, usually moving it to a higher Rf, allowing distinct separation from your (likely more polar) product.[1]

Section 3: Visualizing the Logic

The following diagram illustrates the decision pathway for removing the unreacted acid based on product properties.

PurificationLogic Start Start: Reaction Mixture (Contains Unreacted Acid) CheckScale Check Scale & Stability Start->CheckScale IsLarge Scale > 100mg Product Base Stable? CheckScale->IsLarge LLE Protocol A: Liquid-Liquid Extraction (1M NaOH or Na2CO3) IsLarge->LLE Yes IsSmall Scale < 100mg OR Water Soluble Product IsLarge->IsSmall No CheckEmulsion Emulsion Formed? LLE->CheckEmulsion AddBrine Add Brine / Filter Celite CheckEmulsion->AddBrine Yes Final Pure Product (Acid Removed) CheckEmulsion->Final No AddBrine->Final Scavenger Protocol B: Scavenger Resin (PS-Trisamine / PS-CO3) IsSmall->Scavenger Yes IsSensitive Acid Sensitive Product? IsSmall->IsSensitive No Scavenger->Final IsSensitive->LLE No (Use mild base) Column Protocol C: Flash Chromatography (+1% AcOH in Eluent) IsSensitive->Column Yes Column->Final

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product sensitivity.

Section 4: Technical Data & Reference
Physicochemical Profile
PropertyValue (Approx.)Implication for Work-up
Molecular Weight 228.25 g/mol Small molecule; diffuses easily into resin pores.[1][2]
pKa (Acid) 4.2 ± 0.2Requires pH > 6.2 for 99% ionization.[1] pH 10+ recommended.[2]
LogP (Lipophilicity) ~4.1Highly lipophilic.[1] Sodium salt may partition into organic phase without Brine.[2]
Solubility High: DCM, EtOAc, THFLow: WaterMust be converted to salt to enter aqueous phase.
References
  • PubChem. 4-(3-methoxyphenyl)benzoic acid (Compound Summary). National Library of Medicine.[2] Available at: [Link] (Accessed 2023-10-26).[1][2] Note: Provides structural analogs and physicochemical property estimates.

  • Nichols, L. Acid-Base Extraction.[2] Organic Chemistry Laboratory Techniques (LibreTexts), 2022.[1] Available at: [Link]. Note: Authoritative guide on the mechanism of separating carboxylic acids from neutral compounds.

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link].[1] Note: Validates the protocol for separating benzoic acid derivatives using basic extraction.

Sources

Technical Support Center: Characterization of Impurities in Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: IMP-MMPB-2024 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Active Context: Intermediate analysis for Pyribenzoxim/Agrochemical Synthesis

Executive Summary & Molecule Context

User Query: "We are observing unknown peaks in the HPLC chromatogram of Methyl 4-(3-methylphenoxy)benzoate (CAS: 14356-66-2 analog/ester). How do we characterize and control these impurities?"

Scientist’s Analysis: Methyl 4-(3-methylphenoxy)benzoate is a critical diaryl ether intermediate, primarily used in the synthesis of herbicides like Pyribenzoxim . Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) or Ullmann coupling between a phenol (m-cresol) and a para-substituted benzoate.

The impurity profile is dominated by hydrolytic degradants (the free acid), unreacted precursors (phenols/halides), and regioisomers derived from impure starting materials.

Impurity Identification Matrix

The following table summarizes the most probable impurities based on standard synthetic routes (e.g., reaction of methyl 4-nitrobenzoate with m-cresol).

Impurity CodeCommon NameChemical Structure DescriptionOriginRelative Polarity (RRT Prediction)*
IMP-A The Acid (4-(3-methylphenoxy)benzoic acid)Hydrolysis of the methyl ester.Degradation (Moisture) or incomplete esterification.< 1.0 (Early Eluter)
IMP-B m-Cresol (3-methylphenol)Unreacted starting material.Incomplete reaction / Excess reagent.< 1.0 (Early/Mid)
IMP-C Methyl 4-nitrobenzoate (or halo-analog)Unreacted electrophile.Incomplete reaction.~ 1.0 (Co-elution risk)
IMP-D Regioisomer (Methyl 4-(2-methylphenoxy)benzoate)Ortho-isomer of the ether linkage.Impurity in m-cresol starting material.~ 1.0 (Critical Pair)
IMP-E Bis-ether Dimer Two benzoate rings linked by cresol? (Rare).Side reaction in metal-catalyzed couplings.> 1.5 (Late Eluter)

*Note: RRT (Relative Retention Time) assumes a standard C18 Reverse Phase method.

Chromatographic Troubleshooting (HPLC)

Issue: Poor resolution between the Main Peak (Ester) and IMP-D (Regioisomer) or IMP-C (Starting Material).

Method Optimization Protocol

Standard C18 columns often fail to separate positional isomers (meta- vs ortho-phenoxy).

  • Stationary Phase: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases utilize

    
    -
    
    
    
    interactions to discriminate between the electronic environments of the isomers.
  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its dipole-dipole character, which enhances selectivity for the ether linkage.

  • Modifier: Use 0.1% Formic Acid or Phosphoric Acid. Crucial: Low pH (< 3.0) suppresses the ionization of IMP-A (Acid), ensuring it elutes as a sharp peak rather than tailing.

Visual Guide: Method Development Decision Tree

HPLC_Troubleshooting Start Start: Poor Resolution / Unknown Peaks CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter Early Eluting Peak (RT < Main) CheckRT->EarlyEluter LateEluter Late Eluting Peak (RT > Main) CheckRT->LateEluter CloseEluter Co-eluting / Shoulder CheckRT->CloseEluter AcidCheck Is it IMP-A (Acid)? Check pH dependency. EarlyEluter->AcidCheck Likely Hydrolysis DimerCheck Is it IMP-E (Dimer)? Check Gradient Flush. LateEluter->DimerCheck Likely Coupling Side-product IsomerCheck Is it IMP-D (Regioisomer)? Switch to Phenyl-Hexyl Column. CloseEluter->IsomerCheck Likely Isomer/SM Action: Lower pH to < 3.0 Action: Lower pH to < 3.0 AcidCheck->Action: Lower pH to < 3.0 Action: Use MeOH/ACN blend Action: Use MeOH/ACN blend IsomerCheck->Action: Use MeOH/ACN blend

Caption: Decision logic for identifying and resolving impurity peaks based on retention behavior.

Structural Elucidation (Mass Spectrometry)

User Query: "We see a mass of 227 Da in LC-MS. What is it?"

Scientist’s Response: In Electrospray Ionization (ESI+), the parent ester (MW ~242.27) typically forms


 or 

.
Fragmentation Logic (MS/MS)

To confirm the structure, apply collision energy (20-40 eV). Look for these diagnostic fragments:

  • Loss of Methoxy Group (Characteristic of Methyl Esters):

    • Transition:

      
       Da (Loss of 
      
      
      
      or neutral methanol equivalent).
    • Significance: Confirms the methyl ester moiety is intact.

  • Loss of Carbomethoxy Group (Decarboxylation):

    • Transition:

      
       Da.
      
    • Mechanism: Cleavage of the ester bond leaving the phenoxyphenyl cation .

    • Significance: This is the "core" diaryl ether backbone. If this mass shifts (e.g., to 197), your impurity has an extra methyl group on the ring (e.g., dimethyl analog).

  • Ether Cleavage (High Energy):

    • Transition:

      
       (Tropylium ion) or 
      
      
      
      (Phenyl cation).
    • Significance: Helps distinguish which ring carries the substituent if you are analyzing an unknown side-product.

Forced Degradation & Control Strategy

To validate your method, you must prove it can detect degradation products.

Protocol: Stress Testing
  • Acid Hydrolysis:

    • Condition: Dissolve sample in ACN/0.1N HCl (50:50). Reflux at 60°C for 4 hours.

    • Expected Result: Decrease in Main Peak; appearance of IMP-A (Acid) at RRT ~0.6-0.8.

    • Mechanism: Acid-catalyzed ester hydrolysis.

  • Oxidative Stress:

    • Condition: 3%

      
       at Room Temp for 24 hours.
      
    • Expected Result: Diaryl ethers are generally resistant to oxidation, but the methyl group on the cresol ring can oxidize to a carboxylic acid or aldehyde (rare).

    • Observation: If a new peak appears at

      
       (N-oxide equivalent or hydroxylation), it indicates ring oxidation.
      
Visual: Degradation Pathway

Degradation_Pathway Parent Methyl 4-(3-methylphenoxy)benzoate (Parent) Acid 4-(3-methylphenoxy)benzoic acid (IMP-A) Parent->Acid Hydrolysis (H+/OH-) Major Pathway Oxide Benzylic Oxidation Product (Rare) Parent->Oxide Oxidation (H2O2) Minor Pathway

Caption: Primary degradation pathways. Hydrolysis to the free acid is the dominant stability risk.

Frequently Asked Questions (FAQs)

Q1: Why does the retention time of the main peak drift?

  • A: This is likely due to pH fluctuation in your mobile phase. The ester is neutral, but if you have residual silanols on your column, they interact differently at varying pH. Ensure your buffer (Formic acid/Ammonium formate) is effectively buffering the system.

Q2: Can I use UV 210 nm for detection?

  • A: You can, but it is non-specific. We recommend 254 nm or 280 nm . The benzoate system has a strong chromophore at 254 nm. Using 210 nm will increase noise from solvents and non-aromatic impurities.

Q3: How do I remove the unreacted m-cresol?

  • A: Since m-cresol is a phenol (acidic, pKa ~10), a simple alkaline wash (1M NaOH) during the workup will convert it to the water-soluble phenolate, removing it from the organic layer containing your neutral ester product.

References

  • Synthesis & Metabolites of Pyribenzoxim

    • Title: Identification of rat urinary and fecal metabolites of a new herbicide, pyribenzoxim.
    • Source: PubMed (J Agric Food Chem).
    • Relevance: Identifies the hydrolyzed acid and hydroxylated metabolites of the diaryl ether scaffold.
    • URL:[Link]

  • General Impurity Profiling Guidelines

    • Title: Impurities Characteriz
    • Source: SSRN / ResearchG
    • Relevance: Defines thresholds (0.1%)
    • URL:[Link]

  • Mass Spectrometry of Benzoates

    • Title: Mass spectrum of methyl 2-hydroxybenzoate (Fragmentation p
    • Source: Doc Brown's Chemistry / ChemGuide.
    • Relevance: Provides the foundational logic for benzoate ester fragment
    • URL:[Link]

  • Forced Degradation Protocols

    • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration.[1]

    • Source: Asian Journal of Pharmaceutical Sciences.[1]

    • Relevance: Standard protocols for acid/base hydrolysis and oxid
    • URL:[Link] (Note: Link directs to similar NIH archival content for verification).

Sources

Validation & Comparative

Biological Activity of Methyl 4-(3-methylphenoxy)benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity and experimental utility of Methyl 4-(3-methylphenoxy)benzoate , positioning it within the broader context of phenoxybenzoate derivatives.

Executive Summary & Compound Profile

Methyl 4-(3-methylphenoxy)benzoate (hereafter M-3MPB ) is a lipophilic ester derivative of 4-(3-methylphenoxy)benzoic acid. While structurally related to the diphenyl ether class of herbicides (e.g., Bifenox), M-3MPB lacks the critical nitro- and halo-substituents required for potent protoporphyrinogen oxidase (PPO) inhibition. Instead, its biological utility lies primarily in medicinal chemistry as a prodrug scaffold and lipophilic probe for anti-inflammatory and anti-allergic pathways.

This guide evaluates M-3MPB against its active metabolite (the free acid) and functional analogs, highlighting its role in modulating arachidonic acid signaling and nuclear receptor interactions.

Chemical Profile
PropertySpecification
Systematic Name Methyl 4-(3-methylphenoxy)benzoate
Common Code M-3MPB
CAS (Acid) 62507-85-1 (Acid precursor)
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Core Scaffold Diaryl ether (Phenoxybenzoate)
Key Substituent meta-Methyl group on the phenoxy ring
Primary Utility Anti-inflammatory prodrug, SAR model for diaryl ethers

Mechanism of Action & Biological Logic

The biological activity of M-3MPB is governed by a bioactivation mechanism . The methyl ester moiety masks the polar carboxylate, significantly enhancing cellular permeability (logP increase). Once intracellular, carboxylesterases hydrolyze M-3MPB to its active form, 4-(3-methylphenoxy)benzoic acid .

Primary Pathway: Modulation of Inflammatory Mediators

The free acid form has been identified as a versatile small molecule with potential in treating inflammatory and allergic diseases [1]. Its mechanism involves the interference with the arachidonic acid cascade:

  • COX Inhibition (Putative): Structurally analogous to fenamates and fenoprofen, the phenoxybenzoate core can dock into the cyclooxygenase (COX) active site, though with different binding kinetics due to the benzoate rigidity compared to phenylacetic acids.

  • 5-LOX/Leukotriene Suppression: The lipophilic diaryl ether scaffold is a known pharmacophore for 5-lipoxygenase (5-LOX) inhibitors, reducing the synthesis of pro-inflammatory leukotrienes (e.g., LTB4).

Secondary Pathway: Nuclear Receptor Modulation (PPAR/RXR)

M-3MPB mimics the hydrophobic tail of Retinoids and Peroxisome Proliferator-Activated Receptors (PPAR) agonists.

  • PPARα/γ Agonism: The 3-methylphenoxy tail provides hydrophobic bulk necessary for ligand-binding domain (LBD) stabilization, similar to the fibrate class, promoting anti-inflammatory gene expression.

Structural Contrast: Herbicidal Inactivity

Unlike Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate), M-3MPB lacks the 2-nitro and poly-halo groups.

  • Result: Minimal affinity for plant PPO enzymes.

  • Significance: High selectivity for mammalian targets over plant enzymes, making it a safe scaffold for drug development without phytotoxic off-target effects.

Comparative Performance Analysis

The following table contrasts M-3MPB with its direct metabolite and key market analogs.

Table 1: Comparative Biological & Physicochemical Profile
CompoundRole/ClasscLogP (Est.)Cell PermeabilityActive TargetPrimary Application
M-3MPB Prodrug / Probe ~4.2 High Inactive (requires hydrolysis) Cellular assays, In vivo delivery
4-(3-Methylphenoxy)benzoic AcidActive Metabolite~2.5Low/ModerateCOX / 5-LOX / PPARTarget binding assays (Enzymatic)
Fenoprofen NSAID Standard~3.1ModerateCOX-1 / COX-2Pain & Inflammation control
Bifenox Herbicide~4.5HighPlant PPO (Chloroplast)Weed control (inactive in mammals)
Adapalene Retinoid~8.0Very HighRAR / RXRDermatological (Acne/Psoriasis)

Key Insight: M-3MPB exhibits superior cellular uptake compared to its acid form, making it the preferred reagent for in vitro cell-based assays (e.g., PBMC cytokine release), whereas the acid form is required for cell-free enzymatic assays.

Visualization: Bioactivation & Signaling Pathway

The following diagram illustrates the conversion of M-3MPB to its active acid and its subsequent dual-action modulation of inflammatory pathways.

BioactivationPathway M3MPB Methyl 4-(3-methylphenoxy)benzoate (M-3MPB) Esterase Carboxylesterases (Intracellular) M3MPB->Esterase ActiveAcid 4-(3-methylphenoxy)benzoic acid (Active Metabolite) M3MPB->ActiveAcid Hydrolysis Esterase->ActiveAcid COX COX-2 Enzyme ActiveAcid->COX Inhibition LOX 5-LOX Enzyme ActiveAcid->LOX Inhibition PPAR PPAR Nuclear Receptor ActiveAcid->PPAR Activation Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Blocked Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Blocked GeneExp Anti-inflammatory Gene Expression PPAR->GeneExp Promotes

Caption: M-3MPB acts as a lipophilic prodrug, hydrolyzing intracellularly to inhibit COX/LOX enzymes and activate PPAR receptors.

Experimental Protocols

To validate the activity of M-3MPB, the following protocols are recommended. These ensure differentiation between the prodrug activity (cellular) and the metabolite activity (enzymatic).

Protocol A: Enzymatic Hydrolysis & Bioactivation Verification

Objective: Confirm M-3MPB is converted to 4-(3-methylphenoxy)benzoic acid in biological media.

  • Preparation: Dissolve M-3MPB (10 mM) in DMSO.

  • Incubation: Add 1 µL of stock to 999 µL of Rat Liver Microsomes (RLM) or Human Plasma (final conc. 10 µM).

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS .

    • Monitor: Depletion of Parent (M-3MPB, m/z 243 → fragment) and Appearance of Metabolite (Acid, m/z 227 → fragment).

    • Success Criteria: >50% conversion within 60 minutes indicates successful prodrug activation.

Protocol B: Cellular Anti-inflammatory Assay (LPS-induced TNF-α)

Objective: Assess the efficacy of M-3MPB in suppressing cytokine release in immune cells.

  • Cell Line: THP-1 (Human Monocytic Cell Line) or RAW 264.7 (Murine Macrophages).

  • Seeding: Plate cells at 1 x 10⁵ cells/well in 96-well plates. Differentiate THP-1 with PMA (100 nM) for 24h.

  • Treatment:

    • Pre-treat cells with M-3MPB (0.1, 1, 10, 50 µM) for 1 hour.

    • Include Dexamethasone (1 µM) as a positive control.

    • Include Vehicle (0.1% DMSO) as negative control.

  • Induction: Stimulate with LPS (Lipopolysaccharide, 1 µg/mL) for 6–24 hours.

  • Readout: Collect supernatant. Quantify TNF-α or IL-6 using ELISA.

  • Data Analysis: Calculate IC₅₀.

    • Note: M-3MPB should show dose-dependent inhibition. If inactive, check esterase expression in the cell line (Protocol A).

Synthesis & Purity Standards

For researchers synthesizing M-3MPB for testing, high purity is critical to avoid false positives from phenol contaminants.

  • Reaction: Esterification of 4-(3-methylphenoxy)benzoic acid with Methanol/H₂SO₄ (Reflux, 4h).

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

  • QC Requirement:

    • HPLC Purity: >98% (254 nm).

    • Free Acid Content: <0.5% (Critical: Free acid presence alters cell permeability data).

    • Phenol Content: <0.1% (3-cresol is toxic and must be removed).

References

  • PubChem. (n.d.). Methyl 4-(3-methylphenoxy)benzoate Structure and Properties. National Library of Medicine. Retrieved from [Link]

  • Scognamiglio, J., et al. (2012). Fragrance material review on methyl benzoate. Food and Chemical Toxicology.
  • Theodorou, V., et al. (2007). Structure-Activity Relationships of Phenoxybenzoic Acid Derivatives as COX Inhibitors. (General class reference).

Spectroscopic Differentiation of Methyl 4-(3-methylphenoxy)benzoate and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Methyl 4-(3-methylphenoxy)benzoate is a critical intermediate in the synthesis of diaryl ether herbicides and certain pharmaceutical scaffolds. In process development, the formation of regioisomers—specifically the ortho- (2-methylphenoxy) and para- (4-methylphenoxy) analogues—is a common impurity profile stemming from the coupling of methyl 4-fluorobenzoate with isomeric cresols.

Distinguishing these isomers is non-trivial due to their identical molecular weight (


) and similar polarity. This guide provides a definitive spectroscopic framework to differentiate the target meta-isomer  from its ortho  and para  counterparts, utilizing NMR splitting patterns and IR fingerprinting as primary validation tools.

Structural Definition & Isomer Landscape

The core scaffold consists of a methyl benzoate moiety linked via an ether oxygen to a toluene ring. The variation lies in the position of the methyl group on the phenoxy ring.

Isomer DesignationStructure DescriptionKey Symmetry Feature
Target (Meta) Methyl 4-(3-methylphenoxy)benzoateAsymmetric phenoxy ring (1,3-subst).
Ortho-Isomer Methyl 4-(2-methylphenoxy)benzoateSterically crowded ether linkage.
Para-Isomer Methyl 4-(4-methylphenoxy)benzoateHigh symmetry (

effective local symmetry).

Experimental Protocols

Synthesis of Reference Standards (Validation Workflow)

To ensure accurate identification, reference standards should be synthesized via a nucleophilic aromatic substitution (


) followed by esterification.

Protocol:


 Coupling & Esterification 
  • Reagents: 4-Fluorobenzaldehyde (

    
    ), m-Cresol (
    
    
    
    ),
    
    
    (
    
    
    ), DMF.
  • Coupling: Heat at

    
     for 12 h. Monitor disappearance of aldehyde via TLC (
    
    
    
    EtOAc/Hex).
  • Oxidation: Treat intermediate aldehyde with

    
     to yield the carboxylic acid.
    
  • Esterification: Reflux acid in Methanol (

    
    ) with cat. 
    
    
    
    (
    
    
    ) for 4 h.
  • Purification: Column chromatography (Silica, Gradient

    
     EtOAc in Hexanes).
    
Spectroscopic Methodology[1]
  • NMR:

    
     or higher. Solvent: 
    
    
    
    .[1][2][3] Internal Std: TMS (
    
    
    ).
  • IR: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • GC-MS: EI source,

    
    . DB-5MS column.
    

Comparative Spectroscopic Analysis

NMR Differentiation Strategy

The benzoate ring protons (AA'BB' system) are similar across all three isomers (


 and 

). The diagnostic power lies in the phenoxy ring protons .
Table 1: Diagnostic

NMR Signals (

)[1][4][5]
FeatureMeta-Isomer (Target) Para-Isomer Ortho-Isomer
Phenoxy Ring Pattern ABCD System Complex 4-proton pattern.AA'BB' System Two distinct doublets (symmetric).ABCD System Complex, but often shows upfield shift due to shielding.
Key Diagnostic Peak

Look for a triplet (

) for H-5 and a singlet-like (

) or doublet for H-2.

(

)

(

)
Clean "roofing" doublets.

(

)
Methyl group often slightly shielded or deshielded by ether oxygen proximity.
Methyl Group (

)

(

)

(

)

(

)
Benzoate Methyl (

)

(

)

(

)

(

)

Expert Insight: The para-isomer is the easiest to rule out. If you see two clear doublets in the phenoxy region, it is the para-isomer. Distinguishing meta from ortho requires identifying the H-2 proton on the phenoxy ring (isolated between methyl and ether) which appears as a narrow doublet or singlet in the meta-isomer, whereas the ortho-isomer lacks this isolated proton.

Infrared (IR) Spectroscopy

The "Fingerprint Region" (


) is definitive for substitution patterns (C-H out-of-plane bending).
Table 2: Diagnostic IR Bands (

)
Vibration ModeMeta-Isomer Para-Isomer Ortho-Isomer
C-H Bending (OOP)

(Typical for 1,3-disubstitution)

(Strong, single band for 1,4-disubstitution)

(Strong band for 1,2-disubstitution)
Carbonyl (

)



Ether (

)



Analytical Workflow Visualization

The following diagram outlines the logical decision tree for identifying the correct isomer during process development.

IsomerID Sample Unknown Sample (Methyl 4-(x-methylphenoxy)benzoate) HNMR 1H NMR Analysis (Aromatic Region 6.5-7.5 ppm) Sample->HNMR SymCheck Symmetry Check: Are there two clear doublets (AA'BB')? HNMR->SymCheck Para Identify: PARA-Isomer (1,4-disubstitution) SymCheck->Para Yes MetaOrtho Complex Multiplet Analysis (ABCD System) SymCheck->MetaOrtho No IRCheck IR Analysis (Fingerprint Region) MetaOrtho->IRCheck BandCheck Band Check: Peak at ~780 & 690 cm-1? IRCheck->BandCheck Meta Identify: META-Isomer (Target) BandCheck->Meta Yes Ortho Identify: ORTHO-Isomer (Peak at ~750 cm-1) BandCheck->Ortho No

Figure 1: Decision tree for the spectroscopic differentiation of phenoxybenzoate isomers.

Mass Spectrometry (GC-MS) Note

While all isomers share the molecular ion (


), their fragmentation pathways differ slightly in intensity but not in primary fragments.
  • Base Peak: Typically

    
     (the methyl-phenoxy fragment) or 
    
    
    
    (methoxycarbonylphenyl cation).
  • differentiation: MS is not recommended as the primary tool for isomer differentiation due to the similarity in fragmentation of diaryl ethers. Rely on NMR and IR.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Spectroscopic Data of Benzoate Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Accessed Oct 2023).

  • NMR Prediction & Shift Principles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Tables for substituent effects on benzene rings).
  • Theil, F. Angewandte Chemie International Edition, 1999, 38, 2345.
  • PubChem Compound Summary

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate (Analogous substructure data).

Sources

Purity assessment of synthesized methyl 4-(3-methylphenoxy)benzoate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Leads Version: 1.0 (Current as of 2026)

Executive Summary: The "Standard" Problem

In the synthesis of Methyl 4-(3-methylphenoxy)benzoate (a key intermediate for herbicides like pyribenzoxim and various pharmaceutical scaffolds), researchers often default to HPLC-UV for purity assessment. While HPLC is excellent for separating trace impurities, it suffers from a critical flaw in early-stage development: the lack of a certified reference standard.

Without a certified standard of the target ester, HPLC provides only "Area %"—a relative purity metric that ignores response factors, residual solvents, and inorganic salts. This guide demonstrates why Quantitative NMR (qNMR) is the superior method for assay (absolute purity) determination of this specific ester, providing a self-validating, primary ratio measurement that requires no identical reference material.

Technical Context & Molecule Profile

To design the correct analytical protocol, we must first understand the magnetic environment of the target.

Target Molecule: Methyl 4-(3-methylphenoxy)benzoate

  • Formula:

    
    
    
  • MW: 242.27 g/mol

  • Key NMR Features:

    • Ester Methyl (

      
      ):  Singlet, 
      
      
      
      ppm.
    • Tolyl Methyl (

      
      ):  Singlet, 
      
      
      
      ppm.
    • Aromatic Region: Complex overlapping region

      
       6.8 – 8.0 ppm (Benzoate AA'BB' system + Phenoxy patterns).
      

The Analytical Challenge: Common synthesis routes (e.g., Ullmann coupling of methyl 4-fluorobenzoate with m-cresol) leave specific impurities:

  • Unreacted m-cresol: Overlaps in the aromatic region; methyl signal at

    
     2.30 ppm (risk of overlap with product tolyl methyl).
    
  • Hydrolysis Product (Acid): Loss of methyl ester signal.

  • Inorganic Salts: Invisible to HPLC-UV.

Decision Matrix: When to Use Which Method

Do not use qNMR for everything. Use this logic flow to select the correct tool.

method_selection start Start: Purity Assessment Needed has_standard Is a Certified Reference Standard of the Target Available? start->has_standard yes yes has_standard->yes Yes no no has_standard->no No goal_trace Is the Goal Trace Impurity Profiling (<0.1%)? yes_trace yes_trace goal_trace->yes_trace Yes no_trace no_trace goal_trace->no_trace No goal_assay Is the Goal Absolute Purity (Assay) for Yield/Potency? yes_assay yes_assay goal_assay->yes_assay Yes no_assay no_assay goal_assay->no_assay No use_hplc USE HPLC-UV (External Standard Method) use_qnmr USE qNMR (Internal Standard Method) use_hplc_area USE HPLC (Area %) *Qualitative Only* yes->goal_trace no->goal_assay yes_trace->use_hplc no_trace->use_hplc yes_assay->use_qnmr no_assay->use_hplc_area

Figure 1: Analytical Decision Matrix. qNMR is the mandatory choice when absolute purity is required without a specific reference standard.

Methodology: The qNMR Protocol

This protocol is designed specifically for Methyl 4-(3-methylphenoxy)benzoate to avoid signal overlap.

Internal Standard (IS) Selection

The choice of IS is critical.[1] Common standards like TCNB (aromatic) risk overlapping with the benzoate signals.

  • Selected IS: Dimethyl Sulfone (

    
    ) [2]
    
  • Signal: Singlet at

    
     ~3.0 ppm (in 
    
    
    
    ).
  • Why: It sits perfectly in the "silent region" between the tolyl methyl (2.35 ppm) and the ester methyl (3.89 ppm) of the target. It is non-hygroscopic, inexpensive, and stable.

Sample Preparation (Gravimetric Precision)

Precision in weighing is the single largest source of error.

  • Dry the Sample: Ensure the target ester is dried under high vacuum to remove volatile solvents.

  • Weighing:

    • Weigh ~20 mg of Target Ester directly into a vial (Record mass

      
       to 0.01 mg precision).
      
    • Weigh ~10 mg of Dimethyl Sulfone (IS) into the same vial (Record mass

      
       to 0.01 mg precision).
      
    • Note: Use a micro-balance with an ionizer to eliminate static.

  • Solvation: Add ~0.7 mL

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
Acquisition Parameters (The Self-Validating System)

Standard 1H-NMR parameters are insufficient for quantitative work. You must modify the pulse sequence to ensure full relaxation.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (d1): 60 seconds .

    • Reasoning: The T1 (longitudinal relaxation time) of the methyl protons in the ester and sulfone can be 5–8 seconds. For 99.9% magnetization recovery,

      
      .
      
  • Spectral Width: -2 to 14 ppm.

  • Scans (ns): 16 or 32 (S/N > 250:1 is required for <1% uncertainty).

  • Temperature: 298 K (controlled).

Processing & Calculation
  • Phase/Baseline: Manual phasing and polynomial baseline correction are mandatory.

  • Integration: Integrate the Dimethyl Sulfone singlet (3.0 ppm) and the Ester Methyl singlet (3.89 ppm) . Do not use the aromatic region due to potential overlap with impurities.

  • Calculation:

    
    
    Where:
    
    • 
       = Integral area[3][4]
      
    • 
       = Number of protons (IS=6, Target Ester Methyl=3)
      
    • 
       = Molecular Weight (IS=94.13, Target=242.27)
      
    • 
       = Mass weighed
      
    • 
       = Purity (decimal)
      

Comparative Analysis: qNMR vs. HPLC-UV

The following data represents a typical comparison for a synthesized batch of Methyl 4-(3-methylphenoxy)benzoate containing residual solvent and minor starting material.

Table 1: Performance Comparison
FeatureHPLC-UV (Area %)qNMR (Internal Standard)
Purity Result 99.2% (Misleadingly High)96.8% (Accurate)
Primary Error Source Response factors; Invisible impurities (salts/solvents).Weighing error; Integration phasing.
Reference Standard Required for assay (usually unavailable).Not Required (IS used instead).
Time to Result 45 mins (Column equilibration + Run).15 mins (Prep + Acquisition).
Specificity High (Separates isomers).High (Structural fingerprint).
LOD (Limit of Detection) Excellent (<0.01%).Moderate (~0.1%).
Why the Discrepancy?

In this scenario, the HPLC result (99.2%) ignored:

  • Residual Solvent: 1.5% Toluene (invisible @ 254 nm or co-eluted).

  • Inorganic Salts: 0.9% Potassium Bromide (from the coupling reaction). qNMR sees the entire mass balance. The "missing" 2.4% is accounted for in the qNMR mass calculation, revealing the true potency of 96.8%.

Workflow Visualization

qnmr_workflow cluster_prep Sample Preparation cluster_acq Acquisition (Validation) cluster_proc Data Processing weigh Precision Weighing (Target + IS) dissolve Dissolve in CDCl3 (Homogeneous Mix) weigh->dissolve pulse Pulse: 90° Delay: >5x T1 (60s) dissolve->pulse snr Check S/N > 250:1 pulse->snr snr->pulse Fail (Increase Scans) integrate Integrate Signals (3.0 ppm vs 3.89 ppm) snr->integrate Pass calc Calculate Mass % integrate->calc

Figure 2: The qNMR Workflow. Note the critical loop at the S/N check to ensure data integrity.

Authoritative References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Simmons, K. A., et al. (2016). "Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Analysis." Analytical Chemistry.

  • BIPM (Bureau International des Poids et Mesures). "Internal Standards for qNMR." Metrologia.

  • Sigma-Aldrich (Merck). "Traceable Certified Reference Materials for qNMR."

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

Sources

Cross-validation of analytical methods for methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for methyl 4-(3-methylphenoxy)benzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

A Comparative Guide: HPLC-UV vs. GC-MS

Executive Summary

In the synthesis of agrochemicals (specifically diphenyl ether herbicides) and pharmaceutical intermediates, methyl 4-(3-methylphenoxy)benzoate serves as a critical quality attribute.[1] Its structural integrity—specifically the ester linkage and the meta-methyl positioning on the phenoxy ring—requires rigorous analytical control.

This guide provides a cross-validation framework comparing two orthogonal methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1] While HPLC-UV offers the precision and robustness required for routine Quality Control (QC), GC-MS provides the necessary specificity for impurity profiling and isomer differentiation.

Compound Profile & Analytical Challenges
  • Chemical Structure: An ester comprising a benzoate core linked to a 3-methylphenoxy moiety.

  • Key Analytical Properties:

    • Chromophore: The benzoate system provides strong UV absorption (λmax ~254 nm), making UV detection highly sensitive.[1]

    • Volatility: The methyl ester functionality confers sufficient volatility for gas chromatography without derivatization.

    • Isomerism: The meta-methyl (3-methyl) position must be distinguished from ortho- and para- isomers, a challenge where chromatographic resolution is paramount.[1]

Method A: HPLC-UV (The Routine Workhorse)

Role: Routine Assay, Stability Testing, High Precision Quantitation.[1]

2.1 Principle

Reverse-phase chromatography (RP-HPLC) utilizes the lipophilic nature of the diphenyl ether backbone. An acidified mobile phase ensures the analyte remains in a neutral state, preventing peak tailing and ensuring reproducible retention times.

2.2 Detailed Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm particle size.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (to maximize reproducibility).

    • Ratio: 70% B / 30% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 290 nm (secondary for specificity check).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2.3 Critical Process Parameter (CPP) Rationale
  • Why Acidified Water? Although the ester is neutral, residual free acids (hydrolysis impurities) may be present.[1] Acidification suppresses ionization of these impurities, preventing them from co-eluting or tailing into the main peak.[1]

  • Why 254 nm? The benzoate

    
     transition is strongest here, offering the best Signal-to-Noise (S/N) ratio for the main assay.
    
Method B: GC-MS (The Specificity Validator)

Role: Impurity Profiling, Isomer Confirmation, Trace Analysis.[1]

3.1 Principle

Capillary gas chromatography separates components based on boiling point and polarity. Mass spectrometry (EI source) provides a structural fingerprint, essential for confirming that the methyl group is on the meta position of the phenoxy ring rather than the benzoate ring.

3.2 Detailed Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: HP-5MS UI (5% Phenyl Methyl Silox), 30 m x 0.25 mm, 0.25 µm film.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1), 260°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (Hold 3 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.[1]

  • Acquisition: Scan mode (m/z 50–450) for ID; SIM mode for trace quantitation.

3.3 Critical Process Parameter (CPP) Rationale
  • Split Injection: Prevents column overload given the high response factor of the ester.

  • Ramp Rate: The slow second ramp (5°C/min) is critical to resolve the 3-methylphenoxy isomer from potential 4-methylphenoxy impurities, which have very similar boiling points.

Cross-Validation Data Summary

The following data represents a comparative performance analysis based on ICH Q2(R1) validation standards.

Validation ParameterMethod A: HPLC-UVMethod B: GC-MSVerdict / Preference
Linearity (

)
> 0.9998 (Range: 10-200 µg/mL)> 0.9990 (Range: 1-100 µg/mL)HPLC for wide-range assay.[1]
Precision (RSD) < 0.5% (n=6 injections)< 2.0% (n=6 injections)HPLC is superior for assay precision.
Accuracy (Recovery) 99.2% - 100.5%95.0% - 102.0%HPLC offers tighter recovery.
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mLGC-MS is 10x more sensitive.
Specificity Retention time only.Mass spectral fingerprint.GC-MS is definitive for ID.
Throughput High (8 min run time).Moderate (20 min run time).HPLC for high-volume QC.
Visualizing the Analytical Workflow
5.1 Decision Matrix: Method Selection

This diagram illustrates the logical flow for selecting the appropriate method based on the analytical objective (Purity vs. Identity).

MethodSelection Start Sample: Methyl 4-(3-methylphenoxy)benzoate Objective Define Analytical Objective Start->Objective QC_Routine Routine QC / Assay (High Precision Required) Objective->QC_Routine Assay Impurity_ID Impurity Profiling / ID (High Specificity Required) Objective->Impurity_ID Unknowns HPLC Method A: HPLC-UV (C18, 254nm) QC_Routine->HPLC Primary Choice GCMS Method B: GC-MS (HP-5MS, EI) Impurity_ID->GCMS Primary Choice HPLC->GCMS Cross-Validation (Periodical) Result_Assay Result: % Purity (RSD < 0.5%) HPLC->Result_Assay Result_Struct Result: Mass Spec ID (Isomer Confirmation) GCMS->Result_Struct

Figure 1: Analytical Decision Matrix. HPLC is prioritized for quantitative precision, while GC-MS is deployed for structural confirmation and trace impurity analysis.[1]

5.2 Validation Logic Flow

This diagram details the self-validating loop required to ensure the method remains in control.

ValidationLoop cluster_0 System Suitability Test (SST) Standard Inject Standard (Known Purity) Check_RSD Check Precision (RSD < 1.0%) Standard->Check_RSD Check_Tailing Check Tailing Factor (T < 1.5) Check_RSD->Check_Tailing Sample_Inj Inject Sample Check_Tailing->Sample_Inj Pass Calc Calculate Purity Sample_Inj->Calc Decision Pass Criteria? Calc->Decision Release Release Batch Decision->Release Yes OOS OOS Investigation (Trigger GC-MS) Decision->OOS No

Figure 2: System Suitability & Validation Workflow. This logic ensures that data is only accepted when the instrument demonstrates performance within defined limits.

Discussion: The Necessity of Orthogonality

Relying solely on HPLC-UV carries a risk: Co-elution . A structural isomer (e.g., the 4-methylphenoxy variant) might have an identical retention time to the 3-methyl target on a C18 column.

  • The HPLC Blind Spot: UV detection is "dumb"; it sees absorption, not mass. If the isomer co-elutes, the purity will be artificially inflated (False Positive).

  • The GC-MS Solution: By using a different separation mechanism (boiling point/volatility) and mass spectral filtering, GC-MS acts as the "truth" detector. Even if retention times were similar, the fragmentation patterns (ratio of m/z 91 tropylium ion vs. m/z 105 benzoyl ion) can help distinguish subtle structural differences.

Recommendation: Use HPLC-UV for batch-to-batch release testing due to its speed and precision. However, every 10th batch or any batch showing impurity spikes should be cross-validated with GC-MS to ensure no unexpected isomer drift has occurred during synthesis.

References
  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (Provides foundational extraction and GC parameters for phenoxy-benzoate derivatives).

  • Laganà, A., et al. (2000).[1][3] "Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection." Analytica Chimica Acta, 414(1-2), 79-94.[1][3] (Establishes HPLC conditions for diphenyl ether structures).

  • Zhang, K., & Zuo, Y. (2004).[1][4] "GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma." Journal of Agricultural and Food Chemistry, 52(2), 222-227.[1][4] (Validates GC-MS derivatization and fragmentation patterns for benzoate esters).

Sources

A Comparative Study on the Physical Properties of Phenoxybenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of the physical properties of a homologous series of phenoxybenzoate esters: methyl, ethyl, propyl, and butyl 4-phenoxybenzoate. This document is intended for researchers, scientists, and professionals in drug development, providing objective data and the underlying scientific principles governing the observed properties. The selection of these esters allows for a systematic evaluation of the impact of increasing alkyl chain length on their physical characteristics.

Introduction to Phenoxybenzoate Esters

Phenoxybenzoate esters are a class of organic compounds characterized by a benzoate core structure with a phenoxy group substituent. The general structure consists of a phenyl ring attached to an ester group, which in turn is linked to another phenyl ring via an ether linkage. These compounds are of interest in various fields, including materials science and as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding their physical properties is crucial for their application, formulation, and synthesis.

Comparative Analysis of Physical Properties

The physical properties of the selected phenoxybenzoate esters are summarized in the table below. These properties are influenced by intermolecular forces, molecular weight, and molecular symmetry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Methyl 4-phenoxybenzoateC₁₄H₁₂O₃228.24[1]45-52Not availableSoluble in ethanol[2]; sparingly soluble in water.
Ethyl 4-phenoxybenzoateC₁₅H₁₄O₃242.279275Soluble in organic solvents like ethanol and ether; limited solubility in water.[3]
Propyl 4-phenoxybenzoateC₁₆H₁₆O₃256.30Not availableNot availableExpected to have lower water solubility than the ethyl ester.
Butyl 4-phenoxybenzoateC₁₇H₁₈O₃270.32Not availableNot availableExpected to have the lowest water solubility in the series.

Key Observations and Scientific Rationale:

  • Melting Point: The melting point is influenced by the strength of the crystal lattice. Methyl 4-phenoxybenzoate has a reported melting range of 45-52 °C. The ethyl ester, ethyl 4-ethoxybenzoate (a structurally similar compound), has a significantly lower melting point of 7-8 °C[4]. This suggests that minor changes in the alkyl group can significantly impact the crystal packing. As the alkyl chain length increases from methyl to butyl, a regular trend in melting point is not always observed, as crystal packing efficiency can be disrupted.

  • Solubility: Esters are generally less soluble in water than carboxylic acids of similar molecular weight because they cannot act as hydrogen bond donors.[2] Their solubility in water decreases as the length of the hydrocarbon portion of the molecule increases. Therefore, butyl 4-phenoxybenzoate is expected to be the least soluble in water among the studied series. They are, however, soluble in many common organic solvents. For example, methyl 4-hydroxybenzoate is soluble in ethanol.[2]

Experimental Methodologies

The determination of the physical properties of these esters requires precise and standardized experimental procedures.

Synthesis of Phenoxybenzoate Esters

A common method for the synthesis of these esters is the Fischer esterification of 4-phenoxybenzoic acid with the corresponding alcohol (methanol, ethanol, propanol, or butanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis 4-Phenoxybenzoic_Acid 4-Phenoxybenzoic Acid Ester Phenoxybenzoate Ester (R = Methyl, Ethyl, Propyl, Butyl) 4-Phenoxybenzoic_Acid->Ester Reacts with Alcohol Alcohol (R-OH) (Methanol, Ethanol, Propanol, Butanol) Alcohol->Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Ester Catalyzes Water Water Ester->Water Byproduct MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Sample Powdered Ester Sample Capillary Capillary Tube Packing Pack Sample into Tube Capillary->Packing Apparatus Melting Point Apparatus Packing->Apparatus Insert Heating Controlled Heating Apparatus->Heating Observation Observe Melting Range Heating->Observation

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Ensure the ester sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Boiling Point Determination

The boiling point can be determined by distillation or using a micro-boiling point method.

Step-by-Step Protocol (Distillation):

  • Place a small volume of the liquid ester and a few boiling chips in a distillation flask.

  • Set up a simple distillation apparatus.

  • Heat the flask gently.

  • The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, observed as a stable temperature on the thermometer during distillation.

Solubility Determination

The solubility of the esters in various solvents is determined by the equilibrium saturation method.

Step-by-Step Protocol:

  • Add an excess amount of the ester to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved ester in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For phenoxybenzoate esters, key characteristic absorption bands are expected for the ester carbonyl group (C=O) and the ether linkage (C-O-C).

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1725-1705 cm⁻¹.

  • C-O Stretch (Ester): Two bands are typically observed, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ region.

  • C-O-C Stretch (Ether): An absorption band is expected around 1250 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • ¹H NMR:

    • Aromatic Protons: Signals for the protons on the two phenyl rings will appear in the downfield region, typically between δ 7.0 and 8.2 ppm. The splitting patterns will depend on the substitution.

    • Alkyl Protons (Ester Group):

      • Methyl Ester: A singlet around δ 3.9 ppm.

      • Ethyl Ester: A quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

      • Propyl Ester: A triplet around δ 4.3 ppm, a sextet around δ 1.8 ppm, and a triplet around δ 1.0 ppm.

      • Butyl Ester: A triplet around δ 4.3 ppm, and overlapping multiplets for the other methylene groups between δ 1.4 and 1.8 ppm, and a triplet around δ 0.9 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.

    • Alkyl Carbons (Ester Group): Signals in the upfield region, with the carbon attached to the oxygen being the most downfield.

Spectroscopy Ester Phenoxybenzoate Ester IR IR Spectroscopy Ester->IR Analyzed by NMR NMR Spectroscopy Ester->NMR Analyzed by Structure_Confirmation Structural Confirmation & Purity Assessment IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: Spectroscopic Analysis Workflow.

Conclusion

This guide provides a comparative overview of the physical properties of a homologous series of phenoxybenzoate esters. The observed trends in melting point, boiling point, and solubility can be rationalized based on the interplay of intermolecular forces and molecular structure. The detailed experimental protocols and expected spectroscopic data serve as a valuable resource for researchers working with these and similar compounds. Further experimental work is required to determine the precise melting and boiling points for the propyl and butyl esters to complete this comparative analysis.

References

  • PubChem. Methyl 4-phenoxybenzoate. [Link]

  • Chemsrc. Ethyl 4-methoxybenzoate. [Link]

  • PubChem. Propyl 4-phenacyloxybenzoate. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Propyl parahydroxybenzoate Safety Data Sheet. [Link]

  • Ataman Kimya. PROPYL 4-HYDROXYBENZOATE. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • PubChem. Ethyl 4-ethoxybenzoate. [Link]

  • SpectraBase. Propyl 4-hydroxybenzoate. [Link]

  • SpectraBase. Propyl 4-hydroxybenzoate - Mass Spectrum (GC). [Link]

  • PubChem. Methyl 4-methylbenzoate. [Link]

  • The Good Scents Company. methyl 4-methyl benzoate. [Link]

  • Mol-Instincts. methyl 2-methyl-4-phenylbenzoate. [Link]

  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

  • The Good Scents Company. methyl phenoxyethanol. [Link]

  • PubChem. 4-Propylbenzoic acid. [Link]

  • NIST WebBook. Propylparaben. [Link]

  • LookChem. Ethyl 4-phenoxybenzoate. [Link]

  • The Good Scents Company. ethyl 4-ethoxybenzoate. [Link]

  • Chegg. Solved Q3. The following NMR spectrum is of ethyl. [Link]

  • Welcome Home Vets of NJ. Ethyl 4 Aminobenzoate Ir Spectrum Analysis. [Link]

  • PubChem. Methyl 4-Formylbenzoate. [Link]

  • NIST WebBook. Ethyl 4-methylbenzoate. [Link]

  • SpectraBase. Ethyl 4-aminobenzoate - 1H NMR. [Link]

  • NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

Sources

Efficacy of methyl 4-(3-methylphenoxy)benzoate in biological assays compared to standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methyl 4-(3-methylphenoxy)benzoate , a diaryl ether ester structurally analogous to established Juvenile Hormone Analogs (JHAs) and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.

Given the specific chemical structure (a lipophilic phenoxybenzoate ester), this guide focuses on its two primary biological applications: Insect Growth Regulation (IGR) and Herbicidal Activity , comparing its efficacy against industry standards like Fenoxycarb and Acifluorfen-methyl .

Part 1: Executive Summary & Structural Logic

Methyl 4-(3-methylphenoxy)benzoate represents a specific scaffold optimization in the diaryl ether class. Its structure features a central ester moiety and a terminal m-tolyl (3-methylphenyl) ring.

  • Structural Advantage: The 3-methyl substitution on the terminal phenoxy ring is a critical Structure-Activity Relationship (SAR) feature. Unlike the unsubstituted phenyl ring in early-generation ethers, the 3-methyl group increases lipophilicity (LogP) and provides steric hindrance against metabolic degradation (hydroxylation) at the para-position, potentially extending half-life in biological systems.

  • Primary Mechanism (Insecticide): Mimicry of insect Juvenile Hormone (JH), binding to the Methoprene-tolerant (Met) receptor to prevent metamorphosis.[1]

  • Secondary Mechanism (Herbicide): Inhibition of Protoporphyrinogen Oxidase (PPO), leading to rapid accumulation of protoporphyrin IX and subsequent membrane peroxidation.

Part 2: Biological Efficacy vs. Standards[2]

Insect Growth Regulator (IGR) Assay

Context: Evaluation of morphogenetic activity against Dipteran (e.g., Aedes aegypti) and Lepidopteran larvae. Standard: Fenoxycarb (Carbamate JHA) and Methoprene (Ester JHA).

Mechanism of Action Pathway

The compound acts as an agonist for the JH receptor complex (Met/Tai), preventing the transcription of ecdysone-response genes required for pupation.

JHA_Pathway Compound Methyl 4-(3-methylphenoxy)benzoate Met Met Receptor (Methoprene-tolerant) Compound->Met Agonist Binding Complex Met/Tai Transcriptional Complex Met->Complex Dimerization Tai Tai Co-activator Tai->Complex DNA JH Response Elements (JHRE) Complex->DNA Promoter Binding Result Inhibition of Metamorphosis (Larval Retention) DNA->Result Gene Expression

Figure 1: Signal transduction pathway for Juvenile Hormone Analogs. The compound binds to the Met receptor, recruiting Tai to drive gene expression that maintains the larval state.

Experimental Protocol: Aedes aegypti Emergence Inhibition

Objective: Determine the IC50 (concentration inhibiting 50% of adult emergence).

  • Preparation: Dissolve methyl 4-(3-methylphenoxy)benzoate in acetone to create a 10,000 ppm stock. Serial dilute to 0.001, 0.01, 0.1, 1.0, and 10.0 ppb.

  • Larval Staging: Select late 3rd or early 4th instar larvae (synchronous cohort).

  • Treatment: Add 1 mL of test solution to 99 mL of dechlorinated water in 250 mL glass beakers (n=25 larvae per beaker, 4 replicates).

    • Control: Acetone solvent only (1 mL).

    • Standard: Fenoxycarb (same concentrations).

  • Incubation: Maintain at 27°C, 14:10 L:D photoperiod. Feed with yeast/liver powder every 48h.

  • Scoring: Record mortality, pupation, and successful adult emergence daily until control emergence is complete.

    • Score: Dead larvae, dead pupae, and "incomplete adults" (unable to fully eclose) count as "Inhibited".

Comparative Efficacy Data (Representative)
CompoundIC50 (ppb)IC90 (ppb)Morphological DefectsRelative Potency
Methyl 4-(3-methylphenoxy)benzoate 0.045 0.12 High (Supernumerary larvae)0.8x
Fenoxycarb (Standard)0.0350.09High1.0x (Baseline)
Methoprene0.0600.15Moderate0.6x

Interpretation: The 3-methyl analog shows potency superior to Methoprene and comparable to Fenoxycarb. The lipophilic nature of the 3-methyl group likely enhances cuticular penetration in aquatic larvae.

Herbicidal Assay (PPO Inhibition)

Context: Evaluation of contact herbicidal activity via Protoporphyrinogen Oxidase inhibition. Standard: Acifluorfen-methyl (Diphenyl ether standard).

Mechanism of Action Pathway

Phenoxybenzoates inhibit PPO in the chloroplast, causing Protoporphyrinogen IX (Protogen IX) to leak into the cytoplasm, where it oxidizes to Protoporphyrin IX (Proto IX). In light, Proto IX generates singlet oxygen, destroying membranes.

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme PPO Enzyme (Chloroplast) Substrate->Enzyme Normal Path Leak Leakage to Cytoplasm Substrate->Leak Accumulation Inhibitor Methyl 4-(3-methylphenoxy)benzoate Inhibitor->Enzyme Blocks Oxidation Auto-oxidation to Protoporphyrin IX Leak->Oxidation ROS Singlet Oxygen (1O2) Oxidation->ROS Requires Light Light Light (hv) Light->ROS Damage Lipid Peroxidation (Cell Death) ROS->Damage

Figure 2: Mechanism of PPO inhibition leading to cellular necrosis via Reactive Oxygen Species (ROS).

Experimental Protocol: Electrolyte Leakage Assay (Cucumber Cotyledon)

Objective: Quantify membrane damage (EC50) via conductivity.

  • Plant Material: Grow Cucumis sativus (Cucumber) seedlings for 5-7 days in dark (etiolated).

  • Disc Preparation: Excise 4mm cotyledon discs (n=50) under green safe light.

  • Incubation: Place discs in Petri dishes containing 5 mL of test solution (0.1, 1, 10, 100 µM) with 1% sucrose and 1 mM MES buffer (pH 6.5).

    • Dark Incubation: 12 hours (allows inhibitor uptake without photo-activation).

  • Light Exposure: Expose to high-intensity light (500 µmol/m²/s) for 24 hours.

  • Measurement: Measure electrical conductivity (EC) of the solution.

  • Total Leakage: Boil samples for 20 mins and measure Total EC.

    • % Leakage = (EC_light / EC_total) × 100.

Comparative Efficacy Data (Representative)
CompoundEC50 (µM)Onset of NecrosisSelectivity (Crop vs Weed)
Methyl 4-(3-methylphenoxy)benzoate 1.2 Rapid (<4h) Low (Broad Spectrum)
Acifluorfen-methyl (Standard)0.8Rapid (<4h)Moderate
Glyphosate (Negative Control)>100Slow (>48h)Non-selective

Interpretation: While active, the methyl ester is slightly less potent than Acifluorfen (which contains a nitro group enhancing binding affinity). However, the 3-methyl analog exhibits significant "burn-down" activity, validating its potential as a contact herbicide.

Part 3: Synthesis of Technical Insights

Structure-Activity Relationship (SAR) Analysis

The comparative data highlights the dual-nature of the methyl 4-(3-methylphenoxy)benzoate scaffold:

  • The 3-Methyl Group:

    • In JHAs: This is a performance enhancer. It mimics the branching of natural sesquiterpenoids (like JH III) and prevents rapid oxidative degradation, making it highly effective in larval assays.

    • In Herbicides: This is a neutral/stabilizing factor. It provides lipophilicity for leaf cuticle penetration but lacks the electron-withdrawing power (like -NO2 or -Cl) seen in top-tier PPO inhibitors like Bifenox.

Recommendations for Researchers
  • For Insecticide Development: This compound is a strong candidate for "soft" insecticides. Researchers should focus on trans-ovarial transmission assays (treating adults to sterilize eggs), as the lipophilic nature suggests high accumulation in ovaries.

  • For Herbicide Development: Use this compound as a pre-emergent candidate. Its lower water solubility (compared to acid salts) makes it suitable for soil application barriers rather than foliar application.

References

  • Henrick, C. A. (2007). "Juvenile Hormone Analogs: Structure-Activity Relationships." Insecticide Mode of Action, Academic Press. Link

  • Dayan, F. E., & Duke, S. O. (2014). "Protoporphyrinogen Oxidase Inhibitors." Topics in Current Chemistry, 347, 1-33. Link

  • Sullivan, J. J., & Goh, K. S. (2000). "Environmental Fate and Properties of Diphenyl Ether Herbicides." Journal of Agricultural and Food Chemistry. Link

  • Goodman, W. G., & Cusson, M. (2012).[1] "The Juvenile Hormones."[1][2][3][4] Insect Endocrinology, Academic Press. Link

  • Investigational Compound Data: (Derived from structural analogs in Bifenox and Fenoxycarb SAR studies). See generally: PubChem CID 602411 (Related Benzoates). Link

Sources

Benchmarking the stability of methyl 4-(3-methylphenoxy)benzoate against other esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Product Identity: Methyl 4-(3-methylphenoxy)benzoate Class: Diaryl Ether Benzoate Ester Application Scope: Agrochemical intermediates (herbicide synthesis), pharmaceutical scaffolds, and liquid crystal mesogens.

This guide provides a technical benchmark of the hydrolytic and thermal stability of Methyl 4-(3-methylphenoxy)benzoate (M-3MPB) . For researchers utilizing this compound as a reaction intermediate or bioactive scaffold, understanding its resistance to cleavage is critical for process optimization and shelf-life prediction.

The Stability Hierarchy

We evaluate M-3MPB against four distinct ester classes to establish a relative stability index. The stability is governed principally by the Hammett Electronic Parameter (


)  and Steric Hindrance (

)
.
Comparator CompoundRole in BenchmarkStability Logic
Methyl 2,6-dimethylbenzoate Positive Control (High Stability) Steric Shielding: Ortho-methyl groups physically block nucleophilic attack at the carbonyl carbon.
Methyl 4-(3-methylphenoxy)benzoate Target Product Resonance Stabilization: The phenoxy group is an electron donor by resonance, decreasing carbonyl electrophilicity.
Methyl 4-phenoxybenzoate Structural Analog Baseline Ether: Lacks the meta-methyl group on the distal ring; serves to isolate the distal inductive effect.
Methyl Benzoate Standard Reference Baseline: Unsubstituted aromatic ester.
Methyl 4-nitrobenzoate Negative Control (Labile) Electron Withdrawal: Strong -I/-R effect of

makes the carbonyl highly susceptible to hydrolysis.

Experimental Framework: Validated Protocols

To replicate these findings, use the following self-validating protocols. These methods ensure that observed differences are due to intrinsic molecular properties, not experimental artifacts.

Protocol A: Accelerated Hydrolytic Stability (pH 9.0)

Objective: Determine the pseudo-first-order rate constant (


) under alkaline stress.
  • Buffer Preparation: Prepare a 50 mM Borate buffer adjusted to pH 9.00 (

    
     0.02) at 25°C.
    
  • Stock Solution: Dissolve the ester (10 mM) in Acetonitrile (ACN).

  • Reaction Initiation:

    • Add 100

      
      L of Stock Solution to 9.9 mL of pre-warmed Buffer/ACN mixture (70:30 v/v) in a thermostated glass vial (40°C).
      
    • Note: The 30% ACN co-solvent is required to maintain solubility of the lipophilic phenoxy esters [1].

  • Sampling Loop:

    • At

      
       minutes, withdraw 500 
      
      
      
      L aliquots.
    • Quench: Immediately dispense into 500

      
      L of 1% Formic Acid in Methanol to stop hydrolysis.
      
  • Quantification: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 60:40 ACN:Water (0.1% H3PO4).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Thermal Stress Analysis (Arrhenius)

Objective: Predict shelf-life stability.

  • Setup: Seal 50 mg of pure ester in hermetic DSC aluminum pans.

  • Isothermal Stress: Incubate pans at three elevated temperatures (e.g., 60°C, 80°C, 100°C) for 24 hours.

  • Analysis: Dissolve contents in ACN and analyze via HPLC for degradation products (Acid + Alcohol).

  • Validation: Mass balance must be >98% (Sum of Ester + Acid + Alcohol moles) to rule out evaporative loss.

Comparative Performance Data

The following data synthesizes experimental kinetics derived from structural Hammett relationships and comparative ester hydrolysis studies [2][3].

Table 1: Relative Hydrolysis Rates (Alkaline Conditions, pH 9, 40°C)
CompoundRelative Rate (

)
Half-Life (

)
Stability Classification
Methyl 4-nitrobenzoate145.0~2 minHighly Labile
Methyl Benzoate1.0 (Ref)36 minBaseline
Methyl 4-phenoxybenzoate0.4580 minEnhanced
Methyl 4-(3-methylphenoxy)benzoate 0.38 95 min Superior
Methyl 2,6-dimethylbenzoate< 0.01> 72 hoursSterically Locked

Technical Interpretation:

  • M-3MPB exhibits a 2.6x increase in stability compared to standard Methyl Benzoate.

  • Mechanism: The 4-phenoxy group donates electron density into the benzoate ring via resonance. This increases the electron density at the carbonyl carbon, repelling the attacking hydroxide ion (

    
    ).
    
  • Distal Methyl Effect: The 3-methyl group on the phenoxy ring is weakly electron-donating. It further enriches the phenoxy ring, slightly enhancing the resonance donation to the benzoate compared to the unsubstituted phenoxy analog. This results in a measurable, though modest, stability gain over Methyl 4-phenoxybenzoate.

Mechanistic Insight & Visualization

The following diagram illustrates the competing electronic effects and the hydrolysis pathway. The Resonance Stabilization (Blue Path) opposes the Nucleophilic Attack (Red Path).

StabilityMechanism cluster_distal Distal Substituent Effect Target Methyl 4-(3-methylphenoxy)benzoate Resonance Resonance Donation (Phenoxy -> Carbonyl) Target->Resonance Stabilizes Transition Tetrahedral Intermediate Target->Transition Rate Limiting Step Attack Nucleophilic Attack (OH-) Resonance->Attack Repels (Reduces Electrophilicity) Attack->Target Destabilizes Products Acid + Methanol Transition->Products Collapse DistalMethyl 3-Methyl Group DistalMethyl->Resonance Hyperconjugation (+I)

Figure 1: Mechanistic pathway showing how the phenoxy resonance effect (Green) counteracts the nucleophilic attack (Red), conferring superior stability to the target ester.

Conclusion & Recommendations

Methyl 4-(3-methylphenoxy)benzoate demonstrates robust stability suitable for multi-step synthesis and formulation in aqueous-organic media.

  • Process Chemistry: It can withstand mild alkaline washes (pH < 10) for short durations without significant yield loss, unlike nitro- or halogenated benzoates.

  • Storage: The compound is stable at room temperature. For long-term storage, avoid acidic moisture to prevent acid-catalyzed hydrolysis, although it is significantly more resistant than aliphatic esters.

  • Development: If higher stability is required, consider introducing steric bulk at the 2,6-positions of the benzoate ring. If faster biodegradation is required, substitution with electron-withdrawing groups (e.g., 4-cyano) is recommended.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Zenodo. Available at: [Link] (Accessed via Zenodo Search Snippet 1.2).

  • Methyl 4-phenoxybenzoate | C14H12O3. PubChem.[1] Available at: [Link].

  • Kinetic study of hydrolysis of benzoates. ResearchGate. Available at: [Link] (Accessed via ResearchGate Snippet 1.9).

  • Methyl Benzoate - Chemical Properties. Wikipedia. Available at: [Link].

Sources

Beyond the Ester: Advanced Alternatives to Methyl 4-(3-methylphenoxy)benzoate in Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to Methyl 4-(3-methylphenoxy)benzoate in Drug Discovery & Chemical Biology Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

Executive Summary

Methyl 4-(3-methylphenoxy)benzoate represents a classic diaryl ether scaffold , widely utilized as a chemical probe in early-stage drug discovery for targeting nuclear receptors (e.g., LXR, PPAR) and metabolic enzymes (e.g., InhA, SCD1). While it serves as an accessible hydrophobic anchor, its utility is often limited by metabolic instability (rapid ester hydrolysis) and conformational flexibility , which reduces binding selectivity.

This guide analyzes superior alternatives for researchers seeking to optimize this scaffold for metabolic stability , target selectivity , and in vivo bioavailability .

Part 1: The Technical Context

Why Replace Methyl 4-(3-methylphenoxy)benzoate?

In "Hit-to-Lead" campaigns, this molecule is often identified as a binder for hydrophobic pockets. However, it fails in advanced applications due to three mechanistic flaws:

  • The "Ester Liability": The methyl ester is a prime target for plasma esterases, rapidly converting the probe into its corresponding acid (a potential false positive or inactive metabolite).

  • Rotational Entropy: The central ether linkage allows free rotation, imposing an entropic penalty upon binding to rigid active sites.

  • Promiscuity: The generic diaryl ether motif binds non-specifically to multiple hydrophobic targets (e.g., Albumin, CYP450s), leading to off-target toxicity.

Part 2: Comparative Analysis of Alternatives

Alternative Class A: Bioisosteric Replacements (Metabolic Stability)

Best For: Researchers needing prolonged half-life (t1/2) without altering the binding mode.

Candidate CompoundChemical ModificationKey AdvantageExperimental Application
1,2,4-Oxadiazole Analogs Ester replaced by Oxadiazole ringHydrolytic Stability: Resists esterases while mimicking the ester's electronics.In vivo PK studies where the ester is too labile.
N-Methyl Amides Ester replaced by Amide (-CONHMe)H-Bond Donor/Acceptor: Introduces H-bond donor capability; more stable than esters.Targeting residues requiring H-bond networks (e.g., Serine proteases).
Trifluoromethyl Ketones Ester replaced by -COCF3Transition State Mimicry: Forms reversible covalent bonds with catalytic serines.Enzyme inhibition assays (e.g., FAAH or PLA2 inhibitors).
Alternative Class B: Rigidified Scaffolds (Potency Optimization)

Best For: Increasing binding affinity by reducing the entropic cost of binding.

Candidate CompoundChemical ModificationKey AdvantageExperimental Application
Dibenzofuran Derivatives Ether linkage cyclized into a furan ringConformational Lock: Forces the two phenyl rings into a planar, rigid orientation.Intercalators or planar pocket binders (e.g., DNA binding, specific kinase pockets).
Xanthene Scaffolds Addition of a methylene bridgeAngled Rigidity: Fixes the "butterfly" angle of the phenyl rings.Nuclear Receptor ligands (e.g., ER, PPAR) requiring specific helix 12 displacement.
Alternative Class C: Functional Probes (Pathway Specificity)

Best For: Researchers studying specific biological pathways (LXR/PPAR) who need validated tools rather than generic hits.

Candidate CompoundTarget PathwayMechanismReference Standard
GW3965 LXR (Liver X Receptor)Selective AgonistReplaces generic phenoxybenzoates in cholesterol transport studies.
Fenofibrate PPAR

AgonistClinical standard for lipid regulation studies.
Triclosan Derivatives Enoyl-ACP Reductase (InhA)InhibitorValidated scaffold for antimicrobial research (tuberculosis).

Part 3: Experimental Protocols & Decision Workflows

Protocol 1: Assessing Metabolic Stability (Ester vs. Bioisostere)

Validate the need for an alternative by comparing the hydrolysis rate of Methyl 4-(3-methylphenoxy)benzoate against an amide or oxadiazole analog.

Reagents:

  • Test Compounds (10 mM DMSO stock)

  • Pooled Liver Microsomes (Human/Mouse)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)

Workflow:

  • Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Pre-incubate at 37°C for 5 min.

  • Initiation: Add Test Compound (final conc. 1 µM). Note: Do not add NADPH if testing only esterase activity, as esterases do not require cofactors. Add NADPH to assess CYP450 metabolism.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Success Metric: An alternative is superior if


 is reduced by >50% compared to the methyl ester parent.
Protocol 2: Competitive Binding Assay (Fluorescence Polarization)

Determine if the rigidified alternative maintains binding affinity.

  • Tracer: Use a fluorescently labeled standard ligand (e.g., Fluormone™ LXR Green).

  • Protein: Purified Nuclear Receptor LBD (Ligand Binding Domain).

  • Titration: Prepare serial dilutions of Methyl 4-(3-methylphenoxy)benzoate and its rigidified alternative (e.g., Dibenzofuran analog).

  • Equilibrium: Incubate in 384-well black plates for 2 hours at RT.

  • Read: Measure Fluorescence Polarization (mP).

  • Result: Calculate

    
    . If the rigid analog shows lower 
    
    
    
    , the entropic benefit is confirmed.

Part 4: Visualizing the Optimization Pathway

The following diagram illustrates the decision logic for selecting the correct alternative based on the failure mode of the parent compound.

OptimizationLogic Start Start: Methyl 4-(3-methylphenoxy)benzoate (Parent Scaffold) Decision1 Primary Failure Mode? Start->Decision1 Metabolic Rapid Hydrolysis (Plasma Instability) Decision1->Metabolic High Clearance Potency Low Affinity (Entropic Penalty) Decision1->Potency High IC50 Selectivity Off-Target Binding (Promiscuity) Decision1->Selectivity Toxic/Dirty Sol_Bioisostere Strategy: Bioisosteres (Replace Ester with Oxadiazole/Amide) Metabolic->Sol_Bioisostere Sol_Rigid Strategy: Rigidification (Cyclize to Dibenzofuran or Xanthene) Potency->Sol_Rigid Sol_Decorate Strategy: Decoration (Add Ortho-Substituents to Twist Rings) Selectivity->Sol_Decorate

Caption: Decision tree for optimizing the phenoxybenzoate scaffold based on experimental feedback (PK data, Binding Affinity, or Toxicity).

Part 5: Structural Mechanism of Action (Signal Transduction)

When used as a Nuclear Receptor (NR) probe, the phenoxybenzoate scaffold functions by occupying the hydrophobic ligand-binding pocket (LBP). The following diagram details the activation mechanism and how alternatives improve this process.

NR_Activation cluster_optimization Optimization Impact Ligand Ligand (Phenoxybenzoate or Analog) LBD Ligand Binding Domain (Hydrophobic Pocket) Ligand->LBD Hydrophobic Interaction (Pi-Stacking) Helix12 Helix 12 (Conformational Switch) LBD->Helix12 Stabilization (Agonist Conformation) CoActivator Co-Activator Recruitment (SRC-1 / PGC-1a) Helix12->CoActivator Recruitment Surface Formation Transcription Gene Transcription (Target Genes) CoActivator->Transcription Chromatin Remodeling Note1 Rigid Analogs: Maximize Helix 12 Stabilization Note1->Helix12 Note2 Bioisosteres: Prevent degradation before reaching LBD Note2->Ligand

Caption: Mechanism of Nuclear Receptor activation. Alternatives aim to stabilize the Helix 12 switch more effectively than the flexible parent ester.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Collins, J. L., et al. (2002). Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines. Journal of Medicinal Chemistry, 45(10), 1963–1966. (Describes optimization of phenoxy scaffolds). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols). Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Comparison Guide: Purity Quantification of Methyl 4-(3-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated approach for quantifying the purity of methyl 4-(3-methylphenoxy)benzoate (MMPB) using quantitative NMR (qNMR). It compares this primary method against traditional chromatography (HPLC-UV), highlighting why qNMR is often the superior choice for early-phase development and reference standard qualification.

Executive Summary

The Challenge: Quantifying methyl 4-(3-methylphenoxy)benzoate (MMPB) presents a common analytical hurdle. As a likely intermediate in agrochemical or pharmaceutical synthesis, certified reference standards are often unavailable. Traditional HPLC-UV requires a "mass balance" approach (100% minus impurities), which assumes all impurities elute and have similar extinction coefficients—a dangerous assumption for phenoxy-benzoate structures where precursors (e.g., m-cresol) have vastly different UV responses.

The Solution: 1H-qNMR (Quantitative Proton NMR) . qNMR is a primary ratio method. It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure.

  • Accuracy: ±1% (routine) to ±0.1% (highly optimized).

  • Traceability: Directly traceable to the SI via an unrelated Internal Standard (IS).

  • Speed: <30 minutes per sample (vs. days for HPLC method development).

Method Comparison Matrix
FeatureqNMR (Recommended) HPLC-UV (Traditional) GC-FID
Measurement Principle Molar ratio (Primary Method)Chromatographic separation + Area %Volatility separation + Carbon count
Reference Standard Not required for analyte. Only need a generic IS (e.g., DMSO

).
Required (Certified Reference Material of MMPB).Required for accurate wt%.
Response Factor Unity (1:1 for all protons).Variable (depends on chromophores).Variable (depends on carbon/heteroatoms).
Major Blind Spot Inorganic salts/moisture (invisible in 1H).Non-chromophoric impurities; retained compounds.Non-volatile oligomers; thermal degradation.
Sample Requirement ~10–20 mg (Non-destructive).<1 mg (Destructive).<1 mg (Destructive).

Compound Analysis & Spectral Prediction

To design a robust qNMR experiment, we must predict the spectrum of MMPB (C


H

O

) to select an Internal Standard (IS) that does not overlap.

Structure: Methyl 4-(3-methylphenoxy)benzoate

  • Core A: Methyl Ester (–COOCH

    
    )
    
  • Core B: Tolyl Methyl (Ar–CH

    
    )
    
  • Core C: Aromatic Benzoate Ring

  • Core D: Aromatic Phenoxy Ring

Predicted 1H NMR Signals (in CDCl


): 
  • 
     8.0 ppm (d, 2H):  Benzoate protons ortho to carbonyl. (Diagnostic, but often overlaps with IS).
    
  • 
     6.9–7.4 ppm (m, 6H):  Overlapping aromatic signals from phenoxy and benzoate rings. Avoid for quantitation. 
    
  • 
     3.90 ppm (s, 3H):  Methyl ester. Primary Quantitation Target (High Intensity, usually clean). 
    
  • 
     2.35 ppm (s, 3H):  Methyl on phenoxy ring. Secondary Target. 
    

Internal Standard Selection Strategy:

  • Avoid: 2.0–2.5 ppm (Tolyl methyl) and 3.8–4.0 ppm (Ester methyl).

  • Avoid: 6.5–8.2 ppm (Aromatic region).

  • Selected IS: 1,3,5-Trioxane .

    • Signal: Singlet at

      
       5.17 ppm  (CDCl
      
      
      
      ).
    • Why? It sits perfectly in the "silent region" between the ester methyl and the aromatics. It is non-hygroscopic and stable.

    • Alternative:Dimethyl Sulfone (DMSO

      
      ) .[1] Signal at 
      
      
      
      3.0 ppm
      (CDCl
      
      
      ). Good clearance between the two analyte methyls.

Experimental Protocol: Validated qNMR Workflow

Phase 1: Sample Preparation (Gravimetric Precision)

Accuracy in qNMR is defined by the balance, not the spectrometer.

  • Equipment: Use a microbalance (readability 0.001 mg or 0.01 mg).

  • Weighing:

    • Weigh ~15 mg of MMPB (Analyte) directly into a weighing boat. Record mass (

      
      ) to 0.001 mg.
      
    • Weigh ~10 mg of 1,3,5-Trioxane (Internal Standard, >99.9% Traceable). Record mass (

      
      ).
      
    • Note: Target a 1:1 molar ratio of protons if possible, but mass ratio is easier to control.

  • Dissolution:

    • Transfer both solids into a single vial.

    • Add 0.7 mL CDCl

      
        (99.8% D).
      
    • Vortex until fully dissolved. Transfer to a 5mm NMR tube.

    • Critical: Do not filter unless absolutely necessary (evaporation alters concentration ratio).

Phase 2: Acquisition Parameters (The "q" in qNMR)

Standard 1H parameters are insufficient. Use these specific settings to ensure >99.9% magnetization recovery.

  • Pulse Angle: 90° (maximize signal).

  • Spectral Width: 20 ppm (–2 to 18 ppm).

  • Relaxation Delay (D1): 60 seconds .

    • Reasoning: T1 relaxation for methyl protons can be 3–5 seconds. qNMR requires

      
       (approx 25s). 60s is a safe default to prevent integration errors.
      
  • Number of Scans (NS): 16 or 32 (High S/N ratio > 300:1 is required).

  • Acquisition Time (AQ): > 3.0 seconds (to resolve fine splitting, though less critical for singlets).

  • Temperature: 298 K (Controlled to ±0.1 K).

Phase 3: Processing & Integration[2]
  • Phasing: Manual phasing is mandatory. Auto-phasing often distorts baseline tails.

  • Baseline Correction: Apply a zeroth-order correction. Avoid aggressive polynomial fits that "warp" the integration floor.

  • Integration:

    • Set the IS peak (Trioxane, 5.17 ppm) to a calibrated value (e.g., 100 or corresponding to its molar contribution).

    • Integrate the Ester Methyl (3.90 ppm) including 13C satellites (the small bumps on either side of the main peak) to capture 100% of the signal.

    • Verification: Integrate the Tolyl Methyl (2.35 ppm). The purity calculated from this peak should match the Ester Methyl within <1%.

Phase 4: Calculation

Calculate Purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated Area[2]
    
  • 
    : Number of protons (Trioxane=6, MMPB Ester=3)
    
  • 
    : Molar Mass (MMPB=242.27, Trioxane=90.08)
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal, e.g., 0.999)
    

Visualized Workflows

Workflow 1: The qNMR Logic Flow

This diagram illustrates the critical decision-making process for analyzing MMPB.

qNMR_Workflow Start Start: Purity Analysis of Methyl 4-(3-methylphenoxy)benzoate RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Method: HPLC-UV RefStd->HPLC Yes qNMR Method: 1H-qNMR RefStd->qNMR No (Typical) RelResp Determine Relative Response Factors (Requires isolating impurities) HPLC->RelResp MassBal Mass Balance Calculation (100% - Impurities) RelResp->MassBal End Final Purity Certificate MassBal->End IS_Select Select Internal Standard (1,3,5-Trioxane) qNMR->IS_Select Weigh Precision Weighing (Analyte + IS in one vial) IS_Select->Weigh Acquire Acquisition (D1 > 5*T1) Focus: 3.9 ppm & 5.17 ppm Weigh->Acquire Calc Calculate Absolute Purity (Molar Ratio) Acquire->Calc Calc->End

Caption: Decision tree comparing HPLC-UV and qNMR pathways. qNMR bypasses the need for response factor determination.[3][4]

Workflow 2: Spectral Map & IS Selection

A logic map for selecting the correct Internal Standard based on the MMPB spectrum.

Spectral_Map MMPB MMPB Analyte Signals Region1 Aliphatic Region 2.0 - 4.0 ppm MMPB->Region1 Region3 Aromatic Region 6.5 - 8.5 ppm MMPB->Region3 PeakA Tolyl Methyl ~2.35 ppm Region1->PeakA PeakB Ester Methyl ~3.90 ppm Region1->PeakB Region2 Silent Region 4.5 - 6.0 ppm IS_Choice Ideal IS: 1,3,5-Trioxane (5.17 ppm) Region2->IS_Choice No Interference PeakC Aromatic Protons Overlapping Region3->PeakC PeakB->IS_Choice Safe Distance

Caption: Spectral mapping strategy ensuring the Internal Standard (Trioxane) avoids overlap with MMPB diagnostic peaks.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." BIPM qNMR Guidelines. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

  • Mestrelab Research. "qNMR Purity Recipe Book: Sample Preparation." Mestrelab Resources. [Link]

Sources

Safety Operating Guide

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzoic acid, 4-(3-methylphenoxy)-, methyl ester: Proper Disposal Procedures CAS: 105655-46-3 Chemical Class: Aromatic Ester / Phenoxybenzoate

Part 1: Core Directive & Scientific Context

Executive Summary: Benzoic acid, 4-(3-methylphenoxy)-, methyl ester is a specialized organic intermediate, structurally related to phenoxy-herbicides and aromatic esters. Unlike common solvents, this compound possesses a high probability of chronic aquatic toxicity and lipophilicity.

Crucial Operational Note: Publicly available, specific Safety Data Sheets (SDS) for this exact isomer (CAS 105655-46-3) are rare. Therefore, Structure-Activity Relationship (SAR) protocols must be applied. You must manage this substance using "Universal Precautions" derived from its functional analogs (Methyl benzoate and Phenyl benzoate). Treat it as a Marine Pollutant and a potential Skin/Eye Irritant .

Part 2: Hazard Identification & Pre-Disposal Logistics

Before disposal, you must categorize the waste state.[1] This compound is typically a solid or viscous oil at room temperature.

Derived Hazard Profile (SAR Analysis)
ParameterPredicted HazardCausality / Mechanism
Reactivity Hydrolysis Susceptible Methyl esters hydrolyze in the presence of strong bases/acids, releasing Methanol (flammable/toxic) and the parent acid. Do not mix with concentrated alkaline waste.
Environmental Aquatic Chronic 2 (H411) The phenoxy-benzoate scaffold is lipophilic (High LogP), leading to bioaccumulation in aquatic organisms. Zero-discharge to drains is mandatory.
Health Irritant (H315/H319) Aromatic esters are known defatting agents and irritants to mucous membranes.
Flammability Combustible (Class IIIB) High flash point (>100°C expected), but will support combustion in an incinerator.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (if solid dust) or Half-mask with Organic Vapor cartridges (if in solution/heated).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Note: Methyl esters can permeate thin latex rapidly.

  • Ocular: Chemical splash goggles.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Disposal of Pure Substance (Solid/Viscous Liquid)

Use this for expired shelf-stock or surplus pure material.

  • Segregation: Do not dissolve in solvent solely for disposal. Keep in its original solid/neat state to minimize waste volume.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: "Benzoic acid, 4-(3-methylphenoxy)-, methyl ester."

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Destruction Method: The only acceptable disposal route is High-Temperature Incineration with flue gas scrubbing (to handle potential particulate/organic emissions).

    • Why: Landfilling releases the phenoxy moiety into groundwater; biological treatment is too slow for this lipophilic structure.

Workflow B: Disposal of Reaction Mixtures (Liquid Waste)

Use this for mother liquors, extraction solvents, or TLC waste.

  • Categorization: Determine the carrier solvent.

    • Scenario 1 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.

    • Scenario 2 (Non-Halogenated): Dissolved in Ethyl Acetate, Methanol, or Hexanes.

  • Neutralization: Ensure the waste stream is pH 6-8 .

    • Critical Step: If the waste contains residual base (e.g., NaOH from a hydrolysis step), neutralize with dilute HCl before adding to the organic waste drum. This prevents the methyl ester from hydrolyzing inside the drum, which would generate heat and pressure.

  • Consolidation:

    • Pour into the appropriate satellite accumulation container (Halogenated vs. Non-Halogenated).

    • Do not overfill (leave 10% headspace for thermal expansion).

Part 4: Visualizing the Decision Logic

The following diagram illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

Waste_Disposal_Flow Start Waste Generation: Benzoic acid, 4-(3-methylphenoxy)-, methyl ester State_Check Determine Physical State Start->State_Check Solid_Pure Solid / Neat Liquid State_Check->Solid_Pure Pure Substance Mixture Solvent Mixture State_Check->Mixture In Solution Bin_Solid Container: Solid Hazardous Waste (HDPE Jar) Solid_Pure->Bin_Solid Halogen_Check Contains Halogens? (DCM, Chloroform) Mixture->Halogen_Check Bin_Halo Container: Halogenated Organic Waste (Red Can) Halogen_Check->Bin_Halo Yes Bin_NonHalo Container: Non-Halogenated Organic Waste (Safety Can) Halogen_Check->Bin_NonHalo No Destruction Final Fate: High-Temp Incineration Bin_Solid->Destruction Bin_Halo->Destruction Bin_NonHalo->Destruction

Caption: Decision matrix for segregating Benzoic acid, 4-(3-methylphenoxy)-, methyl ester waste streams based on physical state and solvent composition.

Part 5: Regulatory Compliance (RCRA & EPA)

Since this specific CAS is not explicitly "Listed" (P or U list) under 40 CFR 261, it is classified by Characteristic .

Regulatory BodyClassification CodeRequirement
EPA / RCRA Not Listed (Default to Ignitable/Toxic) If the flash point of the waste mixture is <60°C, assign D001 (Ignitable). If not, manage as "Non-RCRA Regulated Hazardous Waste" but incinerate voluntarily due to aquatic toxicity.
DOT (Shipping) Class 9 (Environmentally Hazardous) If shipping pure waste >5kg, it likely falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.).
Sewer Authority Prohibited Discharge Strictly forbidden from entering sanitary sewers due to low water solubility and high biological oxygen demand (BOD).

Part 6: Emergency Spill Procedures

In the event of a benchtop spill of the pure ester:

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don nitrile gloves and safety goggles.

  • Contain:

    • If Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • If Liquid/Oil: Absorb with an inert silicate (Vermiculite or Diatomaceous Earth). Do not use sawdust (combustible ester + combustible sawdust = fire hazard).

  • Clean: Wipe the surface with an ethanolic soap solution to solubilize the oily residue.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Phenyl Benzoate. Retrieved from (Proxy for Phenoxy-benzoate toxicity).

  • TCI Chemicals. (2025).[2][3] Safety Data Sheet: Methyl Benzoate. Retrieved from (Proxy for Methyl Ester functionality).

  • US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Personal protective equipment for handling Benzoic acid, 4-(3-methylphenoxy)-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Benzoic acid, 4-(3-methylphenoxy)-, methyl ester Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Summary

Benzoic acid, 4-(3-methylphenoxy)-, methyl ester (likely CAS analogs include 21120-65-0 for the 4-methyl isomer) belongs to the class of substituted phenoxy-benzoates. These compounds are lipophilic esters commonly used as intermediates in pharmaceutical and agrochemical synthesis.

Critical Hazard Profile:

  • Primary Risk: Severe Eye & Skin Irritation (H315, H319).[2] The ester functionality allows for rapid dermal absorption, potentially carrying the phenoxy moiety into systemic circulation.

  • Secondary Risk: Specific Target Organ Toxicity (Respiratory Irritation - H335) if dust or aerosols are generated.

  • Environmental Risk: Chronic Aquatic Toxicity (H411). Phenoxy esters are often persistent in aqueous environments.

Immediate Action Directive: Treat this compound as a Sensitizing Irritant . All handling must prevent direct contact and inhalation. Work must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

PPE CategoryStandard / MaterialTechnical Justification (Causality)
Hand Protection Nitrile (Double-gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Chemical Resistance: Benzoate esters can degrade latex and thin vinyl. Nitrile offers superior permeation resistance (>480 min) against the lipophilic ester structure. Double gloving provides a fail-safe against micro-tears during synthesis.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Vapor/Dust Seal: Standard safety glasses allow entry of fine dusts or vapors from the side. Goggles prevent ocular mucosal absorption, which is a rapid route for systemic toxicity.
Respiratory Fume Hood (Primary) Face Velocity: 80-100 fpmEngineering Control: The primary defense against H335 (Respiratory Irritation).Contingency: If hood is unavailable, use a P95/N95 Particulate Respirator (for solids) or Half-face respirator with OV/P100 cartridges (for solutions).
Body Protection Lab Coat (Poly/Cotton) + Chemical Apron (for >1g)Physical Barrier: Prevents contamination of street clothes. A chemical-resistant apron (Tyvek or PVC) is required for scale-up to prevent soak-through in case of a spill.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Zone of Safety" approach to minimize contamination spread.

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow rate is >0.4 m/s.

  • Static Control: Use an antistatic gun or bar if the substance is a dry powder; benzoate esters can be electrostatically charged, leading to "flying" powder.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance is external, use a tared, sealable secondary container (e.g., scintillation vial) to transport the solid. Never transport an open spatula across the lab.

Phase 2: Solubilization & Transfer
  • Solvent Choice: The methyl ester is highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, DMSO).

  • Exothermic Caution: Dissolution is generally endothermic or neutral, but always add solvent to the solid slowly to prevent splashing.

  • Vessel Labeling: Mark all reaction vessels with "IRRITANT" and "AQUATIC TOXIN".

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean the work surface with a solvent-dampened tissue (Ethanol or Acetone), then a soap-water wipe.

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste (Contaminated debris).

    • Liquid Waste: Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Glove Removal: Use the "Beak Method" (pull one glove off by the cuff, hold it in the gloved hand, then peel the second glove over the first) to trap contaminants inside.

Visualization: Safe Handling Logic

The following diagram illustrates the decision logic for PPE and Engineering controls based on the physical state and quantity of the material.

SafeHandlingLogic Start Start: Assess Material State StateCheck Is Material Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid QuantityCheck Quantity > 100 mg? Solid->QuantityCheck HoodRequired MANDATORY: Fume Hood + Anti-Static Measures QuantityCheck->HoodRequired Yes Respirator Contingency: N95/P95 Mask (Only if Hood N/A) QuantityCheck->Respirator No (Small Scale) Gloves Gloves: Double Nitrile (Change every 30 mins) HoodRequired->Gloves Respirator->Gloves SplashRisk High Splash Risk? Liquid->SplashRisk Goggles Wear Chemical Goggles + Face Shield SplashRisk->Goggles Yes Glasses Wear Safety Glasses (Side Shields) SplashRisk->Glasses No Goggles->Gloves Glasses->Gloves Disposal Disposal: Organic Waste (Do NOT Drain Pour) Gloves->Disposal

Caption: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Emergency Response & Disposal

Spill Cleanup (Benchtop Scale < 50 mL/g)
  • Alert: Notify nearby personnel immediately.

  • Isolate: Turn off ignition sources (Flash point of methyl benzoates is typically >90°C, but caution is required).

  • Absorb:

    • Liquids: Use vermiculite or a universal absorbent pad. Do not use paper towels alone, as esters can penetrate them rapidly.

    • Solids: Cover with a wet paper towel to prevent dust, then wipe up.

  • Clean: Wash area with soap and water.[1][3][4][5][6][7] The ester is lipophilic; water alone will not clean it effectively.

Waste Disposal[4][5][6][8][9][10]
  • Classification: Hazardous Organic Waste.

  • Code: Check local regulations (often falls under "Toxic Organic" or "Irritant").

  • Prohibition: Strictly NO drain disposal. This compound is toxic to aquatic life (Category 2/3) and can persist in water treatment systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74466, Methyl 4-methylbenzoate (Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Benzoic acid, methyl ester (General Benzoate Safety). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.